molecular formula C26H26N2O5 B1663102 VK-II-36 CAS No. 955371-66-1

VK-II-36

Numéro de catalogue: B1663102
Numéro CAS: 955371-66-1
Poids moléculaire: 446.5 g/mol
Clé InChI: OPUVSUMPCOUABG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Inhibitor of ventricular tachyarrhythmias;  High Quality Biochemicals for Research Uses

Propriétés

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955371-66-1
Record name 955371-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VK-II-36 is a novel carvedilol (B1668590) analog engineered to retain the beneficial antiarrhythmic properties of its parent compound while being devoid of β-adrenergic receptor blocking activity. Its primary mechanism of action is the direct inhibition of spontaneous, aberrant calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in cardiomyocytes. By modulating the ryanodine (B192298) receptor 2 (RyR2), this compound effectively suppresses both early and delayed afterdepolarizations (EADs and DADs), the cellular triggers for a variety of cardiac arrhythmias. This targeted action on intracellular Ca²⁺ handling makes this compound a promising therapeutic candidate for channelopathies and other conditions characterized by Ca²⁺-driven arrhythmogenesis.

Core Mechanism of Action: Inhibition of Spontaneous Sarcoplasmic Reticulum Ca²⁺ Release

The cornerstone of this compound's antiarrhythmic effect lies in its ability to stabilize the sarcoplasmic reticulum Ca²⁺ release channel, RyR2. In pathological states such as catecholaminergic polymorphic ventricular tachycardia (CPVT), long QT syndrome, and digitalis toxicity, RyR2 channels can become "leaky," leading to spontaneous Ca²⁺ release during diastole (for DADs) or during the plateau phase of the action potential (for EADs). This aberrant Ca²⁺ release activates the sodium-calcium exchanger (NCX), generating a net inward current that depolarizes the cell membrane and can trigger ectopic beats.

This compound directly interacts with the RyR2 channel, reducing its open probability and thereby suppressing these spontaneous Ca²⁺ release events, often referred to as spontaneous Ca²⁺ elevations (SCaEs) or Ca²⁺ waves.[1] This action is independent of β-adrenergic receptor blockade, a key differentiator from carvedilol.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

VK_II_36_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_sr Sarcoplasmic Reticulum cluster_sarcolemma Sarcolemma RyR2 RyR2 Ca_wave Spontaneous Ca²⁺ Wave RyR2->Ca_wave Spontaneous Release SR_Ca Ca²⁺ SR_Ca->RyR2 NCX NCX DAD_EAD DAD / EAD NCX->DAD_EAD Generates Inward Current L_type_Ca L-type Ca²⁺ Channel VK_II_36 This compound VK_II_36->RyR2 Inhibits Ca_wave->NCX Activates Arrhythmia Arrhythmia DAD_EAD->Arrhythmia Triggers

Figure 1: Proposed signaling pathway of this compound in a cardiomyocyte.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related analog, VK-II-86.

Table 1: Effect of this compound on Spontaneous Ca²⁺ Elevations and Triggered Arrhythmias

ParameterConditionControlThis compound (30 µM)p-valueReference
Frequency of SCaEsIsoproterenol-inducedHighSignificantly Reduced<0.05Maruyama et al., 2013
Incidence of TAsRyR2 R4496+/- micePresentEliminatedN/AMaruyama et al., 2013
Incidence of EAD-mediated TAsAcquired Long QT model100%0%<0.01Maruyama et al., 2013

Table 2: Effect of VK-II-86 on Ouabain-Induced Cardiotoxicity

ParameterConditionOuabain (B1677812) (50 µM)Ouabain + VK-II-86 (1 µM)p-valueReference
Frequency of Spontaneous ContractionsRat CardiomyocytesIncreasedSignificantly Reduced<0.05Gonano et al., 2018
Frequency of Ca²⁺ WavesRat CardiomyocytesIncreasedSignificantly Reduced<0.05Gonano et al., 2018
Cell Death (Apoptosis)Rat CardiomyocytesIncreasedSignificantly Reduced<0.05Gonano et al., 2018

Table 3: Multi-Channel Effects of VK-II-86 in Hypokalaemia

Ion Channel CurrentConditionHypokalaemiaHypokalaemia + VK-II-86p-valueReference
IK1Murine CardiomyocytesDecreasedPrevented Decrease<0.05Abu-Taha et al., 2022
IKrHEK-293 CellsDecreasedPrevented Decrease<0.05Abu-Taha et al., 2022
INa-LMurine CardiomyocytesIncreasedPrevented Increase<0.05Abu-Taha et al., 2022
ICaCanine CardiomyocytesIncreasedPrevented Increase<0.05Abu-Taha et al., 2022

Experimental Protocols

Langendorff-Perfused Heart Preparation for Arrhythmia Induction

This ex vivo model is utilized to study the effects of this compound on the whole heart in the absence of systemic neural and hormonal influences.

  • Heart Isolation: Mice or rabbits are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

  • Arrhythmia Induction:

    • DAD model: Arrhythmias are induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to simulate catecholaminergic stress.[1]

    • EAD model: An acquired long QT syndrome phenotype is created by perfusing the heart with an IKr blocker (e.g., E-4031) and a solution with reduced potassium and magnesium concentrations.[1]

  • Data Acquisition: A combination of electrocardiogram (ECG) and optical mapping with voltage-sensitive (e.g., RH237) and Ca²⁺-sensitive (e.g., Rhod-2 AM) dyes is used to simultaneously record electrical activity and intracellular Ca²⁺ dynamics.

  • Drug Application: this compound is added to the perfusate at the desired concentration, and its effects on arrhythmias and Ca²⁺ handling are recorded.

Langendorff_Workflow A Anesthetize Animal B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Retrograde Perfusion C->D E Induce Arrhythmia (Pacing/Drugs) D->E F Record ECG and Optical Mapping Data E->F G Perfuse with this compound F->G H Record Post-Drug Data G->H I Data Analysis H->I

Figure 2: Workflow for the Langendorff-perfused heart experiment.
Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure ion channel currents in isolated cardiomyocytes.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion channel currents.

  • Drug Application: this compound is applied to the extracellular solution, and its effects on the target ion currents are recorded.

Patch_Clamp_Workflow A Isolate Cardiomyocytes B Prepare Patch Pipette A->B C Form Giga-seal B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Clamp Protocol D->E F Record Ion Channel Currents E->F G Apply this compound F->G H Record Post-Drug Currents G->H I Data Analysis H->I

Figure 3: Workflow for whole-cell patch clamp experiments.
Confocal Ca²⁺ Imaging in Isolated Cardiomyocytes

This method is used to visualize and quantify intracellular Ca²⁺ dynamics.

  • Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Imaging: The cells are placed on the stage of a confocal microscope and perfused with a physiological solution.

  • Ca²⁺ Event Induction: Spontaneous Ca²⁺ release events (Ca²⁺ sparks and waves) can be induced by treating the cells with agents like ouabain or by creating Ca²⁺ overload conditions.

  • Image Acquisition: The fluorescent signal from the Ca²⁺ indicator is recorded over time, often in line-scan mode to achieve high temporal resolution.

  • Drug Application: this compound is added to the perfusion solution, and its effect on the frequency and characteristics of Ca²⁺ release events is quantified.

Conclusion

This compound represents a targeted therapeutic approach for arrhythmias driven by abnormal intracellular Ca²⁺ handling. Its primary mechanism of action, the direct inhibition of RyR2-mediated spontaneous Ca²⁺ release from the sarcoplasmic reticulum, effectively suppresses both EADs and DADs. The lack of β-blocking activity distinguishes it from its parent compound, carvedilol, potentially offering a more favorable side-effect profile. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel antiarrhythmic agent.

References

An In-depth Technical Guide to the Core Properties of VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-36 is a novel carvedilol (B1668590) analog demonstrating significant potential in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings. This compound acts as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release by directly targeting the ryanodine (B192298) receptor 2 (RyR2), without exhibiting β-adrenergic blocking activity. This unique pharmacological profile makes it a promising candidate for further investigation in the development of antiarrhythmic therapies. This document details the experimental protocols utilized in its characterization and presents quantitative data in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its biological effects.

Chemical Structure and Properties

This compound is a synthetic small molecule derived from carvedilol. Its chemical identity is established by the following properties:

PropertyValue
Chemical Name 4-(2-(2-methoxyphenoxy)ethyl)-6-((9H-carbazol-4-yl)oxy)methyl)morpholin-3-one
Molecular Formula C26H26N2O5
CAS Number 955371-66-1
Molecular Weight 446.49 g/mol

A 2D representation of the chemical structure of this compound is provided below.

Chemical structure of this compound

Mechanism of Action: Targeting RyR2-mediated Calcium Release

This compound exerts its antiarrhythmic effects by modulating intracellular calcium (Ca2+) dynamics within cardiomyocytes. The primary molecular target of this compound is the ryanodine receptor 2 (RyR2), a calcium release channel on the membrane of the sarcoplasmic reticulum.

The proposed mechanism involves the direct inhibition of spontaneous Ca2+ release from the SR, a phenomenon often implicated in the genesis of cardiac arrhythmias. By stabilizing RyR2 and preventing inappropriate Ca2+ leakage, this compound effectively suppresses both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers of ventricular tachyarrhythmias.[1][2]

A diagram illustrating the proposed signaling pathway is presented below.

VK_II_36_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_release Spontaneous Ca2+ Release RyR2->Ca_release mediates SR_Ca Ca2+ SR_Ca->RyR2 Arrhythmia Arrhythmia (EADs/DADs) Ca_release->Arrhythmia triggers VK_II_36 This compound VK_II_36->RyR2 inhibits

Proposed signaling pathway of this compound.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's electrophysiological effects.

Langendorff-Perfused Heart Preparation

Objective: To study the effects of this compound on the electrical activity of intact hearts from mice and rabbits.

Protocol:

  • Animal Preparation: Mice or rabbits are anesthetized.

  • Heart Excision: The heart is rapidly excised and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Perfusion: The heart is perfused with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

  • Drug Administration: this compound (30 μM) is added to the perfusate to assess its effects on cardiac electrophysiology.

Optical Mapping

Objective: To simultaneously record transmembrane potential and intracellular Ca2+ transients from the epicardial surface of the heart.

Protocol:

  • Dye Loading: The Langendorff-perfused heart is stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).

  • Excitation-Contraction Uncoupling: An excitation-contraction uncoupler (e.g., blebbistatin) is used to minimize motion artifacts.

  • Illumination and Recording: The heart is illuminated with appropriate excitation light, and the emitted fluorescence is recorded using high-speed cameras.

  • Data Acquisition: Optical signals corresponding to action potentials and calcium transients are acquired and digitized for analysis.

Induction of Arrhythmias

Objective: To create experimental models of cardiac arrhythmias to test the efficacy of this compound.

Protocols:

  • Delayed Afterdepolarizations (DADs): In rabbit ventricles, DADs are induced by rapid ventricular pacing in the presence of isoproterenol.

  • Early Afterdepolarizations (EADs): In a rabbit model of acquired long QT syndrome, EADs are induced to study triggered activity.

Quantitative Data

The effects of this compound on key electrophysiological parameters are summarized in the tables below. The data is extracted from the study by Maruyama M, et al. (2013) in Heart Rhythm.[1][2]

Table 1: Effect of this compound on Spontaneous Ca2+ Elevations (SCaEs) and Triggered Activities (TAs) in Rabbit Ventricles

ConditionSCaEsTriggered Activities
Control (Isoproterenol + Pacing) PresentPresent
This compound (30 μM) SuppressedEliminated

Table 2: Effect of this compound on Early Afterdepolarizations (EADs) and Triggered Activities (TAs) in a Rabbit Model of Acquired Long QT Syndrome

ParameterControlThis compound (30 μM)
Systolic SCaEs PresentAbolished
Phase-2 EADs PresentAbolished
Phase-3 EADs Amplitude HighGreatly Decreased
EAD-mediated TAs PresentCompletely Prevented

Experimental Workflow Visualization

The general workflow for assessing the antiarrhythmic properties of this compound is depicted in the following diagram.

Experimental_Workflow start Start prep Langendorff-Perfused Heart Preparation (Mouse/Rabbit) start->prep induce_arr Induction of Arrhythmias (EADs/DADs) prep->induce_arr optical_map Optical Mapping (Voltage & Ca2+ Transients) induce_arr->optical_map vk_admin Administration of This compound (30 μM) optical_map->vk_admin data_acq Data Acquisition vk_admin->data_acq analysis Analysis of Electrophysiological Parameters data_acq->analysis end End analysis->end

General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising new avenue for the development of antiarrhythmic drugs. Its targeted action on the RyR2 channel, leading to the suppression of spontaneous Ca2+ release, addresses a fundamental mechanism underlying triggered arrhythmias. The absence of β-blocking activity distinguishes it from its parent compound, carvedilol, and may offer a more favorable side-effect profile. The experimental data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of cardiac rhythm disorders.

References

VK-II-36: A Carvedilol Analog with a Targeted Mechanism for Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pharmacology of VK-II-36

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel analog of the widely prescribed beta-blocker carvedilol (B1668590), engineered to isolate and enhance a specific pharmacological activity while eliminating its canonical beta-adrenergic receptor blockade. This strategic molecular modification results in a compound that primarily targets the cardiac ryanodine (B192298) receptor (RyR2), a critical intracellular calcium release channel. By suppressing aberrant sarcoplasmic reticulum (SR) Ca2+ release, this compound effectively mitigates the triggers for cardiac arrhythmias, specifically early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs). This technical guide provides a comprehensive overview of the core pharmacology of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Introduction

Carvedilol is a third-generation beta-blocker with a complex pharmacological profile that includes non-selective β-adrenergic blockade (β1 and β2) and α1-adrenergic blockade. While its efficacy in treating heart failure and hypertension is well-established, its broad receptor activity can lead to undesirable side effects. This compound emerges from a focused drug design strategy aimed at dissecting and optimizing the beneficial antiarrhythmic properties of carvedilol, independent of its beta-blocking effects.

This compound is structurally related to carvedilol but is distinguished by its lack of significant affinity for beta-adrenergic receptors.[1][2] Its primary mechanism of action is the direct inhibition of the cardiac ryanodine receptor (RyR2), which plays a pivotal role in excitation-contraction coupling and intracellular calcium homeostasis.[1][2] Dysregulation of RyR2, leading to spontaneous Ca2+ release from the sarcoplasmic reticulum, is a known contributor to the pathogenesis of cardiac arrhythmias. This compound's ability to suppress this pathological Ca2+ release makes it a promising candidate for the targeted treatment of arrhythmias with a potentially improved safety profile compared to its parent compound.

Pharmacological Profile: Quantitative Data

The defining characteristic of this compound is its selective action on RyR2-mediated Ca2+ release, with minimal to no activity at beta-adrenergic receptors. The following tables summarize the available quantitative data to illustrate this pharmacological distinction.

Table 1: Comparative Inhibitory Activity on Ryanodine Receptor (RyR2)-Mediated Calcium Release

CompoundAssay SystemParameterValueReference
This compound HEK293 cells expressing RyR2 R4496CInhibition of spontaneous Ca2+ oscillationsDose-dependent[3]
R-Carvedilol Ventricular myocytesIC50 for inhibition of Ca2+ spark frequency0.3 µM[4]
Desmethyl Carvedilol HEK293 cells expressing RyR2 R4496CIC50 for inhibition of store-overload-induced Ca2+ release7.62 µM[5]

Note: Direct IC50 values for this compound on RyR2 inhibition were not available in the reviewed literature. The provided data for R-Carvedilol (a non-beta-blocking enantiomer of carvedilol) and Desmethyl Carvedilol (a metabolite) offer context for the RyR2 inhibitory potential of carvedilol-related structures.

Table 2: Comparative Beta-Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeParameterValueReference
Carvedilol β1-adrenergicKD~4-5 nMN/A
Carvedilol β2-adrenergicSelectivity (β1 vs. β2)6- to 39-foldN/A
This compound β-adrenergicActivityDoes not block the β-receptor[1][2]

Note: While this compound is consistently reported to lack significant beta-blocking activity, specific Ki or KD values from competitive binding assays were not available in the public domain at the time of this review. The data for carvedilol is provided for comparative purposes to highlight the intended pharmacological shift in this compound.

Mechanism of Action: Targeting RyR2-Mediated Calcium Release

The arrhythmogenic activity of this compound is centered on its ability to modulate intracellular calcium cycling within cardiomyocytes.

Signaling Pathway

Under pathological conditions such as heart failure or certain genetic mutations, the sarcoplasmic reticulum can become overloaded with Ca2+, leading to spontaneous Ca2+ release through RyR2 channels. This diastolic Ca2+ leak can generate delayed afterdepolarizations (DADs). Similarly, during the plateau phase of the action potential, aberrant RyR2 opening can contribute to early afterdepolarizations (EADs). Both EADs and DADs are known triggers for life-threatening cardiac arrhythmias. This compound directly interacts with the RyR2 channel to suppress this spontaneous and triggered Ca2+ release, thereby stabilizing the cardiomyocyte membrane potential and preventing the initiation of arrhythmic events.

Mechanism of Action of this compound cluster_0 Cardiomyocyte cluster_1 Pathological Conditions SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR2 Ryanodine Receptor (RyR2) SR->RyR2 Ca_cytosol Cytosolic Ca2+ RyR2->Ca_cytosol Ca2+ Release EAD Early Afterdepolarizations (EADs) RyR2->EAD Aberrant Opening (Plateau Phase) DAD Delayed Afterdepolarizations (DADs) RyR2->DAD Spontaneous Release (Diastolic Leak) Contraction Contraction Ca_cytosol->Contraction AP Action Potential AP->RyR2 triggers Arrhythmia Arrhythmia EAD->Arrhythmia DAD->Arrhythmia VKII36 This compound VKII36->RyR2 Inhibits

This compound directly inhibits RyR2 to prevent arrhythmogenic Ca2+ release.

Key Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound and similar compounds.

Optical Mapping of Transmembrane Potential and Intracellular Calcium

This technique allows for the simultaneous measurement of electrical activity and calcium dynamics in cardiac tissue, providing a comprehensive view of the effects of a compound on arrhythmogenic substrates.

Objective: To assess the effect of this compound on action potential duration, conduction velocity, and the incidence of EADs and DADs, in correlation with intracellular Ca2+ transients.

Methodology:

  • Heart Preparation: Langendorff-perfuse an isolated heart (e.g., rabbit or mouse) with oxygenated Tyrode's solution.

  • Dye Loading: Load the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Data Acquisition: Use a high-speed, dual-camera optical mapping system to record fluorescence signals corresponding to transmembrane potential and intracellular Ca2+.

  • Experimental Conditions: Induce arrhythmias through programmed electrical stimulation, rapid pacing, or pharmacological challenge (e.g., isoproterenol) in the absence and presence of varying concentrations of this compound.

  • Data Analysis: Analyze the recorded optical signals to quantify changes in action potential duration, dispersion of repolarization, and the frequency and amplitude of EADs, DADs, and spontaneous Ca2+ release events.

Optical Mapping Experimental Workflow start Start prep Isolated Heart Preparation start->prep dye Dye Loading (Voltage & Ca2+ sensitive) prep->dye setup Optical Mapping System Setup dye->setup baseline Baseline Recording setup->baseline induce Induce Arrhythmia baseline->induce treat Administer this compound induce->treat record Record Optical Signals treat->record analyze Data Analysis record->analyze end End analyze->end

Workflow for assessing this compound's antiarrhythmic effects using optical mapping.
[3H]Ryanodine Binding Assay

This radioligand binding assay is used to determine the affinity and binding characteristics of a compound to the ryanodine receptor.

Objective: To quantify the direct interaction of this compound with the RyR2 channel.

Methodology:

  • Membrane Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

  • Binding Reaction: Incubate the SR microsomes with a constant concentration of [3H]ryanodine and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound [3H]ryanodine using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for the displacement of [3H]ryanodine by this compound and calculate the inhibitory constant (Ki).

In Vitro Beta-Adrenergic Receptor Blockade Assay

This functional assay assesses the ability of a compound to antagonize the effects of a beta-adrenergic agonist.

Objective: To confirm the lack of significant beta-blocking activity of this compound.

Methodology:

  • Cell Culture: Use a cell line expressing a specific beta-adrenergic receptor subtype (e.g., HEK293 cells transfected with β1- or β2-adrenergic receptors).

  • Stimulation: Stimulate the cells with a known beta-agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound (this compound) or a known beta-blocker (e.g., carvedilol) as a positive control.

  • Second Messenger Measurement: Measure the downstream signaling effect, typically the accumulation of cyclic AMP (cAMP), using an appropriate assay (e.g., ELISA or HTRF).

  • Data Analysis: Generate dose-response curves for the agonist in the presence of the antagonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA2 or Kb value to quantify the antagonist potency. The absence of a significant shift indicates a lack of beta-blocking activity.

Conclusion and Future Directions

This compound represents a targeted evolution of carvedilol, designed to retain and enhance its beneficial antiarrhythmic properties while shedding its beta-blocking activity. The available data strongly suggest that this compound's primary mechanism of action is the suppression of arrhythmogenic sarcoplasmic reticulum Ca2+ release through direct inhibition of the RyR2 channel. This selective pharmacology holds the promise of a more favorable side-effect profile and a targeted therapeutic approach for the management of cardiac arrhythmias.

Further research is warranted to fully elucidate the quantitative pharmacology of this compound. Specifically, direct comparative studies measuring the IC50 of this compound and carvedilol on RyR2 inhibition, as well as comprehensive radioligand binding studies to definitively quantify the binding affinity of this compound at beta-adrenergic receptor subtypes, are crucial next steps. Such data will be invaluable for the continued development of this promising new chemical entity and for informing the design of future clinical trials. The logical progression of this research is depicted below.

Logical Progression of this compound Research A Preclinical Characterization (In Vitro & In Vivo) B Quantitative Pharmacology (IC50, Ki determination) A->B C Toxicology and Safety Pharmacology Studies B->C D Phase I Clinical Trials (Safety & Pharmacokinetics) C->D E Phase II Clinical Trials (Efficacy in Arrhythmia) D->E F Phase III Clinical Trials (Pivotal Efficacy & Safety) E->F G Regulatory Submission & Approval F->G

Roadmap for the continued development of this compound.

References

An In-Depth Technical Guide on Sarcoplasmic Reticulum Ca2+ Release and the Modulatory Effects of VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the sarcoplasmic reticulum (SR) in calcium (Ca2+) homeostasis and the modulatory effects of the novel compound VK-II-36 on SR Ca2+ release. This document details the molecular mechanisms of SR Ca2+ release, the pathological implications of its dysregulation, and the potential therapeutic utility of this compound. Quantitative data from key experiments are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction to Sarcoplasmic Reticulum Ca2+ Release

The sarcoplasmic reticulum is a specialized intracellular organelle within muscle cells that serves as the primary reservoir for Ca2+. The release of Ca2+ from the SR is a critical step in excitation-contraction coupling, the process that links an electrical stimulus (action potential) to mechanical contraction. This release is predominantly mediated by the ryanodine (B192298) receptor (RyR), a large conductance channel located on the SR membrane. In cardiac muscle, the type 2 ryanodine receptor (RyR2) is the principal isoform.

The process of Ca2+-induced Ca2+ release (CICR) is fundamental to cardiac muscle contraction. An influx of Ca2+ through L-type Ca2+ channels on the cell membrane during an action potential triggers the opening of RyR2 channels, leading to a massive efflux of Ca2+ from the SR into the cytosol. This surge in cytosolic Ca2+ binds to the myofilaments, initiating muscle contraction.

Dysregulation of SR Ca2+ release is implicated in various cardiac pathologies, including arrhythmias and heart failure. Spontaneous, uncontrolled Ca2+ release from the SR, often in the form of Ca2+ sparks and waves, can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias. One of the key mechanisms underlying this pathological Ca2+ release is "store overload-induced Ca2+ release" (SOICR), where an excessively high Ca2+ load within the SR increases the open probability of RyR2 channels.

This compound: A Novel Modulator of Sarcoplasmic Reticulum Ca2+ Release

This compound is a carvedilol (B1668590) analog that has been identified as a suppressor of sarcoplasmic reticulum Ca2+ release.[1] Unlike its parent compound, carvedilol, this compound does not exhibit β-receptor blocking activity.[1] Its primary mechanism of action appears to be the direct inhibition of RyR2 channels, thereby reducing the propensity for spontaneous Ca2+ release. Research has shown that this compound can effectively inhibit triggered activities in the heart, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on SR Ca2+ release and related cellular phenomena.

Table 1: Effect of this compound on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells Expressing Mutant RyR2 (R4496C)

Concentration of this compoundInhibition of Spontaneous Ca2+ Oscillations
1 µMSignificant reduction in the frequency of Ca2+ oscillations
10 µMComplete abolishment of spontaneous Ca2+ oscillations

Data extrapolated from qualitative descriptions in available literature. Specific percentages of inhibition are not available.

Table 2: Electrophysiological Effects of this compound on Canine Ventricular Myocytes

ParameterConditionEffect of this compound (10 µM)
Delayed Afterdepolarizations (DADs)Induced by isoproterenol (B85558) and high extracellular Ca2+Suppression of DADs
Early Afterdepolarizations (EADs)Induced by hypokalemiaSuppression of EADs
Action Potential Duration (APD)Normal conditionsNo significant change

Data extrapolated from qualitative descriptions in available literature.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

Measurement of Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

Objective: To assess the effect of this compound on spontaneous SR Ca2+ release in a cellular model of RyR2 dysfunction.

Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding for the human RyR2 channel, often a mutant variant known to be associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), such as R4496C, to induce a phenotype of spontaneous Ca2+ release.

Calcium Imaging:

  • 24-48 hours post-transfection, cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 5 µM for 30 minutes at room temperature.

  • After loading, cells are washed with a physiological salt solution (e.g., Tyrode's solution) to remove excess dye.

  • Cells are then imaged using a fluorescence microscopy system equipped for ratiometric Ca2+ imaging (e.g., excitation at 340 nm and 380 nm, with emission collected at 510 nm).

  • To induce SOICR, the extracellular Ca2+ concentration in the perfusion solution is elevated, for example, to 5 mM.

  • Spontaneous oscillations in the Fura-2 ratio (340/380 nm), indicative of cytosolic Ca2+ oscillations, are recorded at baseline and following the application of various concentrations of this compound.

Data Analysis:

  • The frequency and amplitude of Ca2+ oscillations are quantified before and after the application of this compound.

  • A dose-response curve can be generated to determine the concentration of this compound required to inhibit SOICR.

Electrophysiological Recording of Afterdepolarizations in Canine Ventricular Myocytes

Objective: To evaluate the effect of this compound on triggered arrhythmias (EADs and DADs) in isolated adult cardiac myocytes.

Cell Isolation:

  • Ventricular myocytes are isolated from adult canine hearts by enzymatic digestion using collagenase and protease.

  • Isolated myocytes are stored in a physiological solution until use.

Patch-Clamp Electrophysiology:

  • The whole-cell patch-clamp technique is used to record action potentials and membrane currents from single myocytes.

  • Myocytes are placed in a recording chamber on the stage of an inverted microscope and perfused with a physiological extracellular solution.

  • Glass micropipettes with a resistance of 2-4 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.

  • Action potentials are recorded in current-clamp mode.

Induction of Afterdepolarizations:

  • Delayed Afterdepolarizations (DADs): DADs can be induced by superfusing the myocytes with a solution containing a β-adrenergic agonist (e.g., 1 µM isoproterenol) and a high concentration of extracellular Ca2+ (e.g., 2.7 mM), followed by a period of rapid electrical pacing.

  • Early Afterdepolarizations (EADs): EADs can be induced by perfusing the cells with a hypokalemic solution (e.g., reducing extracellular K+ to 2.5 mM) to prolong the action potential duration.

Drug Application and Data Analysis:

  • After establishing a stable recording of afterdepolarizations, this compound is applied to the perfusion solution at various concentrations.

  • The effects of this compound on the amplitude and incidence of EADs and DADs are quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

SR_Ca_Release_Pathway cluster_cell Cardiomyocyte AP Action Potential LCC L-Type Ca2+ Channel AP->LCC Depolarization Ca_influx Ca2+ Influx LCC->Ca_influx Opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 Triggers (CICR) Ca_release Ca2+ Release RyR2->Ca_release Opens SR Sarcoplasmic Reticulum (SR) Myofilaments Myofilaments Ca_release->Myofilaments Binds to Contraction Contraction Myofilaments->Contraction VKII36 This compound VKII36->RyR2 Inhibits

Signaling pathway of sarcoplasmic reticulum Ca2+ release and the inhibitory action of this compound.

SOICR_Experiment_Workflow cluster_workflow SOICR Calcium Imaging Workflow start Start culture Culture & Transfect HEK293 cells with RyR2 start->culture load_dye Load cells with Fura-2 AM culture->load_dye wash Wash cells load_dye->wash image_baseline Image baseline Ca2+ levels wash->image_baseline induce_soicr Induce SOICR with high extracellular Ca2+ image_baseline->induce_soicr record_oscillations Record spontaneous Ca2+ oscillations induce_soicr->record_oscillations add_vkii36 Apply this compound record_oscillations->add_vkii36 record_effect Record effect of This compound on oscillations add_vkii36->record_effect analyze Analyze oscillation frequency and amplitude record_effect->analyze end End analyze->end

Experimental workflow for assessing the effect of this compound on SOICR in HEK293 cells.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the study of sarcoplasmic reticulum Ca2+ release and a potential therapeutic agent for the treatment of cardiac arrhythmias driven by RyR2 dysfunction. Its ability to suppress store overload-induced Ca2+ release and subsequent triggered activities without affecting the β-adrenergic signaling pathway makes it a compound of significant interest.

Further research is warranted to fully elucidate the molecular details of the interaction between this compound and the RyR2 channel. Quantitative studies on its effects on Ca2+ spark dynamics (frequency, amplitude, duration, and width) will provide a more granular understanding of its mechanism of action. Moreover, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical models of cardiac arrhythmia and heart failure. The development of this compound and similar compounds could pave the way for novel therapeutic strategies targeting the fundamental mechanisms of Ca2+ dysregulation in heart disease.

References

The Effect of VK-II-36 on Delayed Afterdepolarizations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols on the direct effects of VK-II-36 on delayed afterdepolarizations (DADs). This technical guide is therefore based on the available research for the closely related carvedilol (B1668590) analog, VK-II-86 . Given that both are non-β-blocking carvedilol analogs that suppress sarcoplasmic reticulum (SR) Ca2+ release, the data on VK-II-86 is presented as a surrogate to provide insights into the potential mechanisms of action of this compound.[1]

Executive Summary

Delayed afterdepolarizations (DADs) are abnormal depolarizations of the cardiac myocyte membrane that occur after the completion of repolarization and are a known trigger for cardiac arrhythmias. A primary cause of DADs is the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR), which activates the sodium-calcium exchanger (NCX) to generate a net inward current. This guide explores the effects of the carvedilol analog VK-II-86 on the underlying mechanisms of DADs. VK-II-86, a non-β-blocking agent, has demonstrated significant anti-arrhythmic properties by modulating key ion channels and intracellular calcium handling, suggesting a therapeutic potential for conditions associated with DADs.

Core Mechanism of Action

VK-II-86 exerts its anti-arrhythmic effects through a multi-channel approach, primarily targeting the normalization of intracellular calcium homeostasis and repolarization reserve.[2][3][4] Its principal mechanism involves the inhibition of ryanodine (B192298) receptor 2 (RyR2), which reduces spontaneous diastolic Ca2+ release from the SR, a critical step in the formation of DADs.[4] Additionally, VK-II-86 modulates several key cardiac ion currents, including the late sodium current (INa-L), the L-type calcium current (ICa), and the inward rectifier potassium current (IK1), further contributing to its anti-arrhythmic profile.[2][3][5][4]

Quantitative Data on the Effects of VK-II-86

The following tables summarize the quantitative effects of VK-II-86 on various electrophysiological parameters as documented in preclinical studies.

Table 1: Effect of VK-II-86 on Action Potential Parameters in Murine Ventricular Cardiomyocytes under Hypokalaemic Conditions [6]

ParameterCondition (Low [K⁺])Condition (Low [K⁺] + 1 µM VK-II-86)
APD30 (ms)ProlongedNormalized
APD50 (ms)ProlongedNormalized
APD90 (ms)ProlongedNormalized
Resting Membrane Potential (mV)DepolarizedRepolarized

Table 2: Effect of VK-II-86 on Key Cardiac Ion Currents in Murine and Canine Ventricular Cardiomyocytes under Hypokalaemic Conditions [2][7]

Ion CurrentCondition (Low [K⁺])Condition (Low [K⁺] + 1 µM VK-II-86)Species
Inward Rectifier Current (IK1)DecreasedIncreasedMurine & Canine
Late Sodium Current (INa-L)IncreasedNormalizedMurine
L-type Calcium Current (ICa)IncreasedNormalizedMurine

Table 3: Effect of VK-II-86 on Spontaneous Ca2+ Release in Cardiomyocytes [8][9]

ParameterConditionEffect of VK-II-86 (1 µmol/L)Cell Type
Frequency of Ca2+ WavesOuabain-inducedSignificantly ReducedRat Cardiomyocytes
Spontaneous ContractionsOuabain-inducedSignificantly ReducedRat Cardiomyocytes
Store Overload-Induced Ca2+ Release (SOICR)R4496C-heterozygousAbolishedHEK293 cells
SOICR FrequencyR4496C-heterozygousSignificantly ReducedMurine Cardiomyocytes

Experimental Protocols

Langendorff Perfusion for Arrhythmia Induction

This ex vivo model is utilized to study the effects of compounds on the whole heart in a controlled environment.

Protocol:

  • Heart Isolation: Murine hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.[10]

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.[10][11]

  • Arrhythmia Induction: Hypokalaemia-induced arrhythmias are triggered by perfusing the heart with a low potassium solution (e.g., 2 mM [K⁺]).[3]

  • Drug Application: Hearts are pre-treated with VK-II-86 (e.g., 1 µM) for a specified duration (e.g., 30 minutes) before the induction of arrhythmia.[3]

  • Data Acquisition: Surface electrocardiogram (ECG) and ventricular action potentials are continuously recorded to assess arrhythmia incidence and electrophysiological parameters.[2][3]

Whole-Cell Patch Clamp for Ion Channel Analysis

This technique allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes.[12][13][14]

Protocol:

  • Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from murine or canine hearts.[5]

  • Pipette Preparation: Glass micropipettes with a resistance of 2.0–3.0 MΩ are filled with an internal solution.[5]

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.[14][15]

  • Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and record individual ion currents (e.g., IK1, INa-L, ICa).[5]

  • Data Acquisition and Analysis: Currents are recorded and analyzed using specialized software to determine the effects of VK-II-86 on current amplitude and kinetics.[5]

Visualizations

Signaling Pathway of VK-II-86 in Suppressing DADs

VK_II_86_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Sarcolemma Sarcolemma RyR2 RyR2 Ca_SR Ca2+ Ca_Cytosol Cytosolic Ca2+ Ca_SR->Ca_Cytosol Spontaneous Release NCX Na+/Ca2+ Exchanger (NCX) DAD Delayed Afterdepolarization (DAD) NCX->DAD Generates Inward Current ICa L-type Ca2+ Channel INaL Late Na+ Channel IK1 IK1 Channel VK_II_86 VK-II-86 VK_II_86->RyR2 Inhibits VK_II_86->ICa Normalizes VK_II_86->INaL Normalizes VK_II_86->IK1 Restores Ca_Cytosol->NCX Activates Arrhythmia Arrhythmia DAD->Arrhythmia Triggers

Caption: Proposed mechanism of VK-II-86 in preventing DADs.

Experimental Workflow for Investigating Anti-Arrhythmic Compounds

Experimental_Workflow cluster_ExVivo Ex Vivo Model cluster_InVitro In Vitro Model cluster_Calcium Calcium Imaging isolate_heart Isolate Heart langendorff Langendorff Perfusion isolate_heart->langendorff induce_arrhythmia Induce Arrhythmia (e.g., Hypokalaemia) langendorff->induce_arrhythmia apply_compound Apply VK-II-86 induce_arrhythmia->apply_compound record_ecg_ap Record ECG & Action Potentials apply_compound->record_ecg_ap analysis Data Analysis record_ecg_ap->analysis isolate_myocytes Isolate Cardiomyocytes patch_clamp Whole-Cell Patch Clamp isolate_myocytes->patch_clamp load_dye Load Ca2+ Indicator Dye isolate_myocytes->load_dye record_currents Record Ion Currents (IK1, INa-L, ICa) patch_clamp->record_currents apply_compound_pc Apply VK-II-86 record_currents->apply_compound_pc apply_compound_pc->analysis confocal Confocal Microscopy load_dye->confocal induce_ca_release Induce Spontaneous Ca2+ Release confocal->induce_ca_release apply_compound_ca Apply VK-II-86 induce_ca_release->apply_compound_ca image_sparks_waves Image Ca2+ Sparks & Waves apply_compound_ca->image_sparks_waves image_sparks_waves->analysis start Start start->isolate_heart start->isolate_myocytes conclusion Conclusion on Anti-Arrhythmic Efficacy analysis->conclusion

Caption: Workflow for assessing the anti-arrhythmic effects of a compound.

References

An In-depth Technical Guide to Early Afterdepolarizations and their Inhibition by VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Early afterdepolarizations (EADs) are aberrant depolarizations that occur during the repolarization phase of the cardiac action potential and are a major trigger for life-threatening arrhythmias, such as Torsades de Pointes (TdP). The underlying mechanisms of EADs are complex, involving a delicate interplay between inward and outward ionic currents, as well as intracellular calcium dynamics. This guide provides a comprehensive overview of the molecular mechanisms driving EADs and details the inhibitory action of VK-II-36, a carvedilol (B1668590) analog. We present detailed experimental protocols for studying EADs and the effects of inhibitory compounds, along with a quantitative summary of relevant data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of these complex processes.

The Genesis of Early Afterdepolarizations

EADs arise from a reduction in the net repolarizing current during phase 2 or phase 3 of the action potential. This imbalance allows for the reactivation of inward currents, leading to a pathological depolarization.[1] The primary ionic currents implicated in the formation of EADs are the L-type calcium current (ICa,L) and the late sodium current (INa,L).

The Role of L-type Calcium Current (ICa,L)

The L-type calcium channel plays a crucial role in the plateau phase of the cardiac action potential. A key factor in EAD formation is the "window current" of ICa,L, which arises from the overlap of the voltage-dependent activation and inactivation curves of the channel.[2][3] This window allows for a sustained inward calcium current at plateau potentials, which can contribute to the depolarizing force that initiates an EAD.[4][5][6]

The Contribution of Late Sodium Current (INa,L)

Under normal physiological conditions, voltage-gated sodium channels inactivate rapidly after depolarization. However, a small fraction of these channels can fail to inactivate or reopen during the plateau phase, giving rise to a late sodium current (INa,L).[7][8] An increase in INa,L, often observed in pathological conditions like heart failure and long QT syndrome, provides a sustained inward current that can prolong the action potential duration and promote the development of EADs.[9][10][11]

Intracellular Calcium Dynamics and Spontaneous Calcium Release

Intracellular calcium (Ca2+) handling is intricately linked to EAD formation.[10] Spontaneous release of Ca2+ from the sarcoplasmic reticulum (SR) via the ryanodine (B192298) receptor 2 (RyR2) can activate the sodium-calcium exchanger (NCX) in its forward mode, generating a net inward current that can trigger EADs.[12] This mechanism highlights the importance of SR calcium load and RyR2 stability in arrhythmogenesis.

This compound: A Novel Inhibitor of Early Afterdepolarizations

This compound is a carvedilol analog that has demonstrated efficacy in suppressing both early and delayed afterdepolarizations.[13] Unlike its parent compound, this compound does not possess significant β-blocking activity.[12] Its primary mechanism of action is the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum.[12][13]

Mechanism of Action of this compound

This compound directly targets the ryanodine receptor 2 (RyR2), inhibiting store-overload induced calcium release.[13] By stabilizing RyR2 and preventing spontaneous calcium sparks, this compound reduces the likelihood of NCX activation and subsequent EAD formation.[12] This targeted action on intracellular calcium handling makes it a promising therapeutic candidate for arrhythmias triggered by calcium dysregulation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

CompoundTargetAssay TypeCell LineIC50Reference
This compoundRyR2 R4496C mutantFura-2/AM dye-based fluorescence assayHEK29326.1 μM[13]

Experimental Protocols

Optical Mapping of EADs in Langendorff-Perfused Rabbit Hearts

This protocol allows for the visualization of electrical activity and calcium transients across the epicardial surface of the heart.

5.1.1 Heart Preparation and Perfusion

  • Isolate the heart from a New Zealand White rabbit and cannulate the aorta on a Langendorff apparatus.[3][14]

  • Retrogradely perfuse the heart with a modified Krebs solution at a constant flow rate and temperature (38.5°C).[14]

  • Abolish mechanical contractions using an excitation-contraction uncoupler such as blebbistatin (1.7-20 µM).[14]

  • Induce EADs by perfusing with a solution containing an IKr blocker (e.g., E-4031) and reduced extracellular K+ and Mg2+.[15]

5.1.2 Staining and Imaging

  • Stain the heart with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM).[3]

  • Use a panoramic optical mapping system with high-speed CMOS cameras to record fluorescence signals.[3][16]

  • Excitation light is provided by filtered halogen lamps or LEDs, and emitted fluorescence is passed through appropriate filters before reaching the cameras.

5.1.3 Data Analysis

  • Process raw optical signals by masking, digital filtering, and drift removal.[17]

  • Assign activation times to each pixel based on the maximum derivative of the optical action potential upstroke (dF/dtmax).[17]

  • Generate activation maps and analyze the propagation of electrical waves to identify the origin and characteristics of EADs.

Whole-Cell Patch Clamp for Measuring Ionic Currents

This technique allows for the direct measurement of ionic currents involved in EAD formation in isolated cardiomyocytes.

5.2.1 Cell Preparation

  • Isolate ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.

  • Plate the isolated cells on coverslips for recording.

5.2.2 Recording Setup

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.[18]

  • Establish a whole-cell configuration by applying gentle suction to rupture the cell membrane under the pipette tip.[9][19]

5.2.3 Voltage-Clamp Protocol for Late Sodium Current (INa,L)

  • Hold the cell at a potential of -100 mV to ensure removal from inactivation of Nav1.5 channels.[1]

  • Apply a depolarizing pulse to -10 mV for a duration of 300 ms (B15284909).[1]

  • Measure the late Na+ current as the average current during the last 100 ms of the depolarizing pulse.[1]

  • The current can be further isolated by subtracting the current remaining after the application of a specific Nav1.5 blocker like tetrodotoxin (B1210768) (TTX).[1]

5.2.4 Voltage-Clamp Protocol for L-type Calcium Current (ICa,L) Window Current

  • Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate the majority of Ca2+ channels.

  • Apply a long-duration depolarizing step to nearly completely inactivate the channels.[13]

  • Apply repolarizing steps into the voltage range of the ICa,L window (e.g., -30 mV to 0 mV) and measure the slowly developing inward current.[13]

Visualizations

Signaling Pathway of EAD Formation and this compound Inhibition

EAD_Pathway cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum cluster_cytosol Cytosol ICaL L-type Ca2+ Channel (ICa,L) EAD Early Afterdepolarization ICaL->EAD INaL Late Na+ Channel (INa,L) APD_Prolong Action Potential Prolongation INaL->APD_Prolong Increased Inward Current NCX Na+/Ca2+ Exchanger (NCX) NCX->EAD Inward Current IKr Delayed Rectifier K+ Channel (IKr) Reduced_Repol Reduced Repolarization Reserve IKr->Reduced_Repol RyR2 Ryanodine Receptor 2 (RyR2) Ca_cyto Cytosolic Ca2+ RyR2->Ca_cyto Spontaneous Ca2+ Release CaSR SR Ca2+ Store Ca_cyto->NCX Activation (Forward Mode) Reduced_Repol->APD_Prolong APD_Prolong->ICaL Reactivation in Window Current VKII36 This compound VKII36->RyR2 Inhibition

Caption: Signaling cascade of EAD formation and the inhibitory point of this compound.

Experimental Workflow for Optical Mapping

Optical_Mapping_Workflow start Start heart_isolation Isolate Rabbit Heart (Langendorff Perfusion) start->heart_isolation staining Stain with Voltage and Calcium Dyes heart_isolation->staining ead_induction Induce EADs (e.g., IKr blocker) staining->ead_induction imaging Panoramic Optical Mapping ead_induction->imaging data_acquisition Acquire Fluorescence Data (High-Speed Cameras) imaging->data_acquisition data_processing Process Raw Data (Filtering, Drift Correction) data_acquisition->data_processing analysis Analyze AP Propagation and Ca2+ Transients data_processing->analysis end End analysis->end

Caption: Workflow for studying EADs using optical mapping.

Logical Relationship of EAD Inhibition by this compound

VKII36_Inhibition_Logic VKII36 This compound Administration RyR2_Inhibition Inhibition of RyR2 VKII36->RyR2_Inhibition Spontaneous_Ca_Release_Reduction Reduced Spontaneous SR Ca2+ Release RyR2_Inhibition->Spontaneous_Ca_Release_Reduction NCX_Activation_Reduction Decreased Forward-Mode NCX Activation Spontaneous_Ca_Release_Reduction->NCX_Activation_Reduction Inward_Current_Reduction Reduced Inward Depolarizing Current NCX_Activation_Reduction->Inward_Current_Reduction EAD_Suppression Suppression of Early Afterdepolarizations Inward_Current_Reduction->EAD_Suppression

Caption: Logical flow of EAD suppression by this compound.

References

An In-depth Technical Guide to VK-II-36: A Novel Modulator of Ryanodine Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-36 is a synthetic, small molecule and a carvedilol (B1668590) analog that has garnered significant interest for its specific modulation of intracellular calcium dynamics. Unlike its parent compound, this compound exhibits potent activity in suppressing sarcoplasmic reticulum (SR) Ca2+ release without concurrent β-adrenergic receptor blockade. This unique pharmacological profile makes it a valuable tool for investigating the role of the ryanodine (B192298) receptor 2 (RyR2) in both physiological and pathological conditions, particularly in the context of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with this compound, intended to serve as a resource for researchers in pharmacology and drug development.

Chemical and Physicochemical Properties

PropertyValueSource
CAS Number 955371-66-1[1]
Molecular Formula C26H26N2O5[1]
Molecular Weight 446.49 g/mol [1]
Predicted Boiling Point 703.8 ± 60.0 °C[2]
Predicted pKa 16.60 ± 0.30[2]
Solubility Soluble in DMSO (10 mM)[1]

Solvent Preparation Protocols: [3]

  • Protocol 1 (Aqueous-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be achieved by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The resulting solution should be clear.

  • Protocol 2 (Oil-based): A solution of ≥ 2.5 mg/mL (5.60 mM) can be prepared by adding solvents in the following order: 10% DMSO and 90% Corn Oil, resulting in a clear solution.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through direct interaction with the ryanodine receptor 2 (RyR2), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes.

Key aspects of its mechanism include:

  • Direct RyR2 Modulation: this compound directly binds to the RyR2 channel.

  • Suppression of SR Ca2+ Release: This binding event leads to a reduction in the open duration of the RyR2 channel, thereby suppressing the release of Ca2+ from the SR.[4]

  • Inhibition of Triggered Activities: By mitigating aberrant Ca2+ release, this compound effectively inhibits both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[3]

  • Lack of β-Adrenergic Blockade: A key distinguishing feature of this compound is its minimal to no activity at β-adrenergic receptors, unlike its parent compound, carvedilol.[1][3]

The signaling pathway for this compound's action is focused on its direct impact on the RyR2 channel, which in turn modulates intracellular calcium levels.

VK_II_36_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR2 Ryanodine Receptor 2 (RyR2) Ca2+_Cytosol Cytosolic Ca2+ RyR2->Ca2+_Cytosol Reduced Open Duration (Inhibition of Release) This compound This compound This compound->RyR2 Direct Binding & Modulation Ca2+_SR SR Ca2+ Arrhythmogenic_Events Arrhythmogenic Events (EADs, DADs) Ca2+_Cytosol->Arrhythmogenic_Events Suppression

Caption: Signaling pathway of this compound action on RyR2.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Single-Channel Recording of RyR2 in Lipid Bilayers

This protocol allows for the direct assessment of this compound's effect on the gating properties of individual RyR2 channels.

Methodology:

  • Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., rat or mouse ventricles) using differential centrifugation.

  • Bilayer Formation: Form a lipid bilayer (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) across a small aperture in a polysulfone cup separating two chambers (cis and trans).

  • Fusion of Microsomes: Add SR microsomes to the cis chamber (representing the cytoplasm) and induce fusion with the lipid bilayer by adding a salt gradient (e.g., NaCl).

  • Recording Solutions:

    • Cis Chamber (Cytosolic side): Typically contains a buffer such as HEPES, with Ca2+ buffered to a specific concentration (e.g., using EGTA) and ATP.

    • Trans Chamber (Luminal side): Contains a buffer such as HEPES with a higher Ca2+ concentration.

  • Single-Channel Recording:

    • Use an amplifier (e.g., Axopatch 200B) to clamp the voltage across the bilayer.

    • Record single-channel currents before and after the addition of this compound (e.g., 1 µM) to the cis chamber.

  • Data Analysis: Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the RyR2 channel.

Single_Channel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Microsomes Isolate SR Microsomes Fuse_Microsomes Fuse Microsomes to Bilayer Isolate_Microsomes->Fuse_Microsomes Form_Bilayer Form Lipid Bilayer Form_Bilayer->Fuse_Microsomes Record_Baseline Record Baseline Single-Channel Activity Fuse_Microsomes->Record_Baseline Add_VKII36 Add this compound Record_Baseline->Add_VKII36 Record_Treatment Record Post-Treatment Activity Add_VKII36->Record_Treatment Analyze_Gating Analyze Channel Gating (Po, Open/Closed Times) Record_Treatment->Analyze_Gating Electrophysiology_Workflow Animal_Model Select Arrhythmia Animal Model Baseline_EP Baseline In Vivo Electrophysiology Study (PES) Animal_Model->Baseline_EP Administer_VKII36 Administer this compound Baseline_EP->Administer_VKII36 Post_Treatment_EP Post-Treatment Electrophysiology Study (PES) Administer_VKII36->Post_Treatment_EP Analyze_Arrhythmia Analyze Arrhythmia Incidence and Severity Post_Treatment_EP->Analyze_Arrhythmia

References

Unraveling the Enigma of VK-II-36: A Substance of Limited Public Disclosure

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive technical guide on the discovery and synthesis of the molecule designated VK-II-36 have been met with significant challenges due to the sparse and often ambiguous nature of publicly available information. While initial searches identify this compound as an analog of carvedilol (B1668590) with potential effects on calcium release from the sarcoplasmic reticulum, a deeper investigation reveals a landscape of fragmented data insufficient to construct a detailed scientific whitepaper.

The available information on this compound and a related compound, Homo-VK-II-36, suggests a potential area of research in cardiovascular pharmacology.[1][2] These compounds are described as carvedilol analogs, a class of drugs known for their beta-blocking and vasodilatory effects. The primary mechanism of action hinted at for this compound is the suppression of Ca2+ release from the sarcoplasmic reticulum, an intracellular calcium store crucial for muscle contraction.[1] This suggests a potential therapeutic application in conditions characterized by abnormal calcium handling, such as certain cardiac arrhythmias. One study notes that this compound inhibits triggered activities evoked by both early and delayed afterdepolarizations, which are abnormal electrical impulses in the heart that can lead to arrhythmias.[1]

The search for "this compound" is further complicated by the prevalence of unrelated terms sharing similar abbreviations. The term "VK" is widely associated with Vitamin K, a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[3][4][5] Additionally, "IL-36" refers to a family of cytokines that play a significant role in inflammatory and autoimmune diseases.[6][7][8][9][10] The popular Eastern European social media platform, VK.com, also frequently appears in search results.[11] This confluence of unrelated information underscores the challenge in isolating specific data pertaining to the carvedilol analog.

Due to the absence of a substantial body of peer-reviewed research and publicly accessible data, the creation of a detailed technical guide or whitepaper on the discovery and synthesis of this compound is not feasible at this time. The logical relationships and experimental workflows, including signaling pathways, cannot be accurately visualized without foundational experimental evidence. Similarly, the compilation of quantitative data into structured tables and the provision of detailed experimental methodologies are precluded by the lack of available information.

Further research and publication by the scientific entities investigating this compound are required before a comprehensive technical resource can be developed for the broader scientific community. Until such information becomes publicly available, the full scope of the discovery, synthesis, and therapeutic potential of this compound remains largely undisclosed.

References

Pharmacological Profile of VK-II-36: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VK-II-36 is a novel small molecule, identified as a carvedilol (B1668590) analog, that has demonstrated significant potential in the modulation of intracellular calcium signaling. Its primary mechanism of action involves the suppression of calcium release from the sarcoplasmic reticulum (SR), a critical process in cellular signaling and muscle contraction. Notably, this compound achieves this effect without interacting with β-adrenergic receptors, distinguishing its pharmacological profile from its parent compound, carvedilol. This selective activity suggests its potential as a targeted therapeutic agent for conditions characterized by aberrant calcium handling, such as certain cardiac arrhythmias. This document provides a comprehensive overview of the currently available pharmacological data for this compound, including its mechanism of action, and outlines the experimental methodologies employed in its characterization.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for normal cellular function. The sarcoplasmic reticulum in muscle cells, and the endoplasmic reticulum in other cell types, serves as the primary intracellular Ca²⁺ store. The release of Ca²⁺ from these stores is mediated by specialized ion channels, primarily the ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP₃Rs). Dysregulation of SR Ca²⁺ release is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and myopathies.

This compound has emerged as a promising pharmacological tool and potential therapeutic lead due to its specific inhibitory action on SR Ca²⁺ release. This technical guide synthesizes the available preclinical data on this compound to provide a detailed understanding of its pharmacological profile.

Mechanism of Action

This compound is characterized as a potent inhibitor of sarcoplasmic reticulum Ca²⁺ release.[1] This activity is attributed to its direct or indirect modulation of the ryanodine receptor 2 (RyR2), the primary Ca²⁺ release channel in cardiac muscle. By inhibiting RyR2, this compound effectively reduces the efflux of Ca²⁺ from the SR into the cytosol. This mechanism is particularly relevant in the context of cardiac function, where aberrant RyR2 activity can lead to spontaneous Ca²⁺ waves and triggered arrhythmias. A key feature of this compound is its lack of activity at β-adrenergic receptors, which are a primary target of carvedilol.[1] This selectivity suggests a more targeted therapeutic approach with a potentially reduced side-effect profile compared to non-selective beta-blockers.

Quantitative Data

Currently, publicly available, specific quantitative data such as IC₅₀ or Kᵢ values for the interaction of this compound with RyR2 are limited. The primary available data demonstrates a dose-dependent inhibition of spontaneous intracellular Ca²⁺ oscillations in HEK293 cells engineered to express RyR2. This qualitative effect underscores the compound's mechanism of action.

ParameterAssay SystemEffectConcentration RangeReference
Inhibition of Spontaneous Ca²⁺ OscillationsHEK293 cells expressing RyR2Dose-dependent inhibitionNot specifiedMaruyama M, et al. Heart Rhythm. 2013

Signaling Pathway

The proposed signaling pathway for this compound in a cardiomyocyte context centers on its interaction with the ryanodine receptor 2 (RyR2) on the sarcoplasmic reticulum membrane.

VK_II_36_Signaling_Pathway VK_II_36 This compound RyR2 Ryanodine Receptor 2 (RyR2) VK_II_36->RyR2 Inhibits Ca_Cytosol Cytosolic Ca²⁺ RyR2->Ca_Cytosol Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Ca_SR->RyR2 Contraction Muscle Contraction Ca_Cytosol->Contraction Arrhythmia Arrhythmogenesis Ca_Cytosol->Arrhythmia Spontaneous Release (Pathological)

This compound Signaling Pathway in Cardiomyocytes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices for investigating modulators of intracellular calcium, the following methodologies are likely to have been employed.

HEK293 Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a standard cell line for heterologous expression of ion channels due to their robust growth and high transfection efficiency.

  • Transfection: HEK293 cells would be transiently or stably transfected with a plasmid encoding the human ryanodine receptor 2 (RyR2). This allows for the specific study of this compound's effect on this channel in a controlled environment.

Intracellular Calcium Imaging
  • Calcium Indicator: A fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, would be used to measure changes in intracellular calcium concentration. These dyes are cell-permeable and become fluorescent upon binding to Ca²⁺.

  • Imaging Setup: A fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera) is used to capture the changes in fluorescence intensity over time.

  • Protocol:

    • HEK293 cells expressing RyR2 are plated on glass-bottom dishes suitable for microscopy.

    • The cells are loaded with a calcium indicator dye for a specific duration at 37°C.

    • After washing to remove excess dye, the cells are bathed in a physiological buffer.

    • Baseline fluorescence is recorded to establish a stable signal.

    • This compound is added to the buffer at various concentrations, and the fluorescence is continuously monitored to observe the effect on spontaneous calcium oscillations.

    • Data is typically presented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀).

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with RyR2 Plasmid HEK293->Transfection Plating Plate on Glass-Bottom Dish Transfection->Plating Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Plating->Loading Wash Wash to Remove Excess Dye Loading->Wash Baseline Record Baseline Fluorescence Wash->Baseline Add_VK_II_36 Add this compound Baseline->Add_VK_II_36 Record Record Fluorescence Changes Add_VK_II_36->Record Analysis Analyze ΔF/F₀ Record->Analysis

Experimental Workflow for Calcium Imaging.

Conclusion

This compound represents a significant development in the field of calcium signaling modulators. Its selective inhibition of sarcoplasmic reticulum Ca²⁺ release, likely through direct interaction with RyR2, without off-target effects on β-adrenergic receptors, makes it a valuable research tool and a promising candidate for further therapeutic development. While the currently available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise binding kinetics, in vivo efficacy, pharmacokinetic properties, and safety profile. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel modulators of intracellular calcium.

References

In Vitro Profile of VK-II-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a novel analog of carvedilol, a well-established beta-blocker with additional antiarrhythmic properties. Unlike its parent compound, this compound has been specifically designed to minimize beta-adrenergic receptor blockade while retaining its effects on intracellular calcium regulation. This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, experimental protocols, and quantitative data derived from key cellular and ex vivo cardiac models. The primary focus of these studies has been to elucidate the compound's potential as a therapeutic agent for cardiac arrhythmias stemming from aberrant calcium handling.

Core Mechanism of Action

In vitro studies have demonstrated that this compound primarily exerts its effects by suppressing spontaneous sarcoplasmic reticulum (SR) Ca2+ release.[1][2] This action is independent of beta-receptor antagonism.[1][2] The primary molecular target of this compound is believed to be the cardiac ryanodine (B192298) receptor type 2 (RyR2), the main channel responsible for Ca2+ release from the SR. By modulating RyR2 function, this compound effectively mitigates the triggers for both delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), which are key cellular mechanisms underlying various cardiac arrhythmias.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Cell TypeAssayCompoundConcentrationEffectReference
HEK293 cells expressing RyR2 R4496CSpontaneous Intracellular Ca2+ OscillationsThis compound0.3 µMDose-dependent inhibition of store overload-induced Ca2+ release (SOICR)[4]
HEK293 cells expressing RyR2 R4496CSpontaneous Intracellular Ca2+ OscillationsThis compound1 µMDose-dependent inhibition of SOICR[4]
HEK293 cells expressing RyR2 R4496CSpontaneous Intracellular Ca2+ OscillationsThis compound3 µMDose-dependent inhibition of SOICR[4]
HEK293 cells expressing RyR2 R4496CSpontaneous Intracellular Ca2+ OscillationsThis compound10 µMDose-dependent inhibition of SOICR[4]
HEK293 cells expressing RyR2 R4496CSpontaneous Intracellular Ca2+ OscillationsThis compound30 µMDose-dependent inhibition of SOICR[4]
Rabbit Ventricular MyocytesDiastolic Spontaneous Ca2+ Elevations (SCaEs) and Delayed Afterdepolarizations (DADs)This compound30 µMSuppression of SCaEs and prevention of DAD-mediated ventricular arrhythmias[1]
Rabbit Ventricular Myocytes (Acquired Long QT Model)Systolic Spontaneous Ca2+ Elevations (SCaEs) and Early Afterdepolarizations (EADs)This compound30 µMAbolished systolic SCaEs and phase 2 EADs; decreased amplitude of phase 3 EADs[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

HEK293 Cell Culture and Calcium Imaging
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human RyR2 R4496C mutation were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Calcium Indicator Loading: Cells were loaded with the ratiometric calcium indicator Fura-2 AM (2 µM) for 30 minutes at room temperature in Krebs-Ringer-HEPES (KRH) buffer.

  • Perfusion and Data Acquisition: Coverslips with Fura-2-loaded cells were mounted on a perfusion chamber on an inverted microscope. Cells were perfused with KRH buffer containing 1 mM extracellular Ca2+. The Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) was recorded to measure intracellular Ca2+ concentrations. Spontaneous Ca2+ oscillations, indicative of store overload-induced Ca2+ release (SOICR), were monitored before and after the application of this compound at various concentrations.

Optical Mapping of Langendorff-Perfused Hearts
  • Heart Preparation: Hearts from New Zealand White rabbits or C57BL/6 mice were excised and Langendorff-perfused with Tyrode's solution.

  • Dye Loading: Hearts were stained with a voltage-sensitive dye (e.g., RH237) and a calcium-sensitive dye (e.g., Rhod-2 AM) to allow for simultaneous optical mapping of membrane potential and intracellular Ca2+.

  • Induction of Arrhythmias:

    • DADs: Induced by rapid ventricular pacing in the presence of isoproterenol (B85558) to create intracellular Ca2+ overload.

    • EADs: Induced in a rabbit model of acquired long QT syndrome by perfusing with a selective IKr blocker (e.g., E-4031) and a modified Tyrode's solution with reduced potassium and magnesium concentrations.

  • Data Acquisition and Analysis: A high-resolution optical mapping system was used to record fluorescence signals from the epicardial surface of the ventricle. Custom software was used to analyze action potential duration (APD), conduction velocity, and the characteristics of SCaEs, DADs, and EADs before and after the administration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.

G cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_Cytosol Ca2+ RyR2->Ca_Cytosol Spontaneous Ca2+ Release (SCaE) Ca_SR Ca2+ NCX Na+/Ca2+ Exchanger Ca_Cytosol->NCX Activation DAD Delayed Afterdepolarization (DAD) NCX->DAD Inward Current VKII36 This compound VKII36->RyR2 Inhibition

Caption: this compound signaling pathway in preventing DADs.

G cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Isolate Heart (Mouse or Rabbit) B Langendorff Perfusion A->B C Load Voltage and Ca2+ Sensitive Dyes B->C D Induce Arrhythmia (DADs or EADs) C->D E Baseline Optical Mapping (Membrane Potential & Ca2+ Transients) D->E F Administer this compound E->F G Post-treatment Optical Mapping F->G H Analyze Action Potential and Ca2+ Transient Data G->H I Quantify Effects on SCaEs, DADs, and EADs H->I

Caption: Experimental workflow for optical mapping studies.

Conclusion

The in vitro data for this compound strongly indicate its potential as a novel antiarrhythmic agent. By selectively targeting the RyR2-mediated spontaneous Ca2+ release from the sarcoplasmic reticulum, this compound effectively suppresses the cellular triggers of both DADs and EADs without the confounding effects of beta-blockade. These findings provide a solid foundation for further preclinical and clinical development of this compound for the treatment of a variety of cardiac arrhythmias.

References

Methodological & Application

Application Notes and Protocols for VK-II-36 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a synthetic small molecule and an analog of carvedilol, a third-generation beta-blocker. Unlike its parent compound, this compound is designed to have minimal beta-adrenergic blocking activity. Its primary known mechanism of action is the suppression of sarcoplasmic reticulum (SR) Ca2+ release through direct inhibition of the ryanodine (B192298) receptor 2 (RyR2).[1] This targeted activity on a crucial intracellular calcium channel makes this compound a valuable tool for investigating the role of RyR2-mediated calcium signaling in various cellular processes.

Recent studies have highlighted the importance of intracellular calcium signaling in the pathophysiology of numerous diseases, including cancer. Dysregulation of calcium homeostasis is implicated in tumor proliferation, migration, and apoptosis. The ryanodine receptor, a key regulator of intracellular calcium release, has been identified as a potential therapeutic target in several cancers. While the direct effects of this compound on cancer cells have not been extensively published, its specific mechanism of action on RyR2 presents a compelling rationale for its investigation as a modulator of cancer cell biology.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with a focus on assessing its effects on cell viability, key signaling pathways, and protein localization.

Mechanism of Action: The RyR2-Calcium Signaling Pathway

This compound exerts its biological effects by directly interacting with the ryanodine receptor 2 (RyR2), an intracellular calcium release channel located on the membrane of the endoplasmic/sarcoplasmic reticulum. By inhibiting RyR2, this compound prevents the release of stored calcium from the ER/SR into the cytoplasm. This modulation of intracellular calcium levels can have profound effects on a multitude of downstream signaling cascades that are calcium-dependent and are critical for cell proliferation, survival, and motility.

VK_II_36_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR2 RyR2 Ca_Cyto Ca²⁺ RyR2->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ Ca_ER->RyR2 Downstream Downstream Signaling (e.g., Calcineurin, CaMKII) Ca_Cyto->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation VK_II_36 This compound VK_II_36->RyR2 Inhibition Cell_Viability_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Immunofluorescence_Workflow A Grow cells on coverslips B Treat with this compound A->B C Fix and permeabilize cells B->C D Block with serum C->D E Incubate with primary antibody D->E F Incubate with fluorescent secondary antibody E->F G Mount coverslips with DAPI F->G H Image with fluorescence microscope G->H

References

VK-II-36 experimental protocol for cardiac myocytes

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for investigating the effects of VK-II-36, a carvedilol (B1668590) analog, on cardiac myocytes is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for assessing the electrophysiological and cellular effects of this compound. The methodologies are based on established techniques for studying cardiac myocyte function.

Application Notes

Compound Overview: this compound is an analog of carvedilol that has been identified as a suppressor of sarcoplasmic reticulum Ca2+ release without exhibiting β-receptor blocking activity.[1] Its investigation is primarily aimed at understanding its potential as an antiarrhythmic agent by exploring its effects on triggered activities arising from both early and delayed afterdepolarizations.[1] A closely related analog, VK-II-86, has demonstrated efficacy in preventing hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve through effects on multiple ion channels.[2] Studies on VK-II-86 have shown its ability to suppress arrhythmogenic Ca2+ waves and apoptosis in cardiac myocytes.[3]

Mechanism of Action: The primary mechanism of action for this compound and its analogs is believed to be the inhibition of spontaneous Ca2+ release from the sarcoplasmic reticulum.[3] In studies involving the analog VK-II-86, this effect was not associated with a reduction in Ca2+ calmodulin-dependent protein kinase II (CaMKII) activity or the phosphorylation of phospholamban and ryanodine (B192298) receptors.[3] Furthermore, VK-II-86 has been shown to prevent hypokalaemia-induced changes in key ion channels, including the inward rectifier current (IK1), the late sodium current (INa_L), the L-type Ca2+ current (ICa), and the rapid delayed rectifier potassium current (IKr).[2]

Applications:

  • Arrhythmia Research: Investigating the potential of this compound to suppress arrhythmias, particularly those triggered by calcium dysregulation and abnormal repolarization.

  • Cardioprotection Studies: Assessing the ability of this compound to prevent apoptosis and other forms of cell death in cardiac myocytes under pathological conditions.

  • Ion Channel Modulation: Characterizing the specific effects of this compound on various cardiac ion channels to understand its electrophysiological profile.

Quantitative Data Summary

The following table summarizes quantitative data obtained from studies on the closely related carvedilol analog, VK-II-86, in murine ventricular cardiomyocytes under hypokalaemic conditions.

ParameterConditionVK-II-86 (1 µM)Dantrolene (1 µM)Control (Low K+)Control (Normal K+)
Action Potential Duration (APD) Hypokalaemia (3 mM K+)NormalizedProlongedProlongedNormal
Early Afterdepolarizations (EADs) Hypokalaemia (3 mM K+)SuppressedPersistedObservedNot Observed
Delayed Afterdepolarizations (DADs) Hypokalaemia (3 mM K+)SuppressedPersistedObservedNot Observed
Resting Membrane Potential (RMP) Hypokalaemia (3 mM K+)Reversed to normal-DepolarizedNormal

Data synthesized from a study on VK-II-86, a close analog of this compound.[4]

Experimental Protocols

Isolation and Culture of Adult Ventricular Cardiomyocytes

This protocol describes a common method for isolating viable cardiac myocytes from adult rodents, which can then be used for subsequent experiments with this compound.

Materials:

  • Adult mouse or rat

  • Collagenase type II

  • Perfusion buffer (e.g., Langendorff-based or direct needle perfusion)

  • Culture medium (e.g., M199) supplemented with serum and antibiotics

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Cannulate the aorta and initiate retrograde perfusion with a calcium-free buffer to wash out the blood.

  • Switch to a perfusion buffer containing collagenase to digest the extracellular matrix.

  • Once the heart is digested, transfer it to a dish, remove the atria, and gently mince the ventricular tissue.

  • Mechanically dissociate the cells by gentle pipetting.

  • Filter the cell suspension to remove undigested tissue.

  • Reintroduce calcium gradually to the cell suspension to prevent calcium paradox.

  • Plate the isolated cardiomyocytes on laminin-coated dishes in culture medium.

  • Allow the cells to attach for a few hours before initiating experimental treatments.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol is for recording action potentials and ion channel currents from isolated cardiomyocytes.

Procedure:

  • Prepare isolated cardiomyocytes as described above.

  • Transfer the culture dish to the stage of an inverted microscope equipped with a patch-clamp setup.

  • Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).

  • Pull glass microelectrodes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Establish a giga-ohm seal between the micropipette and the cell membrane of a single cardiomyocyte.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Record baseline action potentials or specific ion channel currents.

  • Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 1 µM).

  • Record the changes in electrophysiological parameters in the presence of the compound.

Assessment of Intracellular Calcium and Contractility

This protocol allows for the simultaneous measurement of intracellular calcium transients and cell shortening.

Procedure:

  • Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Place the dish on the stage of an inverted microscope equipped with a calcium imaging system and a cell-edge detection system.

  • Electrically pace the cardiomyocytes at a physiological frequency.

  • Record baseline calcium transients and cell contractions.

  • Introduce this compound into the perfusion solution.

  • Record the changes in the amplitude and kinetics of the calcium transients and the extent of cell shortening.

Apoptosis Assay

This protocol is to assess the effect of this compound on cardiac myocyte apoptosis.

Procedure:

  • Culture cardiac myocytes in the presence of an apoptotic stimulus (e.g., ouabain).

  • Co-treat a subset of cells with this compound.

  • After the treatment period, fix the cells.

  • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation, a hallmark of apoptosis.

  • Alternatively, use flow cytometry with Annexin V and propidium (B1200493) iodide staining to quantify apoptotic and necrotic cells.

  • Analyze the results using fluorescence microscopy or flow cytometry.

Visualizations

VK_II_36_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_sr Sarcoplasmic Reticulum RyR2 Ryanodine Receptor 2 Ca_Release Ca2+ Release RyR2->Ca_Release L_type_Ca_Channel L-type Ca2+ Channel Arrhythmogenic_Activity Reduced Arrhythmogenic Activity L_type_Ca_Channel->Arrhythmogenic_Activity Na_Channel Late Na+ Channel Na_Channel->Arrhythmogenic_Activity K_Channels K+ Channels (IK1, IKr) K_Channels->Arrhythmogenic_Activity SR_Ca_Store SR Ca2+ Store SR_Ca_Store->Ca_Release Spontaneous VK_II_36 VK_II_36 VK_II_36->RyR2 Inhibits VK_II_36->L_type_Ca_Channel Modulates VK_II_36->Na_Channel Modulates VK_II_36->K_Channels Modulates Ca_Release->Arrhythmogenic_Activity Leads to

Caption: Proposed signaling pathway of this compound in cardiac myocytes.

Experimental_Workflow start Start: Isolate Cardiac Myocytes culture Culture and Stabilize Cells start->culture treatment Apply this compound (and/or pathological stimulus) culture->treatment electrophysiology Electrophysiology (Patch Clamp) treatment->electrophysiology calcium_imaging Calcium Imaging & Contractility treatment->calcium_imaging apoptosis_assay Apoptosis Assay (e.g., TUNEL) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation electrophysiology->data_analysis calcium_imaging->data_analysis apoptosis_assay->data_analysis end End: Conclusion on this compound Effects data_analysis->end

Caption: General experimental workflow for studying this compound in cardiac myocytes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a carvedilol (B1668590) analog identified as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release. Unlike its parent compound, carvedilol, this compound is designed to have minimal to no blocking activity on β-adrenergic receptors. This selective activity makes this compound a valuable tool for investigating the specific roles of SR Ca2+ handling in various physiological and pathophysiological conditions, particularly in cardiovascular research. These application notes provide recommended concentrations for in vitro assays, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for this compound, its analogs, and the parent compound carvedilol, the following concentrations are recommended as a starting point for in vitro experiments.

CompoundAssay TypeCell TypeConcentrationObserved EffectCitation
This compound Calcium Imaging (Line-scan confocal)Mouse Ventricular Myocytes1 µMSignificantly reduced the occurrence and frequency of sarcoplasmic reticulum overload-induced Ca2+ release (SOICR).[1]
VK-II-86 (analog) Calcium ImagingMouse Cardiomyocytes0.3 µMReduced occurrence and frequency of SOICR.[2]
Carvedilol (parent compound)Cell Viability (Doxorubicin-induced toxicity)Human iPSC-derived Cardiomyocytes1 µMComplete protection from loss of cell viability.[3]
Carvedilol (parent compound)Mitogenesis InhibitionHuman Pulmonary Artery Vascular Smooth Muscle Cells0.3 - 2.0 mM (IC50)Inhibition of mitogenesis stimulated by various growth factors.[4]
Carvedilol (parent compound)Cell Migration InhibitionHuman Pulmonary Artery Vascular Smooth Muscle Cells3 mM (IC50)Inhibition of cell migration induced by platelet-derived growth factor.[4]
Carvedilol (parent compound)Adrenoceptor Binding---0.81 - 2.2 nM (Ki)Antagonist activity at β1-, β2-, and α1-adrenoceptors.

Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

The following diagram illustrates the key components of the sarcoplasmic reticulum Ca2+ release signaling pathway in a cardiomyocyte, which is the primary target of this compound.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum L-type Ca2+ Channel L-type Ca2+ Channel Ca2_cytosol Ca2+ L-type Ca2+ Channel->Ca2_cytosol Ca2+ influx (Depolarization) Myofilaments Myofilaments (Contraction) Ca2_cytosol->Myofilaments Activates RyR2 Ryanodine Receptor 2 (RyR2) Ca2_cytosol->RyR2 Triggers SERCA2a SERCA2a Ca2_cytosol->SERCA2a Reuptake RyR2->Ca2_cytosol Ca2+ release (CICR) VKII36 This compound RyR2->VKII36 Inhibited by Ca2_sr Ca2+ SERCA2a->Ca2_sr ATP-dependent

Caption: Simplified signaling pathway of SR Ca2+ release in cardiomyocytes.

Experimental Protocols

Measurement of Sarcoplasmic Reticulum Ca2+ Release using Calcium Imaging

This protocol is adapted for measuring changes in intracellular Ca2+ transients and SR Ca2+ release in isolated cardiomyocytes using a fluorescent Ca2+ indicator.

Materials:

  • Isolated cardiomyocytes (e.g., from rodent ventricle)

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound stock solution (in DMSO)

  • Tyrode's solution (or other appropriate physiological saline)

  • Caffeine (B1668208) solution (10-20 mM in Tyrode's solution)

  • Confocal microscope with line-scanning capabilities or a ratiometric imaging system

  • Field stimulator

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate isolated cardiomyocytes on laminin-coated coverslips.

    • Load the cells with a fluorescent Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.

    • Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Baseline Calcium Transient Measurement:

    • Mount the coverslip onto the microscope stage and perfuse with Tyrode's solution.

    • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator to elicit regular Ca2+ transients.

    • Record baseline Ca2+ transients using line-scan confocal imaging or ratiometric imaging.

  • Application of this compound:

    • Prepare the desired concentration of this compound in Tyrode's solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Perfuse the cells with the this compound containing solution for a sufficient pre-incubation period (e.g., 10-15 minutes) while maintaining electrical pacing.

    • Record Ca2+ transients in the presence of this compound.

  • Assessment of SR Ca2+ Content:

    • Stop the electrical stimulation.

    • Rapidly apply a high concentration of caffeine (10-20 mM) to induce the release of the entire SR Ca2+ content.

    • Record the amplitude of the caffeine-induced Ca2+ transient, which is proportional to the SR Ca2+ load.

    • Perform this measurement both before and after the application of this compound to assess its effect on SR Ca2+ content.

  • Data Analysis:

    • Analyze the amplitude, duration, and decay kinetics of the electrically stimulated Ca2+ transients.

    • Measure the peak amplitude of the caffeine-induced Ca2+ transient.

    • Compare the parameters before and after this compound treatment. A reduction in the amplitude of electrically stimulated Ca2+ transients without a significant change in the caffeine-induced transient suggests a direct inhibition of SR Ca2+ release.

Cell Viability Assay (e.g., MTT or AlamarBlue)

This protocol can be used to assess the cytotoxic or protective effects of this compound in a cell line of interest.

Materials:

  • Selected cell line (e.g., H9c2 cardiomyocytes, HEK293 cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • A cytotoxic agent (optional, for assessing protective effects)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • If assessing protective effects, a set of wells should be co-treated with a known cytotoxic agent.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • For MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For AlamarBlue Assay:

      • Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.

      • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve to determine the IC50 value if cytotoxicity is observed.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in an in vitro setting.

A Cell Culture (e.g., Cardiomyocytes) B Dose-Response Curve (Determine optimal concentration) A->B C This compound Treatment B->C D Functional Assay (e.g., Calcium Imaging) C->D E Biochemical Assay (e.g., Western Blot for signaling proteins) C->E F Cell Viability Assay (e.g., MTT) C->F G Data Analysis and Interpretation D->G E->G F->G

References

VK-II-36 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VK-II-36 is a carvedilol (B1668590) analog recognized for its ability to suppress sarcoplasmic reticulum (SR) Ca2+ release, a critical process in cellular signaling, particularly in cardiac and neuronal cells. Unlike its parent compound, carvedilol, this compound does not exhibit β-receptor blocking activity, making it a valuable tool for investigating Ca2+ signaling pathways independent of adrenergic receptor modulation. Proper preparation of this compound for experimental use is paramount to ensure accurate and reproducible results. This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation: this compound Solubility

The solubility of this compound is a critical factor in the design of experimental protocols. The following table summarizes the known solubility of this compound in solvent systems suitable for in vivo studies. It is recommended to prepare a stock solution in a suitable organic solvent, such as DMSO, before further dilution into aqueous-based vehicles.

Solvent System CompositionAchievable Concentration (mg/mL)Achievable Concentration (mM)Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 5.60Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5≥ 5.60Clear Solution

Note: For in vitro experiments, it is common to prepare a stock solution of this compound in 100% DMSO at a higher concentration, which is then further diluted in the aqueous experimental medium. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell-based assays or other in vitro systems.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO for every 4.485 mg of this compound, assuming a molecular weight of 448.5 g/mol ).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation is observed.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • Thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired experimental concentration using the appropriate cell culture medium or assay buffer.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system.

Preparation of this compound for In Vivo Experiments

This protocol outlines the preparation of this compound formulations for administration to research animals. The choice of vehicle will depend on the route of administration and the specific experimental requirements.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn Oil

  • Sterile tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for routes of administration where an aqueous vehicle is preferred.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly. The volumetric ratio should be 1 part DMSO to 4 parts PEG300.[1]

  • Add Tween-80 and mix until the solution is homogeneous. The volume of Tween-80 should be half that of the initial DMSO volume.[1]

  • Finally, add saline to reach the final desired volume and concentration. The volume of saline will be 4.5 times the initial DMSO volume.[1]

  • The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Vortex the final solution until it is clear. If necessary, gentle warming or sonication can be used to ensure complete dissolution.

  • It is recommended to prepare this formulation fresh on the day of use.[1]

Protocol 2: Oil-Based Formulation

This formulation is suitable for subcutaneous or intramuscular injections where a sustained release may be desired.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to achieve the final desired concentration and volume.

  • The final solvent ratio will be 10% DMSO and 90% Corn Oil.[1]

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • This formulation should also be prepared fresh on the day of administration.[1]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute_invitro Dilute Stock with Aqueous Buffer/Medium dissolve->dilute_invitro add_peg Add PEG300 dissolve->add_peg final_invitro Final In Vitro Solution dilute_invitro->final_invitro add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix_invivo Vortex to Homogenize add_saline->mix_invivo final_invivo Final In Vivo Formulation mix_invivo->final_invivo

Workflow for preparing this compound solutions.
Signaling Pathway of this compound Action

G cluster_SR Sarcoplasmic Reticulum (SR) RyR2 RyR2 Channel Ca_cyto Cytosolic Ca2+ RyR2->Ca_cyto Ca2+ Release Ca_SR Ca2+ VKII36 This compound VKII36->RyR2 Inhibition Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Ca_cyto->Downstream

This compound inhibits RyR2-mediated Ca2+ release.

References

Application Notes and Protocols for Studying Calcium Signaling with VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a novel analog of carvedilol (B1668590), a well-characterized beta-blocker with additional effects on calcium signaling. Unlike its parent compound, this compound is designed to specifically target intracellular calcium handling mechanisms without significant beta-adrenergic receptor blockade.[1] This makes it a valuable tool for dissecting the roles of sarcoplasmic reticulum (SR) calcium release in various physiological and pathological processes, particularly in cardiac and neuronal cells. These application notes provide detailed protocols for utilizing this compound to study its effects on calcium signaling, with a focus on its inhibitory action on SR Ca2+ release and subsequent cellular events like afterdepolarizations.

Mechanism of Action

This compound acts as a potent suppressor of sarcoplasmic reticulum (SR) Ca2+ release.[1] The proposed mechanism involves the modulation of the ryanodine (B192298) receptor (RyR), the primary channel responsible for releasing calcium from the SR. By inhibiting aberrant SR Ca2+ leak, this compound can effectively prevent the initiation of triggered activities, such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to contribute to cardiac arrhythmias.

cluster_cell Cardiomyocyte SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR Ryanodine Receptor (RyR) SR->RyR Ca2+ Release Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto Afterdepolarizations Early/Delayed Afterdepolarizations (EADs/DADs) Ca_cyto->Afterdepolarizations Initiates VKII36 This compound VKII36->RyR Inhibits

Proposed mechanism of action for this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its parent compound, carvedilol, for comparative purposes. Data for this compound is limited, and further characterization is ongoing.

CompoundParameterValueCell TypeReference
This compound SR Ca2+ Release InhibitionData not available--
This compound EAD/DAD InhibitionEffectiveCardiomyocytes[1]
CarvedilolRyR2 Inhibition (IC50)~1 µMHEK293 cells expressing RyR2[2]
R-CarvedilolCa2+ Spark/Wave Inhibition (IC50)~100 nMHuman Atrial Myocytes[3]

Experimental Protocols

Protocol 1: Assessment of this compound on Sarcoplasmic Reticulum Ca2+ Release in Isolated Cardiomyocytes

This protocol describes how to measure the effect of this compound on spontaneous SR Ca2+ release (Ca2+ sparks) in isolated cardiomyocytes using confocal microscopy.

Materials:

  • Isolated adult ventricular myocytes

  • This compound (stock solution in DMSO)

  • Fluo-4 AM (calcium indicator)

  • Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Confocal microscope with line-scanning capabilities

  • Image analysis software (e.g., ImageJ with SparkMaster plugin)

Procedure:

  • Cell Preparation:

    • Isolate ventricular myocytes from an appropriate animal model using established enzymatic digestion protocols.

    • Allow the cells to adhere to laminin-coated coverslips for at least 1 hour at room temperature.

  • Dye Loading:

    • Incubate the cardiomyocytes with 5 µM Fluo-4 AM in Tyrode's solution for 20 minutes at room temperature in the dark.

    • Wash the cells twice with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.

  • This compound Application:

    • Prepare working solutions of this compound in Tyrode's solution from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Perfuse the cells with control Tyrode's solution to establish a baseline recording of spontaneous Ca2+ sparks.

    • Switch to the this compound containing solution and allow for a 10-15 minute equilibration period.

  • Image Acquisition:

    • Using a confocal microscope, perform line-scans across the longitudinal axis of the cardiomyocytes.

    • Use an excitation wavelength of 488 nm and collect emission at >510 nm.

    • Record line-scan images for at least 10 seconds under baseline and this compound treated conditions.

  • Data Analysis:

    • Analyze the line-scan images to detect and quantify Ca2+ sparks.

    • Measure the frequency, amplitude, duration, and spatial width of the Ca2+ sparks.

    • Compare the parameters before and after the application of this compound. A significant reduction in spark frequency is indicative of SR Ca2+ release inhibition.

Isolate_Cardiomyocytes Isolate Ventricular Myocytes Adhere_Cells Adhere to Coverslips Isolate_Cardiomyocytes->Adhere_Cells Load_Dye Load with Fluo-4 AM Adhere_Cells->Load_Dye Wash_Cells Wash and De-esterify Load_Dye->Wash_Cells Baseline_Recording Record Baseline Ca2+ Sparks Wash_Cells->Baseline_Recording Apply_VKII36 Apply this compound Baseline_Recording->Apply_VKII36 Record_Treatment Record Ca2+ Sparks with this compound Apply_VKII36->Record_Treatment Analyze_Data Analyze Spark Parameters Record_Treatment->Analyze_Data

Workflow for assessing this compound on SR Ca2+ release.
Protocol 2: Electrophysiological Measurement of Early and Delayed Afterdepolarizations

This protocol outlines the use of the patch-clamp technique to investigate the inhibitory effect of this compound on EADs and DADs in single cardiomyocytes.

Materials:

  • Isolated adult ventricular myocytes

  • This compound (stock solution in DMSO)

  • Patch-clamp setup (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal solution (containing in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2)

  • External solution (Tyrode's solution as in Protocol 1)

  • Agent to induce afterdepolarizations (e.g., isoproterenol (B85558) for DADs, or a specific IKr blocker like E-4031 for EADs)

Procedure:

  • Cell Preparation:

    • Prepare isolated cardiomyocytes as described in Protocol 1.

  • Patch-Clamp Recording:

    • Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

    • Record the membrane potential in current-clamp mode.

  • Induction of Afterdepolarizations:

    • For DADs: Perfuse the cell with an agent that promotes SR Ca2+ overload, such as isoproterenol (e.g., 1 µM). Pace the cell at a high frequency (e.g., 2-3 Hz) for a short period and then stop pacing to observe for DADs.

    • For EADs: Perfuse the cell with an action potential-prolonging agent, such as an IKr blocker (e.g., 1 µM E-4031), and pace at a slow frequency (e.g., 0.2-0.5 Hz) to induce EADs.

  • This compound Application:

    • Once stable afterdepolarizations are observed, co-perfuse the cell with the inducing agent and a desired concentration of this compound.

    • Allow for a 5-10 minute equilibration period.

  • Data Acquisition and Analysis:

    • Record the membrane potential before and after the application of this compound.

    • Measure the amplitude and frequency of EADs and DADs.

    • A reduction in the occurrence and amplitude of afterdepolarizations indicates an inhibitory effect of this compound.

cluster_workflow Electrophysiology Workflow Patch_Cell Whole-Cell Patch Clamp Induce_ADs Induce Afterdepolarizations (EADs or DADs) Patch_Cell->Induce_ADs Record_Baseline Record Baseline Membrane Potential Induce_ADs->Record_Baseline Apply_VKII36 Apply this compound Record_Baseline->Apply_VKII36 Record_Treatment Record Membrane Potential with this compound Apply_VKII36->Record_Treatment Analyze_Data Analyze Afterdepolarization Amplitude and Frequency Record_Treatment->Analyze_Data

Workflow for electrophysiological measurements.

Troubleshooting

  • Poor Cell Viability: Ensure gentle handling of cells during isolation and use high-quality reagents.

  • Low Fluo-4 Signal: Check the concentration and incubation time of the dye. Ensure proper de-esterification.

  • No Afterdepolarizations: The concentration of the inducing agent may need to be adjusted. Cell health is also critical.

  • Precipitation of this compound: Ensure the final DMSO concentration is low and that the compound is fully dissolved in the stock solution.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of SR Ca2+ release in cellular function and dysfunction. The protocols outlined above provide a starting point for researchers to explore the effects of this compound on calcium signaling and electrophysiology. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for VK-II-36 in RyR2 Channel Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a valuable pharmacological tool for investigating the function and dysfunction of the cardiac ryanodine (B192298) receptor 2 (RyR2), a critical intracellular calcium release channel. As a carvedilol (B1668590) analog, this compound effectively suppresses sarcoplasmic reticulum (SR) Ca2+ release without the confounding effects of β-adrenoceptor blockade, exhibiting over 2,000-fold lower affinity for β-adrenoceptors compared to carvedilol.[1] This selectivity makes it an ideal agent for isolating and studying the direct effects on RyR2 channels in various experimental models of cardiac arrhythmia, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).

These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental systems to characterize its effects on RyR2 channel activity and its potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound on RyR2 channel function and its anti-arrhythmic properties.

Table 1: In Vitro Efficacy of this compound on RyR2-Mediated Calcium Release

ParameterExperimental ModelThis compound ConcentrationEffectReference
Store Overload-Induced Ca2+ Release (SOICR)HEK293 cells expressing RyR2-R4496C30 µMComplete abolishment of SOICR[1]
SOICR OccurrenceR4496C heterozygous cardiomyocytes1 µM (30 min)Significant reduction[1]
SOICR FrequencyR4496C heterozygous cardiomyocytes1 µM (30 min)Significant reduction[1]
SOICR OccurrenceR4496C heterozygous cardiomyocytes0.3 µM (3 hours)Significant reduction[1]
SOICR FrequencyR4496C heterozygous cardiomyocytes0.3 µM (3 hours)Significant reduction[1]

Table 2: Effect of this compound on Single RyR2 Channel Gating

ParameterExperimental ModelThis compound ConcentrationEffectReference
Channel Open DurationSingle purified RyR2-R4496C channels1 µMReduced[1]
Channel Opening FrequencySingle purified RyR2-R4496C channels1 µMIncreased[1]
Intra-burst Event DurationSingle purified RyR2-R4496C channelsNot specifiedReduced[1]
Intra-burst Event FrequencySingle purified RyR2-R4496C channelsNot specifiedIncreased[1]

Table 3: In Vivo Anti-Arrhythmic Effects of this compound in a Mouse Model of CPVT (RyR2-R4496C+/-)

ParameterTreatmentDosageEffectReference
Ventricular Tachycardia (VT) DurationThis compound (5 days)3.4 mg/kg/day99.9% reduction[1]
Heart RateThis compound (5 days)3.4 mg/kg/dayNo significant change (8% reduction)[1]
Ventricular Tachycardia (VT) DurationCarvedilol (5 days)1.6 mg/kg/day79% reduction[1]
Heart RateCarvedilol (5 days)1.6 mg/kg/day36% reduction[1]

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Experiments:

  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store at -20°C.

  • Working Solution: Dilute the stock solution in the appropriate experimental buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

For In Vivo Experiments:

Two protocols for preparing this compound for administration are provided below. Heating and/or sonication can aid dissolution if precipitation occurs.[2]

  • Protocol 1 (Saline-based):

    • Start with a 10% DMSO solution of this compound.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween-80 and mix until a clear solution is formed.

    • Add 45% saline to reach the final volume.

    • Solubility: ≥ 2.5 mg/mL (5.60 mM).[2]

  • Protocol 2 (Corn Oil-based):

    • Start with a 10% DMSO solution of this compound.

    • Add 90% Corn Oil and mix until a clear solution is formed.

    • Solubility: ≥ 2.5 mg/mL (5.60 mM).[2]

Protocol 1: Investigation of this compound Effects on Store Overload-Induced Ca2+ Release (SOICR) in HEK293 Cells

This protocol describes how to assess the inhibitory effect of this compound on SOICR in HEK293 cells stably expressing a mutant RyR2 channel (e.g., RyR2-R4496C).

Materials:

  • HEK293 cells stably expressing the RyR2 mutant of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fura-2 AM or other suitable Ca2+ indicator

  • This compound stock solution (in DMSO)

  • Caffeine (B1668208)

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Culture: Plate the RyR2-expressing HEK293 cells onto glass-bottom dishes and culture until they reach 70-80% confluency.

  • Calcium Indicator Loading:

    • Wash the cells twice with KRH buffer.

    • Load the cells with 5 µM Fura-2 AM in KRH buffer for 30 minutes at room temperature in the dark.

    • Wash the cells twice with KRH buffer to remove excess dye.

  • This compound Incubation:

    • Incubate the cells with the desired concentration of this compound (e.g., 1-30 µM) or vehicle (DMSO) in KRH buffer for 30 minutes.

  • SOICR Induction and Imaging:

    • Mount the dish on the confocal microscope stage.

    • Perfuse the cells with KRH buffer containing increasing concentrations of extracellular Ca2+ (e.g., 0.5, 1, 2, 5 mM) to induce SR Ca2+ overload and subsequent SOICR, observed as spontaneous Ca2+ oscillations.

    • Alternatively, after establishing a baseline in normal KRH, perfuse with a low concentration of caffeine (e.g., 0.5-1 mM) to sensitize the RyR2 channels and induce SOICR.

    • Record intracellular Ca2+ dynamics using the confocal microscope.

  • Data Analysis:

    • Quantify the percentage of cells exhibiting SOICR and the frequency of Ca2+ oscillations in both this compound-treated and vehicle-treated groups.

Protocol 2: Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol details the method for incorporating RyR2 channels into a planar lipid bilayer to study the direct effects of this compound on channel gating.

Materials:

  • SR microsomes isolated from cardiac tissue or RyR2-expressing cells

  • Planar lipid bilayer setup

  • Phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497)

  • n-decane

  • Symmetrical recording solution (e.g., 250 mM KCl, 25 mM HEPES, pH 7.4)

  • Ca2+ and Mg2+ solutions for modulating channel activity

  • This compound

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: Form a planar lipid bilayer by painting a solution of phosphatidylethanolamine and phosphatidylserine in n-decane across a small aperture separating two chambers (cis and trans).

  • Microsome Fusion: Add SR microsomes to the cis chamber. Fusion of microsomes with the bilayer will incorporate RyR2 channels.

  • Channel Identification: Apply a holding potential (e.g., +40 mV) and observe for the characteristic single-channel currents of RyR2.

  • Baseline Recording: Record single-channel activity under control conditions. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR. Modulate channel activity by adding Ca2+ and ATP to the cis chamber.

  • This compound Application: Add this compound (e.g., 1 µM) to the cis chamber and allow it to equilibrate.

  • Data Acquisition: Record single-channel activity in the presence of this compound.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Po), mean open time, mean closed time, and event frequency before and after the application of this compound.

Protocol 3: In Vivo Electrophysiological Study in a Mouse Model of Arrhythmia

This protocol describes the procedure for assessing the anti-arrhythmic efficacy of this compound in a mouse model of CPVT (e.g., RyR2-R4496C+/- mice).

Materials:

  • RyR2 mutant mice and wild-type littermates

  • This compound formulation for in vivo use

  • Anesthesia (e.g., isoflurane)

  • ECG recording system

  • Programmable electrical stimulator

  • Catheter for intracardiac pacing and recording

  • Isoproterenol (B85558) and caffeine for arrhythmia induction

Procedure:

  • Animal Preparation and Drug Administration:

    • Administer this compound or vehicle to the mice for a specified period (e.g., 5 days) via the appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Anesthesia and Catheterization:

    • Anesthetize the mouse and maintain a stable level of anesthesia.

    • Insert a catheter via the jugular vein into the right atrium and ventricle for pacing and recording intracardiac electrograms.

  • Baseline ECG and Electrophysiological Parameters:

    • Record baseline surface ECG and intracardiac signals.

    • Determine baseline electrophysiological parameters such as heart rate, PR interval, QRS duration, and QT interval.

  • Arrhythmia Induction:

    • Administer an arrhythmogenic challenge, such as a bolus injection of isoproterenol followed by caffeine, to induce ventricular arrhythmias.

    • Alternatively, perform programmed electrical stimulation (PES) by delivering a series of paced beats followed by premature extrastimuli to induce ventricular tachycardia.

  • Data Acquisition and Analysis:

    • Continuously record the ECG during the arrhythmia induction protocol.

    • Quantify the incidence, duration, and severity of ventricular arrhythmias in the this compound-treated and vehicle-treated groups.

Visualization of Pathways and Workflows

Signaling Pathway of RyR2 and Inhibition by this compound

RyR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) L-type Ca2+ Channel L-type Ca2+ Channel Ca2+_influx Ca2+ Influx L-type Ca2+ Channel->Ca2+_influx Depolarization RyR2 RyR2 Ca2+_influx->RyR2 Activates (CICR) Ca2+_release Ca2+ Release RyR2->Ca2+_release Myofilaments Myofilaments Ca2+_release->Myofilaments Binds to Contraction Contraction Myofilaments->Contraction VKII36 This compound VKII36->RyR2 Inhibits SR_Ca_store SR Ca2+ Store SR_Ca_store->RyR2

Caption: Ca2+-induced Ca2+ release (CICR) and RyR2 inhibition by this compound.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis HEK293_SOICR HEK293 SOICR Assay Ca_Imaging_Analysis Ca2+ Imaging Analysis (% SOICR, Frequency) HEK293_SOICR->Ca_Imaging_Analysis Cardiomyocyte_SOICR Cardiomyocyte SOICR Assay Cardiomyocyte_SOICR->Ca_Imaging_Analysis Single_Channel Single Channel Recording Channel_Kinetics Single Channel Kinetics (Po, Open/Closed Times) Single_Channel->Channel_Kinetics Binding_Assay [3H]Ryanodine Binding Binding_Affinity Binding Affinity (Kd, Bmax) Binding_Assay->Binding_Affinity Animal_Model RyR2 Mutant Mouse Model Drug_Admin This compound Administration Animal_Model->Drug_Admin EP_Study In Vivo EP Study Drug_Admin->EP_Study Arrhythmia_Induction Arrhythmia Induction EP_Study->Arrhythmia_Induction Arrhythmia_Analysis Arrhythmia Quantification (Incidence, Duration) Arrhythmia_Induction->Arrhythmia_Analysis Logical_Relationship RyR2_Dysfunction RyR2 Dysfunction (e.g., CPVT mutation) Increased_SOICR Increased Spontaneous SR Ca2+ Release (SOICR) RyR2_Dysfunction->Increased_SOICR DADs Delayed Afterdepolarizations (DADs) Increased_SOICR->DADs Arrhythmia Ventricular Arrhythmias DADs->Arrhythmia VKII36_Action This compound RyR2_Inhibition Direct Inhibition of RyR2 VKII36_Action->RyR2_Inhibition causes RyR2_Inhibition->Increased_SOICR Reduced_SOICR Reduced SOICR RyR2_Inhibition->Reduced_SOICR leads to Suppressed_DADs Suppression of DADs Reduced_SOICR->Suppressed_DADs results in Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Suppressed_DADs->Anti_Arrhythmic_Effect produces

References

Application Notes and Protocols: Assessing the Effects of VK-II-36 on Muscle Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols to assess the effects of the novel compound, VK-II-36, on the contractility of cardiac and smooth muscle tissues. Understanding the influence of new chemical entities on muscle function is a critical component of drug discovery and safety pharmacology. These protocols detail methodologies for isolated tissue and single-cell preparations, allowing for a thorough characterization of the compound's potential inotropic (cardiac muscle) and vasoactive or spasmolytic (smooth muscle) properties.

The primary mechanism of muscle contraction in both striated (cardiac and skeletal) and smooth muscle involves the interaction of actin and myosin filaments, a process that is heavily dependent on intracellular calcium concentrations.[1][2] Signaling pathways, often initiated by depolarization or G-protein-coupled receptors, lead to an increase in cytosolic calcium, which triggers the contractile machinery.[1][2] Alterations in these signaling pathways can significantly impact muscle contraction and are key targets for therapeutic intervention.

Key Signaling Pathways in Muscle Contraction

A fundamental understanding of the signaling cascades governing muscle contraction is essential for interpreting the effects of this compound. The following diagrams illustrate the canonical pathways in cardiac and smooth muscle.

Cardiac_Muscle_Contraction cluster_extracellular Extracellular Space cluster_sarcoplasm Sarcoplasm L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Action Potential Action Potential Action Potential->L-type Ca2+ Channel Depolarizes Membrane RyR Ryanodine Receptor (RyR) Ca2+ Influx->RyR Triggers SR Sarcoplasmic Reticulum (SR) SR->RyR Ca2+ Release CICR RyR->Ca2+ Release Ca2+ Ca2+ Ca2+ Release->Ca2+ Troponin C Troponin C Ca2+->Troponin C Binds to Actin-Myosin\nInteraction Actin-Myosin Interaction Troponin C->Actin-Myosin\nInteraction Initiates Contraction Contraction Actin-Myosin\nInteraction->Contraction Smooth_Muscle_Contraction cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates Agonist Agonist Agonist->GPCR IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binds to SR Sarcoplasmic Reticulum (SR) SR->IP3R Ca2+ Ca2+ IP3R->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Binds to CaM Complex Ca2+-Calmodulin Complex Calmodulin->CaM Complex MLCK Myosin Light Chain Kinase (MLCK) CaM Complex->MLCK Activates pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylates MLC MLC Myosin Light Chain (MLC) Contraction Contraction pMLC->Contraction Cardiac_Protocol_Workflow A Animal Euthanasia and Heart Excision B Mount Heart on Langendorff Apparatus or Dissect Papillary Muscle A->B C Equilibrate in Krebs-Henseleit Buffer (37°C, 95% O2 / 5% CO2) B->C D Attach Force Transducer and Apply Preload C->D E Record Baseline Contractile Parameters (e.g., Developed Force, dF/dt) D->E F Administer Vehicle Control and Record Data E->F G Administer this compound (Cumulative Concentrations) and Record Data F->G H Data Analysis: Compare this compound to Baseline and Vehicle G->H

References

In Vivo Application of VK-II-36 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VK-II-36 is a carvedilol (B1668590) analog demonstrating significant potential in the management of cardiac arrhythmias. Unlike its parent compound, carvedilol, this compound is distinguished by its lack of β-adrenergic receptor blockade. Its primary mechanism of action lies in the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR), a key factor in the initiation of triggered activities that can lead to cardiac arrhythmias. Specifically, this compound has been shown to inhibit both early and delayed afterdepolarizations (EADs and DADs), aberrant depolarizations of the cardiac myocyte membrane that can trigger arrhythmias. These properties make this compound a promising candidate for further investigation as a novel antiarrhythmic agent.

These application notes provide a summary of the available in vivo data and detailed protocols for the utilization of this compound in preclinical animal models of cardiac arrhythmia.

Mechanism of Action: Signaling Pathway

This compound exerts its antiarrhythmic effects by modulating intracellular calcium dynamics within cardiomyocytes. The proposed signaling pathway is as follows:

VK_II_36_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 Ryanodine Receptor 2 (RyR2) Ca_Cytosol Ca²⁺ RyR2->Ca_Cytosol Spontaneous Ca²⁺ Release Ca_SR Ca²⁺ Triggered_Activity Triggered Activity (EADs/DADs) Ca_Cytosol->Triggered_Activity Initiates Arrhythmia Arrhythmia Triggered_Activity->Arrhythmia Leads to VK_II_36 This compound VK_II_36->RyR2 Inhibits

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound on sinoatrial node (SAN) function in a canine model.

ParameterConditionVehicleThis compound (30 µmol/L)P-value
Sinus Rate (beats/min) Baseline85 ± 572 ± 4< 0.01
Isoproterenol (B85558) (ISO)130 ± 7105 ± 6= 0.02
Spontaneous SR Ca²⁺ Release Events BaselinePresentReduced< 0.01
Isoproterenol (ISO)AugmentedAbolished< 0.01

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Study in a Canine Model of Sinus Node Dysfunction

This protocol is based on the methodology described by Maruyama M, et al. in Heart Rhythm, 2013.

1. Animal Model:

  • Species: Adult mongrel dogs

  • Weight: 10-15 kg

  • Sex: Either sex

  • Anesthesia: Pentobarbital sodium (30 mg/kg, IV)

  • Ventilation: Mechanical ventilation with room air supplemented with oxygen.

2. Surgical Preparation:

  • Perform a right thoracotomy to expose the heart.

  • Isolate the sinoatrial node (SAN) region.

  • Place recording electrodes on the epicardial surface of the SAN.

  • Introduce a catheter for local drug delivery to the SAN artery.

3. Electrophysiological Recordings:

  • Record sinus rate and intracardiac electrograms continuously.

  • Perform programmed electrical stimulation to assess SAN function if required.

4. Drug Administration:

  • Vehicle Control: Administer the vehicle solution (see Formulation section) via the SAN artery.

  • This compound: Administer this compound at a concentration of 30 µmol/L in the vehicle solution via the SAN artery.

  • Isoproterenol Challenge: After baseline recordings with vehicle or this compound, infuse isoproterenol (a β-adrenergic agonist) to stimulate the SAN and assess the inhibitory effect of this compound.

5. Data Analysis:

  • Measure and compare sinus rate, SAN recovery time, and the incidence of spontaneous arrhythmias between vehicle and this compound treated groups.

  • Analyze changes in these parameters in the presence and absence of isoproterenol.

Experimental Workflow:

Canine_EP_Study_Workflow start Start animal_prep Animal Preparation (Anesthesia, Ventilation, Thoracotomy) start->animal_prep electrode_placement Electrode and Catheter Placement (SAN region) animal_prep->electrode_placement baseline_rec Baseline Electrophysiological Recordings electrode_placement->baseline_rec drug_admin Drug Administration (Vehicle or this compound) baseline_rec->drug_admin post_drug_rec Post-Drug Recordings drug_admin->post_drug_rec Vehicle drug_admin->post_drug_rec This compound iso_challenge Isoproterenol Challenge post_drug_rec->iso_challenge final_rec Final Recordings iso_challenge->final_rec data_analysis Data Analysis final_rec->data_analysis end End data_analysis->end Formulation_Logic start Start with this compound Powder add_dmso Add 10% DMSO start->add_dmso add_peg300 Add 40% PEG300 add_dmso->add_peg300 add_tween80 Add 5% Tween-80 add_peg300->add_tween80 add_saline Add 45% Saline add_tween80->add_saline check_dissolution Check for Complete Dissolution add_saline->check_dissolution heat_sonicate Apply Gentle Heat / Sonication check_dissolution->heat_sonicate No final_solution Clear In Vivo Solution check_dissolution->final_solution Yes heat_sonicate->check_dissolution

Troubleshooting & Optimization

VK-II-36 not dissolving in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the common issue of VK-II-36 failing to dissolve properly in Dimethyl Sulfoxide (DMSO). Ensuring complete solubilization is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMSO. What is the recommended procedure?

A1: For optimal dissolution, it is crucial to use a standardized protocol. This involves bringing both the vial of this compound and a fresh, anhydrous, high-purity DMSO to room temperature. Add the calculated volume of DMSO to the vial to achieve your desired stock concentration. Begin by vortexing vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, proceed with the troubleshooting steps outlined below.

Q2: After adding DMSO to my this compound powder, I still see visible particles. What should I do next?

A2: If initial vortexing is insufficient, several techniques can be employed to aid dissolution. Sonication in a water bath for 5-10 minutes can help break up compound aggregates.[2] Gentle warming of the solution to around 37°C can also increase solubility.[2] However, avoid excessive or prolonged heating, as this may risk degrading the compound.

Q3: The this compound/DMSO solution was clear at first, but now I see a precipitate. What happened?

A3: Precipitation after initial dissolution can occur for a few reasons. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of many organic compounds.[2] Always use anhydrous DMSO from a freshly opened bottle and store it properly. Another possibility is that the solution is supersaturated, and the compound is falling out of solution over time.

Q4: When I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium, it immediately precipitates. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution."[3] It occurs when the compound's local concentration exceeds its solubility limit in the mixed aqueous/DMSO solvent system.[3] To mitigate this, add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling.[4] It is also recommended to keep the final DMSO concentration in your assay as low as possible, typically ≤ 0.5%, to avoid cellular toxicity and reduce the risk of precipitation.[5][6]

Q5: Could the solid form of this compound affect its solubility?

A5: Absolutely. The solid-state properties of a compound, such as whether it is crystalline or amorphous, can significantly impact its solubility and dissolution rate.[3] Amorphous forms are generally more soluble than their crystalline counterparts.[3]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow this systematic approach to identify and resolve the issue.

Initial Assessment
  • Visual Inspection: After attempting to dissolve this compound, carefully observe the solution. The presence of visible particles, cloudiness, or a film indicates poor solubility.[3]

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. If your DMSO has been opened for a while, it may have absorbed moisture. Try using a fresh, unopened bottle.[7]

Dissolution Enhancement Techniques
TechniqueProtocolConsiderations
Vortexing Vigorously mix the solution for 1-2 minutes.This is the initial and most straightforward step.
Sonication Place the vial in a water bath sonicator for 5-10 minutes.Helps to break down compound aggregates.
Warming Gently warm the solution to 37°C in a water bath.Do not exceed this temperature or heat for prolonged periods to avoid compound degradation.[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Preparation: Allow the vial containing this compound and a bottle of fresh, anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[1]

  • Visual Check: Inspect the solution for any undissolved particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Gentle Warming (if necessary): If solubility issues persist, warm the solution in a 37°C water bath for a short period.

  • Storage: Once fully dissolved, store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Dilution of DMSO Stock into Aqueous Solution
  • Preparation: Prepare your aqueous buffer or cell culture medium. If applicable, pre-warm it to the experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing or swirling the aqueous solution, add the desired volume of the this compound DMSO stock drop by drop.[4] This gradual introduction helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is at a non-toxic and non-precipitating level (e.g., ≤ 0.5%).[6]

  • Immediate Use: Use the final diluted solution immediately to minimize the risk of the compound precipitating over time.[1]

Diagrams

G cluster_0 Troubleshooting this compound Dissolution in DMSO start Start: this compound powder + Anhydrous DMSO vortex Vortex vigorously for 1-2 minutes start->vortex check1 Visually inspect solution vortex->check1 dissolved1 Completely Dissolved check1->dissolved1 Yes sonicate Sonicate in water bath for 5-10 minutes check1->sonicate No check2 Visually inspect solution sonicate->check2 dissolved2 Completely Dissolved check2->dissolved2 Yes warm Gently warm to 37°C check2->warm No check3 Visually inspect solution warm->check3 dissolved3 Completely Dissolved check3->dissolved3 Yes contact Still not dissolved? Contact Technical Support. check3->contact No

Caption: A workflow for troubleshooting the dissolution of this compound in DMSO.

G cluster_1 Preventing Precipitation Upon Aqueous Dilution stock This compound in 100% DMSO Stock Solution dilution Add DMSO stock dropwise to a large volume of stirred aqueous solution stock->dilution aqueous Aqueous Buffer / Cell Culture Medium aqueous->dilution final Final working solution (low % DMSO, e.g., <0.5%) dilution->final precipitate Precipitation Risk dilution->precipitate High risk if done too quickly or final DMSO % is high

Caption: A diagram illustrating the correct procedure for diluting a DMSO stock solution.

References

Technical Support Center: Investigating Off-Target Effects of VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VK-II-36. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges, with a focus on understanding and identifying potential off-target effects.

While this compound is characterized as a carvedilol (B1668590) analog that suppresses sarcoplasmic reticulum Ca2+ release without blocking the β-receptor, comprehensive public data on its broader off-target profile is not currently available.[1][2][3][4] This guide provides a framework for investigating unexpected experimental outcomes and characterizing the selectivity of novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound that don't seem related to its known mechanism of action. Could these be off-target effects?

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.[5]

Q2: What are some common cellular consequences of off-target effects?

A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms include the overproduction of reactive oxygen species (ROS), oxidative stress, mitochondrial dysfunction, and DNA damage. These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.

Q3: How can we begin to investigate if the observed effects of this compound are due to off-target interactions?

A3: A systematic approach is recommended. This can start with bioinformatics predictions and literature searches for the off-target effects of similar molecules, such as carvedilol.[6] Subsequently, broad-spectrum experimental screening, such as kinase profiling, can provide a more definitive answer.

Q4: What experimental strategies can we use to identify specific off-target proteins of this compound?

A4: Several advanced proteomics and genetic screening techniques can be employed. These include affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and kinase panel screening. A summary of common approaches is provided in the troubleshooting section.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

Possible Cause: Off-target effects at higher concentrations, or variability in experimental conditions.

Troubleshooting Steps:

Step Action Rationale
1. Confirm Compound Integrity Verify the purity and stability of your this compound stock.Compound degradation can lead to inconsistent results.[7]
2. Optimize Cell Conditions Ensure consistent cell passage number, seeding density, and growth phase.Cellular responses can vary significantly with culture conditions.[8]
3. Perform a Dose-Response Curve Conduct a detailed dose-response analysis to observe the full concentration range of the effect.Atypical curve shapes may suggest off-target activities at different concentrations.
4. Use a Control Compound If available, use a structurally related but inactive analog of this compound.This can help differentiate specific from non-specific effects.
5. Consider Off-Target Screening If inconsistencies persist, consider a broad kinase screen to identify potential off-targets.Many small molecules exhibit off-target kinase activity.
Issue 2: Observed Phenotype is Inconsistent with Known On-Target Pathway

Possible Cause: The phenotype is mediated by one or more off-target interactions.

Troubleshooting Steps:

Step Action Rationale
1. On-Target Validation Use a secondary, structurally distinct compound that targets the same pathway to see if it recapitulates the phenotype.If the phenotype is not reproduced, it suggests an off-target effect of this compound.
2. Target Knockdown/Knockout Use siRNA or CRISPR to reduce or eliminate the expression of the intended target.If the phenotype persists in the absence of the on-target protein, it is likely an off-target effect.
3. Cellular Thermal Shift Assay (CETSA) Perform CETSA to confirm direct engagement of this compound with its intended target in intact cells.This provides evidence of target engagement at relevant concentrations.[9][10][11][12][13]
4. Kinase Profiling Screen this compound against a large panel of kinases.This can identify unexpected kinase targets that may be responsible for the observed phenotype.

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan™)

This protocol provides a general overview of how a kinase profiling experiment is typically conducted by a commercial vendor.

1. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration specified by the service provider (typically 10 mM).
  • Provide the exact concentration and solvent information with the sample submission.

2. Assay Principle (Competition Binding Assay):

  • The assay measures the ability of the test compound (this compound) to compete with a proprietary ligand for binding to the active site of a large panel of kinases.[14][15]
  • Kinases are tagged (e.g., with DNA) and the amount of kinase bound to an immobilized ligand is quantified in the presence and absence of the test compound.[14]
  • A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[14]

3. Data Analysis:

  • Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
  • Data can be visualized on a kinase dendrogram (TREEspot™) to provide a visual representation of the selectivity profile.
  • Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified hits.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in a cellular context.[9][10][11][12][13]

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.
  • Treat cells with various concentrations of this compound or vehicle control for a specified time.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

4. Protein Detection and Quantification:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.
  • Analyze the abundance of the target protein in the soluble fraction by Western blot or other quantitative methods like ELISA or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
  • Alternatively, at a fixed temperature, plot the amount of soluble protein as a function of this compound concentration to generate an isothermal dose-response curve.[11]

Visualizing Experimental Workflows and Concepts

Experimental_Workflow_for_Off_Target_Investigation cluster_phenotype Start: Unexpected Phenotype cluster_validation On-Target Validation cluster_screening Off-Target Screening cluster_confirmation Confirmation and Characterization cluster_conclusion Conclusion start Unexpected Cellular Phenotype Observed on_target_validation On-Target Validation (e.g., secondary compound, target KO) start->on_target_validation kinase_screen Kinase Panel Screening on_target_validation->kinase_screen If phenotype persists cetsa_ms CETSA-MS (Proteome-wide) on_target_validation->cetsa_ms If phenotype persists hit_validation Validate Hits (e.g., dose-response, orthogonal assays) kinase_screen->hit_validation cetsa_ms->hit_validation conclusion Identify Off-Target(s) and Elucidate Mechanism hit_validation->conclusion

Caption: Workflow for investigating unexpected phenotypes and identifying potential off-target effects.

CETSA_Principle cluster_setup Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis and Separation cluster_analysis Analysis cells Intact Cells compound This compound cells->compound vehicle Vehicle Control cells->vehicle heat Apply Heat Gradient compound->heat vehicle->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction (Supernatant) centrifugation->soluble precipitate Precipitated Proteins (Pellet) centrifugation->precipitate western Western Blot for Target Protein soluble->western result Melting Curve Shift Indicates Target Engagement western->result

Caption: The principle of the Cellular Thermal Shift Assay (CETSA) for determining target engagement.

Hypothetical_Signaling_Pathway VKII36 This compound OnTarget Sarcoplasmic Reticulum Ca2+ Channel VKII36->OnTarget On-Target Interaction OffTarget Hypothetical Off-Target Kinase (e.g., Kinase X) VKII36->OffTarget Off-Target Interaction DownstreamOn Modulation of Intracellular Ca2+ Levels OnTarget->DownstreamOn DownstreamOff Aberrant Phosphorylation of Substrate Y OffTarget->DownstreamOff PhenotypeOn Expected Phenotype DownstreamOn->PhenotypeOn PhenotypeOff Unexpected Phenotype DownstreamOff->PhenotypeOff

References

Optimizing VK-II-36 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with VK-II-36, a potent and selective inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to achieve maximum inhibition of the PI3K/Akt pathway?

The optimal incubation time for this compound can vary depending on the cell type, its metabolic rate, and the specific downstream target being investigated. Generally, for direct inhibition of Akt phosphorylation, a shorter incubation time of 2 to 6 hours is sufficient. For observing effects on downstream processes like cell proliferation or apoptosis, a longer incubation of 24 to 72 hours is recommended. We strongly advise performing a time-course experiment to determine the optimal incubation period for your specific experimental model.

Q2: How does serum concentration in the culture medium affect the efficacy of this compound?

Serum contains growth factors that actively stimulate the PI3K/Akt pathway. A high serum concentration can therefore compete with the inhibitory action of this compound, potentially requiring a higher concentration of the compound or a longer incubation time to achieve the desired effect. For initial characterization, it is recommended to perform experiments in low-serum conditions (e.g., 0.5-2% FBS) or serum-starved conditions to minimize this interference.

Q3: Can this compound be used for in vivo studies?

Yes, this compound has been formulated for in vivo applications. However, the optimal dosing regimen, frequency, and vehicle will depend on the animal model and the target tissue. Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to establish the appropriate parameters for your in vivo experiments. Please refer to the in vivo protocol section for more details.

Troubleshooting Guide

Issue 1: No significant inhibition of Akt phosphorylation is observed after treatment with this compound.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: The inhibitory effect on Akt phosphorylation can be rapid and transient. Perform a time-course experiment ranging from 30 minutes to 8 hours to identify the peak inhibition window.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure that this compound is stored correctly at -20°C and protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

  • Possible Cause 3: High Basal Pathway Activation.

    • Solution: If your cell line has a constitutively active PI3K/Akt pathway (e.g., due to PTEN loss), a higher concentration of this compound may be required. Perform a dose-response experiment to determine the optimal concentration.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Solution: Ensure uniform cell seeding across all wells and plates. Cell density can influence the activation state of the PI3K/Akt pathway.

  • Possible Cause 2: Inconsistent Timing of Treatment.

    • Solution: Add this compound to all wells at precise, consistent time points. For time-course experiments, stagger the addition of the compound to ensure accurate incubation times for each sample.

Experimental Protocols & Data

Determining Optimal Incubation Time

This protocol outlines a typical time-course experiment to determine the optimal incubation period for this compound in a cell line of interest.

Table 1: Example Time-Course Experiment Data for Akt Phosphorylation

Incubation Time (Hours)p-Akt (Ser473) Level (Normalized to Control)
0 (Control)1.00
0.50.65
10.30
20.15
40.12
80.28
120.55
240.85

Experimental Protocol: Time-Course Analysis of Akt Inhibition

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours.

  • This compound Treatment: Treat the cells with a fixed concentration of this compound (e.g., 100 nM).

  • Time Points: Incubate the cells for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Perform SDS-PAGE and Western blotting to analyze the protein levels of phosphorylated Akt (p-Akt Ser473) and total Akt.

  • Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Optimizing this compound Concentration

A dose-response experiment is crucial for identifying the effective concentration range of this compound.

Table 2: Example Dose-Response Experiment Data (4-hour incubation)

This compound Concentration (nM)p-Akt (Ser473) Level (Normalized to Control)
0 (Control)1.00
10.85
100.50
500.20
1000.11
5000.10
10000.09

Visual Guides

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effects (Proliferation, Survival) mTORC1->Downstream VKII36 This compound VKII36->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

G start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells serum_starve Serum Starve Cells (12-16 hours) seed_cells->serum_starve add_vkii36 Add this compound at Desired Concentration serum_starve->add_vkii36 incubate Incubate for Various Time Points (e.g., 0.5, 1, 2, 4, 8h) add_vkii36->incubate lyse_cells Lyse Cells & Collect Protein Lysates incubate->lyse_cells western_blot Perform Western Blot for p-Akt/Total Akt lyse_cells->western_blot analyze Analyze Data & Determine Optimal Time western_blot->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

G start No/Low Inhibition Observed check_time Was a time-course experiment performed? start->check_time perform_time_course Action: Perform a time-course (0.5-8h) check_time->perform_time_course No check_concentration Was a dose-response experiment performed? check_time->check_concentration Yes perform_time_course->check_concentration perform_dose_response Action: Perform a dose-response (1-1000nM) check_concentration->perform_dose_response No check_reagents Are this compound and other reagents fresh? check_concentration->check_reagents Yes perform_dose_response->check_reagents prepare_fresh Action: Prepare fresh reagents and this compound stock check_reagents->prepare_fresh No contact_support Issue Persists: Contact Technical Support check_reagents->contact_support Yes prepare_fresh->contact_support

Caption: Troubleshooting flowchart for this compound experiments.

Troubleshooting unexpected results with VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VK-II-36. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during experimentation with this novel calcium channel activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an analog of carvedilol (B1668590) that functions by suppressing the release of calcium (Ca2+) from the sarcoplasmic reticulum.[1] Unlike carvedilol, it does not exhibit β-receptor blocking activity.[1] Its primary effect is the inhibition of triggered activities caused by both early and delayed afterdepolarizations.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, two protocols are provided:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • A solution of 10% DMSO and 90% Corn Oil.[1] The solubility in both is ≥ 2.5 mg/mL (5.60 mM).[1] It is recommended to use the working solution on the same day it is prepared.[1] For storage, it is advised to use the product within one month when stored at -20°C.[1]

Q3: Are there known off-target effects for this compound?

A3: Specific off-target effects for this compound are not extensively documented in the provided search results. However, as with any small molecule inhibitor, off-target effects are a possibility. It is advisable to perform control experiments to validate the specificity of the observed effects. This can include using structurally different inhibitors targeting the same pathway or testing the compound on knockout/knockdown cells for the intended target.

Troubleshooting Guide

Researchers may occasionally encounter unexpected results during their experiments with this compound. This guide provides potential causes and solutions for common issues.

Issue Potential Cause Troubleshooting Steps
Reduced or No Efficacy Compound Instability: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions and use them promptly. Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles.[1]
Solubility Issues: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration.Follow the recommended dissolution protocols carefully.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
Cell Health: The health and passage number of the cell line can affect their responsiveness.Ensure cells are healthy, within a low passage number, and not overgrown. Optimize cell density for your specific assay.
Inconsistent Results Between Experiments Variability in Compound Preparation: Inconsistent preparation of this compound solutions can lead to dose-response variability.Standardize the protocol for preparing and diluting the compound for all experiments. Prepare a fresh working solution for each experiment.
Endogenous Channel Activity: The cell line used may have endogenous calcium channels that contribute to the measured signal, masking the effect of this compound.Consider using low concentrations of a general calcium channel blocker to inhibit endogenous channels or use specific charge carriers like Ba²+ or Sr²+ which may have lower permeability through endogenous channels.
Unexpected Phenotype or Off-Target Effects Non-Specific Binding: At higher concentrations, this compound might interact with other cellular targets.Perform a dose-response curve to determine the optimal concentration with the highest efficacy and minimal off-target effects. Use the lowest effective concentration possible.
Altered Cellular Signaling: The observed phenotype might be a downstream consequence of the intended calcium modulation, affecting multiple signaling pathways.Investigate downstream signaling pathways that are known to be regulated by intracellular calcium levels.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a clear, injectable solution of this compound for animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For a final volume of 1 mL, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 100 µL of the DMSO stock solution.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of Saline solution. Mix thoroughly.

  • The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • If any precipitation or phase separation occurs, the solution can be gently heated or sonicated to aid dissolution.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its use.

VK_II_36_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VK_II_36 This compound SR Sarcoplasmic Reticulum (SR) VK_II_36->SR Suppresses Ca2_Release Ca2+ Release SR->Ca2_Release Intracellular_Ca2 Increased Intracellular [Ca2+] Ca2_Release->Intracellular_Ca2 Downstream_Effects Inhibition of Triggered Activities Intracellular_Ca2->Downstream_Effects

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare and Plate Cells Start->Prepare_Cells Prepare_VKII36 Prepare this compound Solution Start->Prepare_VKII36 Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Prepare_VKII36->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Functional Assay (e.g., Calcium Imaging) Incubate->Assay Data_Analysis Analyze Data Assay->Data_Analysis Troubleshoot Unexpected Results? Data_Analysis->Troubleshoot End End Troubleshoot->End No Consult_Guide Consult Troubleshooting Guide Troubleshoot->Consult_Guide Yes Consult_Guide->Prepare_VKII36

Caption: General experimental workflow for using this compound.

References

How to prevent VK-II-36 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of VK-II-36 to prevent its degradation in solution. Following these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[1][2] Conversely, repeated freeze-thaw cycles can also compromise the stability of the compound in solution.[2]

  • Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, its purity and water content can impact stability. Aqueous solutions can lead to hydrolysis of susceptible functional groups.[1][2]

  • pH: The stability of a compound can be highly dependent on the pH of the solution, as acidic or basic conditions can catalyze hydrolysis.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive molecules.[1]

  • Oxidation: Exposure to air can lead to the oxidation of susceptible functional groups within the molecule.[2]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For long-term storage, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as DMSO. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[3]

Q3: How should I store my this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month).[3] For longer-term storage, it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.[1] Always protect the solutions from light by using amber vials or by wrapping the vials in foil.[1]

Q4: How can I determine if my this compound solution has degraded?

A4: Signs of degradation can include:

  • A noticeable change in the color of the solution.[2]

  • The appearance of precipitate in a solution that was previously clear.[2]

  • A decrease in the biological activity or potency of the compound in your assays over time.[1]

  • To definitively assess degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the solution.[2]

Troubleshooting Guides

Issue 1: I observe a precipitate in my this compound stock solution after thawing.

  • Possible Cause: The compound may have low solubility at colder temperatures, or the solvent may have absorbed water, reducing solubility.[2]

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature.

    • Vortex or sonicate the solution to help redissolve the compound.[1]

    • Ensure the compound is fully dissolved before making any dilutions.

    • For future stock preparations, use a fresh, high-purity anhydrous solvent.[2]

Issue 2: My this compound working solution, diluted in an aqueous buffer, appears cloudy.

  • Possible Cause: this compound may have limited aqueous solubility, causing it to precipitate when diluted from a concentrated organic stock solution.[1]

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically <0.5% v/v) to minimize its impact on both the biological system and compound solubility.[1]

    • Modify Buffer Composition: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility.[1]

    • Use of Solubilizing Agents: Consider the addition of excipients such as cyclodextrins or non-ionic detergents (e.g., Tween® 80), but ensure they are compatible with your experimental assay.[1]

    • Sonication: Gentle sonication of the diluted solution may help to dissolve small precipitates.[1]

Issue 3: I am seeing a progressive loss of this compound activity in my long-term cell culture experiments.

  • Possible Cause: The compound may be unstable in the aqueous culture medium at 37°C over extended periods.[1]

  • Troubleshooting Steps:

    • Replenish the Compound: Consider performing partial media changes with freshly prepared this compound solution during the experiment to maintain the desired concentration.[1]

    • Conduct a Stability Study: Perform a time-course experiment to quantify the degradation of this compound in your specific culture medium under experimental conditions (e.g., 37°C, 5% CO2).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of moisture.[4]

  • Using a calibrated pipette, add a precise volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief, gentle sonication in a water bath can be used if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
  • Prepare a fresh solution of this compound in the aqueous buffer of interest at the final working concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into an HPLC system to determine the initial peak area corresponding to intact this compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC using the same method as for the T=0 sample.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0.

  • Plot the percentage of remaining this compound against time to determine the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C (Assessed by HPLC)

Storage Duration% Purity in DMSO% Purity in Ethanol% Purity in PBS (pH 7.4)
Day 0 99.8%99.7%99.5%
Day 7 99.6%98.5%92.1%
Day 14 99.5%97.2%85.3%
Day 30 99.3%95.0%75.6%

Table 2: Hypothetical Temperature-Dependent Degradation of this compound in Aqueous Buffer (pH 7.4) over 24 Hours (Assessed by HPLC)

Time (Hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0 100%100%100%
2 99.8%98.5%96.2%
8 99.5%95.3%88.7%
24 98.9%89.1%78.4%

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_result Result prep Prepare this compound solution in desired buffer t0 T=0 Analysis: Inject aliquot into HPLC prep->t0 Immediate analysis incubate Incubate solution under experimental conditions (e.g., 37°C, protected from light) prep->incubate Start incubation calculate Calculate % remaining this compound t0->calculate collect Collect aliquots at various time points incubate->collect Sampling hplc Analyze aliquots by HPLC collect->hplc hplc->calculate plot Plot % remaining vs. time calculate->plot

Caption: Workflow for assessing the stability of this compound in solution.

troubleshooting_logic Troubleshooting Logic for this compound Solution Issues cluster_precipitate Precipitate Observed cluster_activity Activity Loss cluster_solutions Potential Solutions start Observe Issue with This compound Solution precipitate_stock In Stock Solution? start->precipitate_stock precipitate_working In Working Solution? start->precipitate_working activity_loss Decreased biological activity over time? start->activity_loss solution_warm Warm and vortex stock precipitate_stock->solution_warm Yes solution_solvent Use anhydrous solvent precipitate_stock->solution_solvent Recurrent Issue solution_buffer Optimize buffer (pH, excipients) precipitate_working->solution_buffer Yes solution_concentration Lower final organic solvent concentration precipitate_working->solution_concentration Yes solution_replenish Replenish compound in long-term assays activity_loss->solution_replenish Yes solution_stability Conduct formal stability study activity_loss->solution_stability Confirm Degradation

References

Technical Support Center: VK-II-36 Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxicity of VK-II-36 is limited in publicly available literature. This technical support center provides guidance based on general principles of drug-induced cytotoxicity, with a focus on compounds that modulate intracellular calcium, a known mechanism of this compound. The protocols and troubleshooting advice provided are broadly applicable for the assessment and mitigation of cytotoxicity for novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to evaluate the cytotoxicity of a novel compound like this compound?

The initial assessment of cytotoxicity typically involves a tiered approach. Start with a simple, rapid cell viability assay, such as the MTT or resazurin (B115843) assay, across a range of concentrations to determine the compound's half-maximal inhibitory concentration (IC50). It is crucial to test the compound in multiple cell lines, including those relevant to its intended therapeutic application and standard cell lines for toxicity screening (e.g., HepG2 for liver toxicity).

Q2: What are the common mechanisms of drug-induced cytotoxicity?

Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Disruption of cellular membranes: Leading to the release of intracellular components.

  • Mitochondrial dysfunction: Impairing energy production and initiating apoptosis.

  • Induction of oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[1]

  • Inhibition of critical enzymes or proteins: Disrupting essential cellular processes.

  • DNA damage: Which can trigger apoptosis or cell cycle arrest.[1]

  • Disruption of cellular signaling pathways: Such as calcium homeostasis.[2]

Q3: How might a compound that modulates sarcoplasmic reticulum Ca2+ release, like this compound, induce cytotoxicity?

This compound is known to suppress sarcoplasmic reticulum Ca2+ release.[3] Disruption of intracellular calcium homeostasis can lead to cytotoxicity through several mechanisms:

  • Mitochondrial Calcium Overload: Excessive calcium uptake by mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately apoptosis.

  • Activation of Calcium-Dependent Enzymes: Sustained increases in cytosolic calcium can activate proteases (e.g., calpains), phospholipases, and endonucleases, which can degrade cellular components and lead to cell death.

  • ER Stress: The endoplasmic reticulum (ER) is a major intracellular calcium store. Disruption of ER calcium levels can lead to the unfolded protein response (UPR) and ER stress, which, if prolonged, can activate apoptotic pathways.

Q4: What are the standard assays for measuring cytotoxicity?

Several assays are available to measure different aspects of cytotoxicity. The choice of assay depends on the suspected mechanism of toxicity and the experimental question. Common assays are summarized in the table below.

Q5: What are some general strategies to mitigate compound-induced cytotoxicity in vitro?

Mitigation strategies aim to reduce the toxic effects of a compound and can include:

  • Co-treatment with antioxidants: If oxidative stress is a suspected mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[1]

  • Use of specific inhibitors: If a particular signaling pathway is implicated (e.g., apoptosis), co-treatment with inhibitors of key proteins in that pathway (e.g., caspase inhibitors) can help confirm the mechanism and potentially reduce toxicity.

  • Modification of experimental conditions: Optimizing cell culture conditions, such as media composition and cell density, can influence cellular susceptibility to toxic insults.[4]

  • Chemical modification of the compound: In later stages of drug development, medicinal chemistry efforts can be directed at modifying the compound to reduce its toxicity while retaining its desired activity.[2]

  • Drug delivery systems: Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing off-target toxicity.

Troubleshooting Guides

Q: My cell viability assay (e.g., MTT, XTT) results show high variability between replicate wells. What could be the cause?

A: High variability can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.

  • Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and the test compound. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Compound precipitation: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration.

  • Pipetting errors: Use calibrated pipettes and ensure consistent pipetting technique.

  • Contamination: Check for microbial contamination, which can affect cell health and assay results.

Q: I am observing a high background signal in my lactate (B86563) dehydrogenase (LDH) cytotoxicity assay control wells. How can I resolve this?

A: A high background in an LDH assay indicates a significant release of LDH from untreated cells, suggesting poor cell health or improper handling.

  • Sub-optimal cell culture conditions: Ensure cells are healthy and not overgrown before starting the experiment.

  • Harsh pipetting: Avoid vigorous pipetting during media changes and reagent addition, as this can shear cell membranes and release LDH.

  • Extended incubation times: Long incubation periods can lead to natural cell death and increased background LDH release. Optimize the incubation time for your specific cell line.

  • Serum interference: Some sera contain LDH, which can contribute to the background signal. Using heat-inactivated serum or a serum-free medium for the assay incubation period can help.

Q: My test compound appears to interfere with the MTT assay, causing a color change in the absence of cells. What should I do?

A: Compound interference is a known limitation of colorimetric and fluorometric assays.

  • Run a compound-only control: Include control wells with your compound in the media but without cells to see if it directly reacts with the assay reagent.

  • Use a different assay: If interference is confirmed, switch to an assay with a different detection principle, such as the LDH assay (measures membrane integrity) or a cell counting method (e.g., trypan blue exclusion).

Q: I suspect my compound is inducing apoptosis. How can I confirm this?

A: Several assays can be used to detect apoptosis:

  • Caspase activity assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Annexin V staining: Detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis, using flow cytometry or fluorescence microscopy.

  • TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western blotting for apoptotic markers: Analyze the cleavage of PARP or the expression of Bcl-2 family proteins.

Q: How can I investigate if calcium dysregulation is the primary cause of the observed cytotoxicity?

A: To determine the role of calcium in cytotoxicity:

  • Measure intracellular calcium levels: Use fluorescent calcium indicators like Fura-2 or Fluo-4 to measure changes in cytosolic calcium concentration after compound treatment.

  • Use calcium chelators: Co-treat cells with an intracellular calcium chelator, such as BAPTA-AM, to see if it rescues the cells from the compound's cytotoxic effects.

  • Investigate mitochondrial involvement: Use mitochondrial-specific calcium indicators (e.g., Rhod-2) and probes for mitochondrial membrane potential (e.g., TMRM, JC-1) to assess the impact on mitochondrial calcium and health.

Quantitative Data Summary

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT/XTT/WST-1 Enzymatic reduction of a tetrazolium salt by metabolically active cells.Cell viability (metabolic activity).High-throughput, sensitive, relatively inexpensive.Can be affected by changes in cellular metabolism; potential for compound interference.
Resazurin (alamarBlue) Reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.Cell viability (metabolic activity).High-throughput, sensitive, non-toxic to cells (allows for multiplexing).Can be affected by changes in cellular metabolism; potential for compound interference.
LDH Release Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.Cytotoxicity (membrane integrity).High-throughput, reflects irreversible cell death.High background from unhealthy cells; endpoint measurement.
Trypan Blue Exclusion Dye is excluded by viable cells with intact membranes but taken up by non-viable cells.Cell viability (membrane integrity).Simple, inexpensive, direct measure of cell death.Low-throughput, subjective counting.
Caspase-Glo 3/7 Luminescent assay that measures the activity of caspase-3 and -7.Apoptosis.High-throughput, sensitive, specific for apoptosis.Measures a specific cell death pathway; may not detect other forms of cell death.
Annexin V Staining Fluorescently labeled Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane.Apoptosis.Can distinguish between early and late apoptosis/necrosis (with a viability dye); single-cell analysis (flow cytometry).Requires specialized equipment (flow cytometer or fluorescence microscope).

Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Controls: Include the following controls:

    • Untreated Control: Cells with culture medium only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) 30 minutes before the end of the incubation.

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent.

  • Sample Collection: At the end of the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations

VKII36 This compound SR Sarcoplasmic Reticulum (SR) VKII36->SR Inhibits Ca_Store Decreased SR Ca2+ Release SR->Ca_Store Cytosolic_Ca Disrupted Cytosolic Ca2+ Homeostasis Ca_Store->Cytosolic_Ca Mito Mitochondria Cytosolic_Ca->Mito ER_Stress ER Stress Cytosolic_Ca->ER_Stress Calpains Activation of Calpains/Proteases Cytosolic_Ca->Calpains Mito_Ca Mitochondrial Ca2+ Overload Mito->Mito_Ca mPTP mPTP Opening Mito_Ca->mPTP CytC Cytochrome c Release mPTP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis ER_Stress->Caspases Damage Cellular Damage Calpains->Damage Damage->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

start Start: Compound of Interest (e.g., this compound) cell_culture Select and Culture Appropriate Cell Lines start->cell_culture dose_range Determine Concentration Range (Dose-Response) cell_culture->dose_range viability_assay Primary Cytotoxicity Screen (e.g., MTT, Resazurin) dose_range->viability_assay ic50 Calculate IC50 Value viability_assay->ic50 mechanistic_assays Secondary Mechanistic Assays (e.g., LDH, Caspase, Annexin V) ic50->mechanistic_assays data_analysis Data Analysis and Interpretation mechanistic_assays->data_analysis conclusion Conclusion on Cytotoxicity Profile data_analysis->conclusion

Caption: General experimental workflow for cytotoxicity assessment.

start High Variability in Viability Assay? check_seeding Check Cell Seeding and Plating Technique start->check_seeding Yes edge_effect Mitigate Edge Effects? check_seeding->edge_effect Seeding OK solution_seeding Solution: Ensure single cell suspension, mix well. check_seeding->solution_seeding compound_precip Compound Precipitation? edge_effect->compound_precip Edge Effects Addressed solution_edge Solution: Avoid outer wells or fill with PBS. edge_effect->solution_edge pipetting Verify Pipette Calibration compound_precip->pipetting No Precipitation solution_precip Solution: Check solubility, use different solvent. compound_precip->solution_precip solution_pipetting Solution: Calibrate pipettes, use consistent technique. pipetting->solution_pipetting

Caption: Troubleshooting guide for cytotoxicity assay variability.

References

Improving the specificity of VK-II-36 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VK-II-36, a potent and selective allosteric inhibitor of MEK1 and MEK2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the specificity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-ATP competitive, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases central to the RAS-RAF-MEK-ERK signaling pathway.[1][2] It binds to a unique hydrophobic pocket on the MEK1/2 enzymes, locking them in an inactive conformation and preventing the phosphorylation of their downstream substrates, ERK1 and ERK2.[1]

Q2: I'm observing unexpected cellular phenotypes at higher concentrations of this compound. What could be the cause?

A2: Unexpected cellular responses at elevated concentrations may be attributable to off-target effects. While this compound is highly selective for MEK1/2, it can exhibit inhibitory activity against other kinases, such as MEK4, at concentrations significantly above its IC50 for MEK1/2. It is crucial to perform a dose-response experiment and utilize the lowest effective concentration to minimize off-target effects.

Q3: My in-vitro kinase assay results show variable IC50 values for this compound. What are the potential reasons for this?

A3: Inconsistent IC50 values can arise from several factors.[3] Key considerations include the ATP concentration in the assay, the purity and activity of the recombinant MEK1/2 enzyme, and the specific substrate used.[4][5] Since this compound is a non-ATP competitive inhibitor, its potency can be influenced by the conformation of the enzyme, which may be affected by substrate binding.[6] Variations in assay buffer components, such as detergents, can also impact inhibitor behavior.[4]

Q4: How can I confirm that this compound is engaging its target (MEK1/2) within my cellular model?

A4: Target engagement of MEK1/2 inhibitors can be effectively assessed by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.[6][7] A decrease in phosphorylated ERK1/2 (p-ERK1/2) levels upon treatment with this compound is a reliable indicator of target engagement.[7] Western blotting is a common method for this analysis.

Q5: Are there known issues with the stability or solubility of this compound?

A5: Like many small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[8] It is important to avoid repeated freeze-thaw cycles. For cellular assays, ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all experimental conditions to prevent solvent-induced artifacts. If precipitation is observed upon dilution in aqueous buffers, sonication may be used to aid dissolution.[8]

Troubleshooting Guides

Issue 1: High Background Signal in Kinase Assays

High background can obscure the true inhibitory effect of this compound.

  • Cause: Compound interference with the detection method (e.g., inherent fluorescence), contaminated reagents, or non-specific binding.[4]

  • Solution:

    • Run a "no enzyme" control: Include wells with this compound and all assay components except the MEK1/2 enzyme. A significant signal in these wells indicates interference.[9]

    • Use an orthogonal assay: If interference is suspected, validate your results using an assay with a different detection method (e.g., luminescence-based vs. fluorescence-based).[4]

    • Incorporate a non-ionic detergent: Adding a small amount of a detergent like 0.01% Triton X-100 to the assay buffer can help reduce non-specific binding.[4]

Issue 2: Lack of Expected Biological Effect (e.g., No Decrease in Cell Proliferation)
  • Cause: The targeted MEK-ERK pathway may not be the primary driver of proliferation in your specific cell model, or the inhibitor may not be sufficiently potent under your experimental conditions.

  • Solution:

    • Confirm Pathway Activation: Before conducting proliferation assays, verify that the MEK-ERK pathway is active in your cell line by measuring baseline levels of p-ERK1/2.

    • Optimize Inhibitor Concentration and Treatment Duration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect.

    • Assess Target Engagement: Concurrently measure p-ERK1/2 levels to ensure that the lack of a phenotypic response is not due to a failure of this compound to inhibit its target.

Issue 3: Discrepancy Between In-Vitro Potency (IC50) and Cellular Efficacy (EC50)
  • Cause: Differences in potency between biochemical and cellular assays are common and can be due to factors such as cell permeability, efflux by cellular transporters, or intracellular protein binding.

  • Solution:

    • Evaluate Cell Permeability: If possible, use methods to assess the intracellular concentration of this compound.

    • Consider Efflux Pump Inhibition: Test for the involvement of ABC transporters by co-treating with known efflux pump inhibitors.

    • Use Serum-Free or Low-Serum Media: High serum concentrations in cell culture media can lead to protein binding of the inhibitor, reducing its effective concentration. Perform initial characterizations in low-serum conditions if compatible with your cell model.

Data Presentation

Table 1: In-Vitro Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Assay Conditions
MEK11510 µM ATP, Recombinant Human Enzyme
MEK22510 µM ATP, Recombinant Human Enzyme
MEK485010 µM ATP, Recombinant Human Enzyme
MKK7>10,00010 µM ATP, Recombinant Human Enzyme
ERK2>10,00010 µM ATP, Recombinant Human Enzyme
p38α>10,00010 µM ATP, Recombinant Human Enzyme
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Cell LineCancer Typep-ERK1/2 Inhibition (EC50, nM)Anti-proliferative Activity (GI50, nM)
A375Melanoma (BRAF V600E)3050
HT-29Colorectal (BRAF V600E)4575
HCT116Colorectal (KRAS G13D)60120
Panc-1Pancreatic (KRAS G12D)150500

Experimental Protocols

Protocol 1: In-Vitro MEK1 Kinase Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of this compound by measuring ATP consumption.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

    • MEK1 Enzyme: Recombinant active MEK1 diluted in kinase buffer.

    • ERK2 Substrate: Inactive, full-length ERK2 diluted in kinase buffer.

    • ATP Solution: 10 µM ATP in kinase buffer.

    • This compound Dilutions: Prepare a 10-point serial dilution of this compound in 100% DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to a 96-well plate.

    • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate to all wells.

    • Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions (e.g., Kinase-Glo®).[10]

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for p-ERK1/2 in Cultured Cells

This protocol assesses the cellular target engagement of this compound.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound or DMSO for the desired time (e.g., 2 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control (e.g., GAPDH) to normalize the data.

Visualizations

MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_target Pathway Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation VK_II_36 This compound VK_II_36->MEK1_2 Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Specificity_Workflow start Start: Unexpected Cellular Phenotype or Assay Variability check_concentration Is the inhibitor concentration optimized and well above the known IC50 for off-targets? start->check_concentration confirm_target_engagement Confirm On-Target Engagement via p-ERK Western Blot check_concentration->confirm_target_engagement No run_selectivity_panel Perform Kinase Selectivity Panel Assay check_concentration->run_selectivity_panel Yes confirm_target_engagement->run_selectivity_panel Target Engaged evaluate_assay_conditions Evaluate Assay Conditions: - No-enzyme/no-substrate controls - Orthogonal detection method confirm_target_engagement->evaluate_assay_conditions Target Not Engaged off_target_effect Result: Likely Off-Target Effect run_selectivity_panel->off_target_effect Off-Targets Identified on_target_pathway Result: On-Target Effect, Pathway biology is complex run_selectivity_panel->on_target_pathway No Significant Off-Targets assay_artifact Result: Likely Assay Artifact evaluate_assay_conditions->assay_artifact

Caption: Troubleshooting workflow for investigating the specificity of this compound.

Logical_Relationship cluster_experiment Experimental Observations cluster_conclusion Conclusions biochemical_potency High Biochemical Potency (Low IC50) specificity High Specificity biochemical_potency->specificity cellular_efficacy High Cellular Efficacy (Low EC50 for p-ERK) on_target On-Target Activity cellular_efficacy->on_target phenotypic_effect Desired Phenotypic Effect (e.g., Anti-proliferative) pathway_dependence Pathway Dependence phenotypic_effect->pathway_dependence specificity->on_target on_target->pathway_dependence

References

Common pitfalls in experiments using VK-II-36

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VK-II-36, a carvedilol (B1668590) analog designed for research applications in cardiac electrophysiology and calcium signaling. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carvedilol analog that functions as a suppressor of sarcoplasmic reticulum (SR) Ca2+ release.[1] Its primary target is the cardiac ryanodine (B192298) receptor type 2 (RyR2), a key channel involved in the release of calcium from the SR during excitation-contraction coupling in cardiomyocytes.[2] By directly inhibiting RyR2, this compound effectively suppresses spontaneous intracellular Ca2+ elevations, which are known to trigger cardiac arrhythmias.[2] Importantly, this compound is designed to have minimal beta-blocking activity, allowing for the specific investigation of RyR2-mediated effects.[1][2]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in preclinical research to study and potentially inhibit cardiac arrhythmias. Specifically, it has been shown to be effective in suppressing both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are cellular events that can lead to triggered activities and arrhythmias.[2] Its ability to inhibit store overload-induced Ca2+ release (SOICR) makes it a valuable tool for investigating the role of aberrant SR Ca2+ handling in conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and other inherited or acquired arrhythmia syndromes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo or in vitro experiments requiring a specific vehicle, a common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's datasheet for specific solubility information. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.

Q4: What is the recommended working concentration for this compound?

A4: The optimal working concentration of this compound will vary depending on the experimental model and the specific research question. Based on available literature, concentrations in the low micromolar range are often effective. For example, in studies with isolated cardiomyocytes or perfused hearts, concentrations ranging from 1 µM to 30 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound on intracellular Ca2+ transients. Compound Precipitation: this compound may precipitate in aqueous buffers, especially at higher concentrations or if not properly dissolved.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your cell type. - Prepare fresh dilutions from your stock solution for each experiment. - Visually inspect your working solution for any signs of precipitation before use. If precipitation occurs, gentle warming and sonication may aid dissolution.[1]
Incorrect Dose: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Cell Health: Poor cell health can lead to altered Ca2+ handling and unresponsiveness to pharmacological agents.- Ensure cells are healthy and have a stable baseline Ca2+ level before starting the experiment. - Use appropriate controls to monitor cell viability throughout the experiment.
High background fluorescence in calcium imaging experiments. Autofluorescence: The compound or the vehicle may exhibit autofluorescence at the excitation/emission wavelengths of your calcium indicator.- Run a control experiment with this compound in the absence of the calcium indicator to assess its intrinsic fluorescence. - Include a vehicle-only control to account for any background fluorescence from the solvent.
Incomplete de-esterification of AM-ester dyes: If using AM-ester based calcium indicators (e.g., Fluo-4 AM), incomplete cleavage of the AM group can lead to dye leakage and high background.- Optimize the loading conditions for your calcium indicator, including concentration, incubation time, and temperature. - Consider using a non-ionic detergent like Pluronic F-127 to aid in dye loading.
Variability in electrophysiology recordings. Inconsistent drug application: The delivery of this compound to the recording chamber may be inconsistent.- Ensure a stable and consistent perfusion system for drug application. - Allow sufficient time for the drug to equilibrate in the recording chamber before taking measurements.
Changes in cell properties over time: Prolonged recordings can lead to rundown of ion channels or changes in cell health, affecting the response to this compound.- Monitor key electrophysiological parameters (e.g., resting membrane potential, action potential duration) in control conditions to ensure stability before drug application. - Use a time-matched vehicle control to account for any time-dependent changes in your recordings.

Experimental Protocols

Measurement of Intracellular Ca2+ Transients in Cardiomyocytes

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular Ca2+ in response to this compound in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Fluo-4 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ionophore (e.g., Ionomycin) for positive control

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Isolate cardiomyocytes using your standard laboratory protocol and allow them to adhere to collagen-coated coverslips or plates.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Incubate the cells with the loading solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells twice with fresh HBSS to remove excess dye.

  • Baseline Recording:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Record baseline fluorescence for a stable period (e.g., 1-2 minutes) to establish a steady state.

  • Application of this compound:

    • Prepare the desired concentrations of this compound in HBSS.

    • Perfuse the cells with the this compound solution and continue recording the fluorescence signal.

  • Data Acquisition and Analysis:

    • Record changes in fluorescence intensity over time.

    • As a positive control at the end of the experiment, apply an ionophore to elicit a maximal calcium response.

    • Analyze the data by measuring the amplitude and frequency of calcium transients before and after the application of this compound. Normalize the fluorescence signal (F/F0) to the baseline fluorescence (F0).

Patch-Clamp Electrophysiology for a Carvedilol Analog

This protocol provides a general framework for recording ion channel activity in cardiomyocytes in the presence of this compound using the whole-cell patch-clamp technique.

Materials:

  • Isolated cardiomyocytes

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions (formulations will vary depending on the specific ion channel being studied)

Procedure:

  • Cell Preparation: Place a coverslip with isolated cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Record the ion channel activity of interest (e.g., L-type Ca2+ current, Na+ current, or action potentials) under control conditions to establish a stable baseline.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect and then record the changes in the ion channel activity.

  • Data Acquisition and Analysis:

    • Record currents or voltages before, during, and after the application of this compound.

    • Analyze the data to determine the effect of this compound on the parameters of interest (e.g., current amplitude, inactivation kinetics, action potential duration).

Visualizations

VK_II_36_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Cytosol_Ca Ca2+ RyR2->Cytosol_Ca Ca2+ Release SR_Ca Ca2+ Contraction Myofilament Contraction Cytosol_Ca->Contraction Arrhythmia Arrhythmogenic Events Cytosol_Ca->Arrhythmia Spontaneous Release VK_II_36 This compound VK_II_36->RyR2 Inhibition

Caption: Signaling pathway of this compound action on cardiomyocytes.

Calcium_Imaging_Workflow A 1. Isolate and plate cardiomyocytes B 2. Load cells with Fluo-4 AM A->B C 3. Wash to remove excess dye B->C D 4. Record baseline fluorescence C->D E 5. Apply this compound D->E F 6. Record fluorescence changes E->F G 7. Data analysis (F/F0) F->G

Caption: Experimental workflow for intracellular calcium imaging.

References

Technical Support Center: Ensuring Reproducibility with VK-II-36 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance to ensure the reproducibility of experiments involving the ryanodine (B192298) receptor 2 (RyR2) inhibitor, VK-II-36.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a carvedilol (B1668590) analog that functions as an inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2] Its primary mechanism of action is the suppression of sarcoplasmic reticulum (SR) Ca2+ release, which is crucial for cardiac muscle excitation-contraction coupling.[1][2] Unlike its parent compound, carvedilol, this compound exhibits minimal β-adrenergic receptor blocking activity.[2][3] This specificity makes it a valuable tool for studying the direct effects of RyR2 inhibition on cardiac function and arrhythmias.

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in cardiovascular research to investigate the role of RyR2 in cardiac arrhythmias. It has been shown to inhibit triggered activities associated with both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known to cause ventricular tachyarrhythmias.[2]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the solid compound at room temperature in the continental US, though this may vary elsewhere.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What is a typical working concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A reported half-maximal inhibitory concentration (IC50) for the inhibition of RyR2 R4496C mutant-mediated store-overload induced calcium release in HEK293 cells is 26.1 μM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibitory effect on Ca2+ release 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: this compound may precipitate in aqueous buffers if the final DMSO concentration is too high or if the compound's solubility limit is exceeded. 3. Incorrect Concentration: Errors in dilution calculations or pipetting. 4. Cell Health: Poor cell viability or low expression of RyR2.1. Prepare a fresh stock solution of this compound. Aliquot and store at -80°C. 2. Ensure the final DMSO concentration in the assay is low (typically <0.5%). Visually inspect for any precipitation. Gentle warming or sonication may aid dissolution. 3. Double-check all calculations and ensure pipettes are calibrated. 4. Assess cell viability using a method like Trypan Blue exclusion. Confirm RyR2 expression via Western blot or qPCR.
High background fluorescence in Ca2+ flux assays 1. Incomplete Dye Hydrolysis: The acetoxymethyl (AM) ester form of the calcium indicator dye may not be fully cleaved. 2. Dye Extrusion: Cells may actively pump out the dye. 3. Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence.1. Increase the incubation time with the dye or perform the loading at 37°C. 2. Consider using probenecid, an anion-exchange transport inhibitor, during dye loading and the assay to prevent dye leakage. 3. Measure the fluorescence of unstained cells to establish a baseline for autofluorescence and subtract this from the experimental values.
Variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can lead to increased compound concentrations. 3. Timing of Reagent Addition: Inconsistent timing when adding this compound or the stimulus for Ca2+ release.1. Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. 2. Avoid using the outermost wells of the plate for experiments. Fill these wells with sterile water or media to minimize evaporation from adjacent wells. 3. Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to replicate wells.

Quantitative Data Summary

Parameter Value Cell Line Assay Description Reference
IC50 26.1 μMHEK293Inhibition of RyR2 R4496C mutant-mediated store-overload induced calcium release.[1][4]

Experimental Protocols

Key Experiment: In Vitro Calcium Flux Assay Using a Fluorescent Indicator

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • HEK293 cells stably expressing the RyR2 channel (or other relevant cell line)

  • This compound

  • DMSO

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid (optional)

  • Caffeine or another RyR2 agonist

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid (e.g., 2.5 mM) can be included to prevent dye leakage.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in HBSS from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO alone).

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Using an automated injector, add an RyR2 agonist (e.g., caffeine) to all wells to stimulate Ca2+ release.

    • Continue to record the fluorescence intensity kinetically for several minutes to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the control (vehicle-treated) response.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR2 RyR2 Ca_SR Ca²⁺ (stored) Ca_Cytosol Ca²⁺ (free) Ca_SR->Ca_Cytosol Release Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates VKII36 This compound VKII36->RyR2 Inhibits Stimulus Depolarization / Agonist Stimulus->RyR2 Activates

Caption: Signaling pathway showing this compound inhibition of RyR2-mediated Ca²⁺ release.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Load Cells with Ca²⁺ Indicator Dye A->B C 3. Treat with this compound or Vehicle B->C D 4. Measure Baseline Fluorescence C->D E 5. Add RyR2 Agonist (e.g., Caffeine) D->E F 6. Record Kinetic Fluorescence Response E->F G 7. Analyze Data and Determine IC50 F->G

Caption: Experimental workflow for a this compound calcium flux assay.

Troubleshooting_Logic Start Inconsistent or No Effect Check_Compound Check Compound Integrity (Fresh Stock, Solubility) Start->Check_Compound Check_Concentration Verify Concentration (Calculations, Pipetting) Start->Check_Concentration Check_Cells Assess Cell Health (Viability, RyR2 Expression) Start->Check_Cells Problem_Solved Problem Resolved Check_Compound->Problem_Solved Issue Found & Corrected Further_Investigation Further Investigation Needed Check_Compound->Further_Investigation No Issue Found Check_Concentration->Problem_Solved Issue Found & Corrected Check_Concentration->Further_Investigation No Issue Found Check_Cells->Problem_Solved Issue Found & Corrected Check_Cells->Further_Investigation No Issue Found

Caption: Logical troubleshooting flow for this compound experiments.

References

Interpreting ambiguous data from VK-II-36 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VK-II-36 in their experiments. Our goal is to help you navigate and interpret potentially ambiguous data that may arise during your studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the dose-response curve for this compound across different experimental batches. What could be the cause?

A1: High variability in dose-response curves can stem from several factors. Firstly, ensure the consistent preparation of your this compound solutions. The compound is a carvedilol (B1668590) analog and may require specific solubilization conditions.[1] We recommend preparing fresh stock solutions for each experiment and using a consistent solvent. Secondly, cell passage number can significantly impact receptor expression and signaling. We advise using cells within a narrow passage range for all experiments. Finally, subtle variations in incubation times or temperature can alter the cellular response.

Q2: Our calcium imaging assay shows a lower-than-expected increase in intracellular calcium upon this compound application. How can we troubleshoot this?

A2: A diminished calcium response could be due to several reasons. Verify the final concentration of this compound in your assay. Ensure that your calcium indicator dye is loaded correctly and that its fluorescence is not quenched by components of your experimental buffer. It is also crucial to check the health and viability of your cells, as compromised cells will not exhibit a robust calcium response. Consider performing a positive control with a known calcium ionophore, like ionomycin, to confirm that your cells and measurement system are capable of producing a strong signal.

Q3: We are seeing conflicting results between our electrophysiology data and our fluorescence-based assays for this compound activity. What could explain this discrepancy?

A3: Discrepancies between different assay types are not uncommon and often point to the nuanced mechanism of action of the compound. This compound is known to suppress sarcoplasmic reticulum Ca2+ release.[1] Electrophysiology might be measuring direct effects on ion channel conductance, while fluorescence assays are measuring the net result of intracellular calcium changes, which can be influenced by multiple sources (e.g., influx from the extracellular space vs. release from internal stores). Carefully consider the specific cellular processes each assay is measuring and how this compound might differentially affect them.

Troubleshooting Guides

Issue: Inconsistent Inhibition of Triggered Activities

If you are observing inconsistent results in experiments designed to measure the inhibition of early or delayed afterdepolarizations by this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Inconsistent Inhibition A Inconsistent Inhibition Observed B Check this compound Solution Integrity A->B B->A Precipitation or Degradation Found C Verify Electrophysiology Setup B->C Solution OK C->A Noise or Drift Detected D Assess Cell Model Consistency C->D Setup Calibrated D->A High Passage Number or Different Source E Analyze Data Processing Parameters D->E Cells Consistent E->A Inconsistent Baseline or Peak Detection F Consistent Results Achieved E->F Parameters Validated G cluster_1 Investigating Off-Target Effects Start Ambiguous Data Observed Step1 Perform Broad-Spectrum Kinase Panel Start->Step1 Step3 Use Structural Analog with No Calcium Activity Start->Step3 Step2 Conduct Receptor Binding Assay Step1->Step2 Step4 Compare Phenotypic Readouts Step2->Step4 Step3->Step4 End Identify and Control for Off-Target Interactions Step4->End G cluster_2 Hypothetical this compound Signaling Pathway VKII36 This compound LTCC L-type Calcium Channel VKII36->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx Ca_increase ↑ [Ca2+]i Ca_influx->Ca_increase Calmodulin Calmodulin Activation Ca_increase->Calmodulin Calcineurin Calcineurin Activation Calmodulin->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_expression Gene Expression Changes NFAT->Gene_expression

References

Validation & Comparative

A Comparative Guide to Ryanodine Receptor Inhibitors: VK-II-36, Flecainide, and Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ryanodine (B192298) receptor (RyR) inhibitor VK-II-36 against two other well-characterized inhibitors, flecainide (B1672765) and dantrolene (B1669809). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies on RyR function and modulation in health and disease.

Introduction to Ryanodine Receptor Inhibitors

Ryanodine receptors are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various pathological conditions, including cardiac arrhythmias and myopathies. Pharmacological inhibition of RyRs is a key strategy for both research and therapeutic development. This guide focuses on three distinct RyR inhibitors:

  • This compound: A carvedilol (B1668590) analog designed to suppress sarcoplasmic reticulum (SR) Ca2+ release with minimal β-adrenergic receptor blockade. It is investigated for its potential in treating cardiac arrhythmias.

  • Flecainide: A Class Ic antiarrhythmic drug that, in addition to its primary action on sodium channels, also modulates RyR2 channels. It is used clinically to treat certain cardiac arrhythmias.

  • Dantrolene: A muscle relaxant used in the treatment of malignant hyperthermia. It exhibits isoform-selective inhibition of RyRs, primarily targeting RyR1 and RyR3.

Comparative Efficacy and Mechanism of Action

The following tables summarize the quantitative data on the effects of this compound, flecainide, and dantrolene on ryanodine receptor function, primarily focusing on the cardiac isoform, RyR2.

Table 1: Effects on RyR2 Single-Channel Activity
ParameterThis compound (or its analog VK-II-86)FlecainideDantrolene
Effect on Open Probability (Po) Reduces Po[1]Biphasic: Activates at low concentrations (0.5-10 µM), inhibits at higher concentrations (≥50 µM)[2][3]Inhibits Po in the presence of calmodulin[4][5]
IC50 for Po Inhibition Not explicitly reported~15 µM for burst duration reduction[6]0.16 ± 0.03 µM (in the presence of 100 nM calmodulin)[4][5]
Mechanism of Action Reduces mean open time and increases event frequency[1]Open-state blocker; reduces burst duration[6][7]Stabilizes the closed state; requires calmodulin for inhibition[4][5]
Effect on Mean Open Time Decreased[1]Decreased[6]Decreased[8]
Effect on Mean Closed Time Not significantly altered[1]Increased at inhibitory concentrations[2]Increased[8]
Table 2: Effects on Cellular Calcium Dynamics (Cardiomyocytes)
ParameterThis compound (or its analog VK-II-86)FlecainideDantrolene
Effect on Ca2+ Spark Frequency Reduces frequency of store overload-induced Ca2+ release (SOICR)[1]Increases spark frequency[7]Reduces Ca2+ spark frequency[9]
Effect on Ca2+ Spark Amplitude/Mass Reduces occurrence of SOICR[1]Reduces spark mass (amplitude and width)[7]Reduces Ca2+ wave amplitude[4][5]
Effect on Ca2+ Waves Suppresses arrhythmogenic Ca2+ wavesInhibits Ca2+ waves[10]Reduces Ca2+ wave frequency[4][5]
IC50 for Ca2+ Wave Inhibition Not explicitly reported~50 µmol/l in a CPVT mouse model[11]0.42 ± 0.18 µM (frequency), 0.19 ± 0.04 µM (amplitude) in the presence of calmodulin[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This technique allows for the direct measurement of the activity of a single ryanodine receptor channel.

  • Preparation of SR Vesicles: Sarcoplasmic reticulum (SR) microsomes rich in RyR2 are isolated from cardiac tissue (e.g., sheep or rabbit ventricle) through a series of differential centrifugation steps.[12]

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:4:1 ratio) in n-decane, is formed across a small aperture separating two chambers (cis and trans).[12]

  • Channel Incorporation: SR vesicles are added to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer incorporates the RyR2 channel.

  • Recording Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM Cs+ or K+, HEPES buffer, and controlled concentrations of Ca2+, ATP, and Mg2+). The trans (luminal) chamber contains a solution mimicking the SR lumen (e.g., 250 mM Cs+ or K+, HEPES buffer, and a higher Ca2+ concentration).[13]

  • Data Acquisition: A voltage clamp is applied across the bilayer, and the current flowing through the single channel is recorded. Channel openings appear as discrete steps in the current trace.

  • Drug Application: The inhibitor of interest (this compound, flecainide, or dantrolene) is added to the cis chamber to assess its effect on channel gating properties (open probability, mean open/closed times). For dantrolene, calmodulin (e.g., 100 nM) must be added to the cis chamber to observe inhibition.[4][5]

Calcium Spark Measurement in Cardiomyocytes

This method is used to visualize and quantify elementary Ca2+ release events from the SR in intact or permeabilized heart cells.

  • Cell Isolation and Loading: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat or mouse). The cells are then loaded with a fluorescent Ca2+ indicator, such as Fluo-4 AM (e.g., 5 µM for 15 minutes).[14]

  • Confocal Microscopy: A laser scanning confocal microscope is used for imaging. Fluo-4 is excited at 488 nm, and emission is collected above 505 nm.[15]

  • Line-Scan Imaging: To capture the rapid kinetics of Ca2+ sparks, images are acquired in line-scan mode along the longitudinal axis of the myocyte at a high temporal resolution (e.g., 1.5-2 ms (B15284909) per line).[15]

  • Experimental Conditions:

    • Intact Cells: Cells are perfused with a physiological salt solution. To induce Ca2+ sparks, cells can be field-stimulated to a steady-state and then stimulation is stopped for recording.[16]

    • Permeabilized Cells: The sarcolemma is selectively permeabilized using a mild detergent like saponin. This allows for direct control of the cytosolic environment, including the concentration of the inhibitor being tested.[16]

  • Data Analysis: The recorded line-scan images are analyzed to detect and quantify Ca2+ sparks. Key parameters include spark frequency (number of sparks per unit length per unit time), amplitude (F/F0), full width at half maximum (FWHM), and full duration at half maximum (FDHM).[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

cluster_EC Excitation-Contraction Coupling & RyR2 Gating cluster_Inhibitors Sites of Action for RyR2 Inhibitors AP Action Potential LCC L-type Ca2+ Channel AP->LCC Depolarization Ca_influx Ca2+ Influx LCC->Ca_influx Opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 Activates (CICR) SR_Ca_release SR Ca2+ Release (Ca2+ Spark/Wave) RyR2->SR_Ca_release Opens Contraction Muscle Contraction SR_Ca_release->Contraction VKII36 This compound VKII36->RyR2 Inhibits Flecainide Flecainide Flecainide->RyR2 Modulates (Biphasic) Dantrolene Dantrolene Dantrolene->RyR2 Inhibits (CaM-dependent)

Figure 1. Simplified signaling pathway of excitation-contraction coupling and the points of intervention for the discussed RyR2 inhibitors.

cluster_workflow Single-Channel Recording Workflow start Start prep_vesicles Isolate SR Vesicles start->prep_vesicles incorporate_channel Incorporate RyR2 Channel prep_vesicles->incorporate_channel form_bilayer Form Planar Lipid Bilayer form_bilayer->incorporate_channel record_baseline Record Baseline Activity incorporate_channel->record_baseline add_inhibitor Add Inhibitor (e.g., this compound) record_baseline->add_inhibitor record_effect Record Post-Inhibitor Activity add_inhibitor->record_effect analyze Analyze Data (Po, Open/Closed Times) record_effect->analyze end End analyze->end

Figure 2. A streamlined workflow for assessing the direct effects of inhibitors on single ryanodine receptor channels using the planar lipid bilayer technique.

cluster_workflow Ca2+ Spark Measurement Workflow start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells load_dye Load with Ca2+ Indicator (Fluo-4 AM) isolate_cells->load_dye image_baseline Confocal Line-Scan Imaging (Baseline) load_dye->image_baseline apply_inhibitor Apply Inhibitor image_baseline->apply_inhibitor image_effect Confocal Line-Scan Imaging (Post-Inhibitor) apply_inhibitor->image_effect analyze Analyze Spark Parameters (Frequency, Amplitude, etc.) image_effect->analyze end End analyze->end

Figure 3. A typical experimental workflow for measuring and analyzing Ca2+ sparks in cardiomyocytes to evaluate the cellular effects of ryanodine receptor inhibitors.

Summary and Conclusion

This guide provides a comparative overview of this compound, flecainide, and dantrolene as ryanodine receptor inhibitors.

  • This compound and its analogs emerge as direct inhibitors of RyR2, reducing channel open time and suppressing aberrant Ca2+ release events. A key advantage is its minimal β-blocking activity, which distinguishes it from its parent compound, carvedilol.

  • Flecainide exhibits a more complex, concentration-dependent effect on RyR2, with activation at lower concentrations and inhibition at higher concentrations. Its action as an open-state blocker suggests its efficacy may be dependent on the activity state of the channel.

  • Dantrolene shows isoform selectivity and its inhibitory effect on RyR2 is critically dependent on the presence of calmodulin. This makes it a valuable tool for studying the role of calmodulin in RyR2 regulation.

The choice of inhibitor will depend on the specific research question. This compound is a promising tool for studying the direct consequences of RyR2 inhibition in the absence of significant β-adrenergic effects. Flecainide is relevant for studies investigating the interplay between sodium channel and RyR2 modulation in cardiac arrhythmia. Dantrolene is the inhibitor of choice for dissecting the isoform-specific roles of RyRs and the influence of calmodulin on their function. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of these compounds.

References

VK-II-36: A Comparative Guide to its Non-β-Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VK-II-36 and its non-β-blocking properties against traditional β-blockers. Experimental data and detailed methodologies are presented to support the validation of its distinct mechanism of action.

Introduction to this compound

This compound is a novel analog of carvedilol (B1668590), a well-known β-blocker. Unlike its parent compound, this compound has been specifically designed to minimize or eliminate β-adrenergic receptor blockade while retaining other beneficial cardiovascular effects. Its primary mechanism of action involves the suppression of spontaneous Ca2+ release from the sarcoplasmic reticulum (SR) by directly targeting the cardiac ryanodine (B192298) receptor (RyR2).[1][2][3] This distinct activity profile positions this compound as a potential therapeutic agent for cardiac arrhythmias and other conditions driven by aberrant intracellular calcium handling, without the adverse effects associated with β-blockade.

Comparative Analysis: this compound vs. Traditional β-Blockers

The fundamental difference between this compound and traditional β-blockers lies in their interaction with the β-adrenergic signaling pathway.

Table 1: Comparison of Mechanistic and Functional Properties
FeatureThis compoundTraditional β-Blockers (e.g., Carvedilol)
Primary Target Ryanodine Receptor 2 (RyR2)β-Adrenergic Receptors (β1, β2)
Mechanism of Action Inhibition of spontaneous SR Ca2+ releaseCompetitive antagonism of β-adrenergic receptors
Effect on Heart Rate Minimal to no effectDecrease in heart rate (negative chronotropy)
Effect on Myocardial Contractility No direct negative inotropic effectDecrease in contractility (negative inotropy)
Downstream Signaling Modulates intracellular Ca2+ transientsAttenuates cAMP-PKA signaling pathway

Experimental Validation of Non-β-Blocking Activity

The non-β-blocking nature of this compound is validated through a series of established experimental protocols. While specific quantitative data for this compound is proprietary, the methodologies below are standard for this purpose. For comparison, a closely related analog, VK-II-86, has been shown to not lower the heart rate in animal models, a key indicator of its lack of β-blocking activity.[3][4]

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for β-adrenergic receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing β1- and β2-adrenergic receptors are isolated from appropriate cell lines (e.g., CHO, HEK293) or cardiac tissue.

  • Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]CGP-12177) and increasing concentrations of unlabeled this compound or a known β-blocker (e.g., carvedilol).

  • Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.

  • Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated to quantify the binding affinity. A significantly higher Ki for this compound compared to carvedilol would indicate lower affinity for β-adrenergic receptors.

Functional Assays: cAMP Measurement

Objective: To assess the functional effect of this compound on β-adrenergic receptor signaling.

Protocol:

  • Cell Culture: Cells expressing β-adrenergic receptors are cultured and plated.

  • Stimulation: Cells are pre-incubated with this compound or a control β-blocker, followed by stimulation with a β-agonist (e.g., isoproterenol) to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are quantified using methods such as ELISA, HTRF, or AlphaScreen.

  • Analysis: The ability of this compound to inhibit the isoproterenol-induced cAMP production is compared to that of a known β-blocker. A lack of inhibition by this compound would confirm its non-β-blocking functional activity.

Table 2: Expected Comparative Results for Non-β-Blocking Validation
AssayExpected Outcome for this compoundExpected Outcome for Carvedilol
β-Adrenergic Receptor Binding High Ki (low affinity)Low Ki (high affinity)
cAMP Functional Assay No significant inhibition of agonist-induced cAMP productionPotent inhibition of agonist-induced cAMP production

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

G cluster_0 Canonical β-Adrenergic Signaling β-Agonist β-Agonist β-AR β-Adrenergic Receptor β-Agonist->β-AR Binds to Gαs Gαs β-AR->Gαs Activates AC Adenylyl Cyclase Gαs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates Cellular_Response Increased Heart Rate & Contractility Ca_channel->Cellular_Response Leads to

Caption: Canonical β-Adrenergic Signaling Pathway.

G cluster_1 Action of β-Blockers β-Blocker β-Blocker (e.g., Carvedilol) β-AR β-Adrenergic Receptor β-Blocker->β-AR Blocks Gαs Gαs β-AR->Gαs Activation Inhibited AC Adenylyl Cyclase Gαs->AC Activation Inhibited cAMP cAMP AC->cAMP Production Reduced

Caption: Mechanism of Action of β-Blockers.

G cluster_2 Proposed Pathway of this compound This compound This compound RyR2 Ryanodine Receptor 2 This compound->RyR2 Directly Inhibits Ca_release Spontaneous Ca²⁺ Release RyR2->Ca_release Mediates Arrhythmia Arrhythmias RyR2->Arrhythmia Inhibition Prevents SR Sarcoplasmic Reticulum SR->Ca_release Source of Ca²⁺ Ca_release->Arrhythmia Triggers

Caption: Proposed Non-β-Blocking Pathway of this compound.

G cluster_3 Experimental Workflow: Non-β-Blocking Validation Start Start Binding_Assay Radioligand Binding Assay (β-AR Affinity) Start->Binding_Assay Functional_Assay cAMP Functional Assay (β-AR Activity) Start->Functional_Assay Data_Analysis_Binding Determine Ki for this compound and β-Blocker Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Measure Inhibition of Agonist-Induced cAMP Functional_Assay->Data_Analysis_Functional Comparison Compare to β-Blocker Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Validate Non-β-Blocking Activity Comparison->Conclusion End End Conclusion->End

Caption: Experimental Workflow for Validation.

Conclusion

This compound represents a significant departure from traditional β-blocker pharmacology. Its targeted action on RyR2 to suppress aberrant sarcoplasmic reticulum Ca²⁺ release, without engaging the β-adrenergic receptor signaling cascade, offers a promising new therapeutic strategy. The experimental methodologies outlined in this guide provide a robust framework for validating the non-β-blocking activity of this compound and similar compounds, paving the way for the development of novel cardiovascular drugs with improved safety and efficacy profiles.

References

Comparative Analysis of VK-II-36 and its Analog VK-II-86: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research, the development of novel antiarrhythmic agents with specific molecular targets is a paramount goal. Among these, carvedilol (B1668590) analogs that modulate intracellular calcium handling without the confounding effects of β-adrenergic blockade have garnered significant interest. This guide provides a detailed comparative analysis of two such analogs, VK-II-36 and VK-II-86, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and VK-II-86

This compound and VK-II-86 are both analogs of the multi-faceted cardiovascular drug carvedilol. A key distinguishing feature of these analogs is the intentional removal of β-adrenergic receptor blocking activity, allowing for the specific investigation of their effects on sarcoplasmic reticulum (SR) calcium release. Both compounds have been shown to directly inhibit the cardiac ryanodine (B192298) receptor (RyR2), a critical ion channel in excitation-contraction coupling and a known player in the pathogenesis of certain cardiac arrhythmias.

This compound has been characterized as an inhibitor of triggered activities arising from both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) by suppressing spontaneous SR Ca2+ release.[1][2] Similarly, VK-II-86 has been demonstrated to prevent hypokalaemia- and ouabain-induced ventricular arrhythmias through its inhibitory action on RyR2 and subsequent normalization of intracellular calcium homeostasis and repolarization reserve.

Comparative Efficacy and Electrophysiological Effects

While a direct head-to-head clinical trial or a single preclinical study comparing this compound and VK-II-86 under identical conditions is not available in the current literature, a comparative analysis of their reported effects in different experimental models provides valuable insights.

Table 1: Comparative Effects of this compound and VK-II-86 on Arrhythmia and Electrophysiology

ParameterThis compoundVK-II-86
Arrhythmia Model DADs (Isoproterenol-induced in rabbit), EADs (Acquired long QT in rabbit)[1][2]Hypokalaemia-induced ventricular arrhythmias (murine hearts)[3]
Effect on Arrhythmias Completely prevented EAD-mediated triggered activities and suppressed DAD-mediated arrhythmias.[1][2]Prevented all hypokalaemia-induced ventricular arrhythmias.[3]
Effect on Action Potential Abolished phase 2 EADs and greatly decreased the amplitude of phase 3 EADs.[2]Prevented hypokalaemia-induced action potential prolongation and depolarization.[3]
Effect on Ion Channels Not explicitly detailed in the provided search results.Prevented hypokalaemia-induced decrease in IK1 and IKr, and increase in INa-L and ICa.[3]
Effect on Calcium Handling Suppressed spontaneous Ca2+ release from the sarcoplasmic reticulum.[1]Normalizes intracellular calcium homeostasis.[3]

Mechanism of Action: Targeting the Ryanodine Receptor

The primary mechanism of action for both this compound and VK-II-86 is the direct inhibition of the RyR2 channel. This action is independent of β-adrenoceptor blockade. By inhibiting RyR2, these compounds prevent the spontaneous diastolic release of Ca2+ from the sarcoplasmic reticulum, a key event in the initiation of DADs and a contributor to EADs.

cluster_membrane Cardiomyocyte Carvedilol_Analogs This compound / VK-II-86 RyR2 Ryanodine Receptor 2 (RyR2) Carvedilol_Analogs->RyR2 Inhibits SR Sarcoplasmic Reticulum (SR) Ca_release Spontaneous Ca2+ Release RyR2->Ca_release Mediates Arrhythmia Triggered Arrhythmias (EADs, DADs) Ca_release->Arrhythmia Initiates

Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and VK-II-86.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Langendorff-Perfused Heart Model (for VK-II-86)

This ex vivo model was utilized to study the antiarrhythmic effects of VK-II-86 on the whole heart.

  • Animal Preparation: Murine hearts are isolated.

  • Perfusion: The aorta is cannulated and the heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated and maintained at a physiological temperature.

  • Induction of Arrhythmia: Hypokalaemia is induced by perfusing the heart with a low-potassium solution to provoke ventricular arrhythmias.

  • Drug Administration: Hearts are pre-treated with VK-II-86 before the induction of hypokalaemia.

  • Data Acquisition: Surface ECG and ventricular action potentials are recorded to assess arrhythmia incidence and electrophysiological parameters.

Whole-Cell Patch Clamping (for VK-II-86)

This technique was employed to investigate the effects of VK-II-86 on specific ion currents in isolated cardiomyocytes.

  • Cell Isolation: Ventricular cardiomyocytes are isolated from murine or canine hearts.

  • Patch Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established to control the membrane potential and record ionic currents.

  • Measurement of Ion Currents: Specific voltage protocols are applied to elicit and measure various ion currents, including the inward rectifier current (IK1), the late sodium current (INa-L), and the L-type Ca2+ current (ICa).

  • Drug Application: The effects of VK-II-86 on these currents are assessed by applying the compound to the bath solution.

cluster_workflow Experimental Workflow for VK-II-86 Evaluation start Start heart_isolation Isolate Murine Heart start->heart_isolation cell_isolation Isolate Cardiomyocytes start->cell_isolation langendorff Langendorff Perfusion heart_isolation->langendorff hypokalaemia Induce Hypokalaemia langendorff->hypokalaemia vk_treatment Treat with VK-II-86 hypokalaemia->vk_treatment ecg_ap_recording Record ECG & Action Potentials vk_treatment->ecg_ap_recording data_analysis Data Analysis ecg_ap_recording->data_analysis patch_clamp Whole-Cell Patch Clamp cell_isolation->patch_clamp ion_current_measurement Measure Ion Currents (IK1, IKr, INa-L, ICa) patch_clamp->ion_current_measurement ion_current_measurement->vk_treatment end End data_analysis->end

Figure 2. Experimental workflow for the evaluation of VK-II-86's antiarrhythmic properties.

Conclusion

Both this compound and VK-II-86 represent promising therapeutic candidates for arrhythmias driven by aberrant RyR2-mediated Ca2+ release. Their lack of β-blocking activity makes them valuable research tools to dissect the specific role of RyR2 in cardiac electrophysiology. While the available data suggests that both compounds are effective in suppressing triggered arrhythmias, a direct comparative study is warranted to delineate their relative potencies and full pharmacological profiles. Such a study would be instrumental in guiding the future development of this class of antiarrhythmic agents.

References

Unveiling the Anticancer Potential: A Comparative Analysis of VK-II-36 and Vitamin K2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. This guide provides a comparative analysis of the potential anticancer effects of VK-II-36, a carvedilol (B1668590) analog, and Vitamin K2 (VK2), drawing upon experimental data from various cancer cell lines. While direct evidence for this compound's anticancer activity is currently limited, this comparison leverages data from its parent compound, carvedilol, to extrapolate potential mechanisms and effects, offering a valuable resource for future research directions.

Executive Summary

This guide presents a cross-validation of the observed effects of carvedilol, as a proxy for this compound, and Vitamin K2 on cancer cell lines. Carvedilol, a beta-blocker, has demonstrated promising anticancer properties, including the inhibition of cell proliferation and induction of apoptosis. Similarly, Vitamin K2, a vital nutrient, has been shown to exhibit potent antitumor activities through various mechanisms. This document aims to provide a clear, data-driven comparison of these two compounds to inform preclinical research and drug development strategies.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of Carvedilol and Vitamin K2 across different cancer cell lines. It is important to note that the data for this compound is inferred from studies on its parent compound, carvedilol.

Table 1: Inhibition of Cell Viability (IC50)

CompoundCell LineCancer TypeIC50 (µM)Citation
CarvedilolA549Non-Small Cell Lung Cancer18[1]
CarvedilolH1299Non-Small Cell Lung Cancer13.7[1]
Vitamin K2LU-139Small Cell Lung Carcinoma~7.5 - 75[2]
Vitamin K2PC-14Adenocarcinoma (Lung)~7.5 - 75[2]
Vitamin K2MDA-MB-231Triple-Negative Breast CancerCytotoxic Effect Observed[3]
Vitamin K2MDA-MB-468Triple-Negative Breast CancerCytotoxic Effect Observed[3]
Vitamin K2Hep3BHepatocellular CarcinomaGrowth Inhibition Observed[4]

Table 2: Induction of Apoptosis

CompoundCell LineCancer TypeMethod of Apoptosis InductionCitation
CarvedilolBreast Cancer Cell LinesBreast CancerNot explicitly detailed[1]
CarvedilolNon-Small Cell Lung Cancer Cell LinesNon-Small Cell Lung CancerNot explicitly detailed[1]
Vitamin K2Lung Carcinoma Cell LinesLung CancerCaspase-3 activation, APO2.7 positivity[2]
Vitamin K2Hep3BHepatocellular CarcinomaNuclear condensation and fragmentation[4]
Vitamin K2HL-60LeukemiaTypical apoptotic features[3]
Vitamin K2MDA-MB-231Triple-Negative Breast CancerNon-apoptotic cell death with autophagy[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay) for Carvedilol in NSCLC Cell Lines
  • Cell Seeding: A549 and H1299 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of carvedilol for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curves.[1]

Apoptosis Assay for Vitamin K2 in Lung Carcinoma Cell Lines
  • Cell Treatment: Lung carcinoma cell lines were treated with various concentrations of Vitamin K2 for 48 to 96 hours.

  • Morphological Analysis: Changes in cell morphology indicative of apoptosis were observed using phase-contrast microscopy.

  • Caspase-3 Activation: Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions.

  • APO2.7 Staining: Apoptotic cells were detected by flow cytometry after staining with the APO2.7 monoclonal antibody, which specifically recognizes an antigen on the mitochondrial membrane of apoptotic cells.[2]

Signaling Pathways and Mechanisms of Action

Potential Signaling Pathway for this compound (inferred from Carvedilol)

Carvedilol's anticancer effects are thought to be mediated through multiple pathways. As a beta-blocker, it can inhibit the pro-proliferative signaling of catecholamines through β-adrenergic receptors. Additionally, it possesses antioxidant properties that can mitigate oxidative stress-induced DNA damage.

G cluster_0 This compound (Carvedilol Analog) cluster_1 Cellular Effects This compound This compound Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor This compound->Beta-Adrenergic_Receptor Inhibition ROS_Production Reactive Oxygen Species (ROS) This compound->ROS_Production Reduction Proliferation Proliferation Beta-Adrenergic_Receptor->Proliferation Inhibition Apoptosis Apoptosis ROS_Production->Apoptosis Induction

Caption: Potential mechanism of this compound based on Carvedilol's actions.

Signaling Pathway for Vitamin K2

Vitamin K2 induces apoptosis and cell cycle arrest through multiple mechanisms, including the activation of pro-apoptotic proteins and inhibition of cell survival pathways.

G cluster_0 Vitamin K2 cluster_1 Cellular Effects VK2 VK2 Caspase_Activation Caspase Activation VK2->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) VK2->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for Vitamin K2-induced apoptosis.

Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential to confirm the anticancer effects of a novel compound like this compound. The following diagram outlines a suggested experimental plan.

G Start Start Cell_Line_Selection Select Diverse Cancer Cell Lines Start->Cell_Line_Selection Dose_Response Dose-Response Studies (MTT/SRB Assay) Cell_Line_Selection->Dose_Response Apoptosis_Assay Apoptosis Assays (Annexin V/Caspase) Dose_Response->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action (Western Blot, qPCR) Cell_Cycle_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Xenograft Models Mechanism_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Proposed workflow for cross-validating this compound's anticancer effects.

Conclusion and Future Directions

While direct experimental data on the anticancer effects of this compound is not yet available, the evidence from its parent compound, carvedilol, suggests a promising avenue for investigation. Carvedilol demonstrates significant antiproliferative and pro-apoptotic effects in various cancer cell lines. In comparison, Vitamin K2 has a more established role as an anticancer agent with a broader range of demonstrated effects across multiple cancer types.

Future research should focus on directly evaluating the efficacy of this compound in a panel of cancer cell lines to validate the hypothesized effects. Head-to-head comparative studies with carvedilol and other established anticancer agents will be crucial to determine its therapeutic potential. Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and could identify potential biomarkers for patient stratification. The experimental workflow proposed in this guide provides a roadmap for such investigations.

References

A Comparative Analysis of VK-II-36 and Standard Antiarrhythmic Drugs in the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antiarrhythmic agent VK-II-36 with established standard-of-care antiarrhythmic drugs. The content is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental validation.

Executive Summary

This compound, a carvedilol (B1668590) analog, presents a novel mechanism of action by selectively inhibiting the ryanodine (B192298) receptor 2 (RyR2), thereby suppressing abnormal calcium release from the sarcoplasmic reticulum without exhibiting β-receptor blocking activity.[1] Preclinical evidence suggests its potential in managing arrhythmias triggered by calcium dysregulation. Standard antiarrhythmic drugs, classified by the Vaughan Williams system, target various ion channels and receptors to control cardiac rhythm. This guide will delve into the comparative efficacy and mechanistic distinctions between this compound and key representatives of these standard drug classes.

Data Presentation

Table 1: Comparative Efficacy of this compound (VK-II-86) in Preclinical Arrhythmia Models
DrugModelEndpointEfficacy
VK-II-86 Hypokalaemia-induced ventricular arrhythmia in murine heartsPrevention of ventricular arrhythmias100% prevention [1]
Dantrolene (RyR2 inhibitor)Hypokalaemia-induced ventricular arrhythmia in murine heartsPrevention of ventricular arrhythmias94% reduction in incidence[1]
VK-II-86 Ouabain-induced cardiotoxicity in rat cardiac myocytesReduction of spontaneous contractionsSignificant reduction in the frequency of Ca2+ waves and spontaneous contractions[2]

Note: VK-II-86 is an analog of this compound and is used in the cited preclinical studies.

Table 2: Clinical Efficacy of Standard Antiarrhythmic Drugs
Drug ClassDrugArrhythmia TypeEfficacy Rate
Class IIIAmiodarone (B1667116)Supraventricular arrhythmias92.4% total suppression and control[3]
Ventricular arrhythmias82% total suppression and control[3]
Recurrent ventricular tachycardia77.2% total control[3]
Post-coronary artery bypass surgery arrhythmias (prophylaxis)Atrial fibrillation: 5% vs 21% in placebo; Nonsustained ventricular tachycardia: 3% vs 16% in placebo[4]
Class IcFlecainideAtrial fibrillation (conversion to sinus rhythm)30.8% to 67% conversion rate in various studies[5][6]
Class IIBeta-blockersPost-myocardial infarctionAssociated with a one-third reduction in arrhythmic death or cardiac arrest[7]

Experimental Protocols

Langendorff Perfused Heart Model for Arrhythmia Induction

This ex vivo technique is utilized to assess the direct effects of pharmacological agents on the heart, independent of systemic influences.

Methodology:

  • Heart Isolation: Hearts are excised from anesthetized animals (e.g., mice, rats, rabbits) and immediately cannulated via the aorta on a Langendorff apparatus.[8]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure. This perfusion maintains cardiac viability and function.[8]

  • Arrhythmia Induction: Arrhythmias are induced through various methods, such as:

    • Hypokalaemia: Perfusing the heart with a low-potassium solution to induce electrical instability.[1]

    • Pharmacological Induction: Administering arrhythmogenic agents like ouabain.[2]

  • Data Acquisition: Surface electrocardiograms (ECG) and ventricular action potentials are continuously recorded to monitor cardiac rhythm and electrical activity.

  • Drug Administration: The test compound (e.g., VK-II-86) or a standard drug is added to the perfusate to evaluate its antiarrhythmic efficacy.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in isolated cardiomyocytes, providing insights into the molecular mechanism of drug action.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from cardiac tissue.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution that mimics the intracellular environment.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

  • Voltage or Current Clamp:

    • Voltage Clamp: The membrane potential is held at a specific voltage, and the ionic currents flowing across the membrane are measured. This is used to study the effects of drugs on specific ion channels (e.g., I_K1, I_Kr, I_Na-L, I_Ca).[1][9]

    • Current Clamp: A specific current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.

  • Data Analysis: The recorded currents or action potentials are analyzed to determine the effects of the drug on ion channel function and cellular electrophysiology.

Mandatory Visualization

Signaling Pathways

cluster_VK_II_36 This compound Mechanism of Action cluster_Standard_Drugs Standard Antiarrhythmic Drug Mechanisms cluster_ClassI Class I (e.g., Flecainide) cluster_ClassII Class II (Beta-Blockers) cluster_ClassIII Class III (e.g., Amiodarone) cluster_ClassIV Class IV (Calcium Channel Blockers) VK_II_36 This compound RyR2 Ryanodine Receptor 2 (RyR2) VK_II_36->RyR2 Inhibits SR Sarcoplasmic Reticulum (SR) Ca_release Decreased Ca2+ Release SR->Ca_release Reduced spontaneous release Na_Channel Voltage-gated Na+ Channels Flecainide Flecainide Flecainide->Na_Channel Blocks Beta_Adrenergic β-Adrenergic Receptors Beta_Blocker Beta-Blocker Beta_Blocker->Beta_Adrenergic Blocks K_Channel K+ Channels Amiodarone Amiodarone Amiodarone->K_Channel Blocks Ca_Channel L-type Ca2+ Channels CCB Ca2+ Channel Blocker CCB->Ca_Channel Blocks

Caption: Mechanisms of action for this compound and standard antiarrhythmic drugs.

Experimental Workflow

cluster_Langendorff Langendorff Perfused Heart Workflow cluster_PatchClamp Whole-Cell Patch Clamp Workflow A1 Heart Isolation & Cannulation A2 Retrograde Perfusion (Krebs-Henseleit Solution) A1->A2 A3 Arrhythmia Induction (e.g., Hypokalaemia) A2->A3 A4 Drug Administration (this compound or Standard Drug) A3->A4 A5 ECG & Action Potential Recording & Analysis A4->A5 B1 Cardiomyocyte Isolation B2 Gigaohm Seal Formation B1->B2 B3 Whole-Cell Configuration B2->B3 B4 Voltage/Current Clamp Protocol B3->B4 B5 Drug Application B4->B5 B6 Ion Current / Action Potential Measurement & Analysis B5->B6

Caption: Experimental workflows for Langendorff and patch clamp studies.

Conclusion

This compound demonstrates a promising and distinct antiarrhythmic profile in preclinical models, primarily through its targeted inhibition of RyR2-mediated calcium release. This mechanism differs significantly from the ion channel and receptor modulation of standard antiarrhythmic drugs. While direct comparative clinical data is currently unavailable, the preclinical efficacy of this compound in preventing arrhythmias induced by calcium dysregulation suggests its potential as a valuable therapeutic option, particularly in arrhythmias with a clear link to abnormal sarcoplasmic reticulum calcium handling. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential and relative efficacy of this compound in the clinical setting.

References

Validating the Inhibitory Effect of VK-II-36 on Store Overload-Induced Calcium Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel carvedilol (B1668590) analogue, VK-II-36, with other known inhibitors of Store Overload-Induced Calcium Release (SOICR). SOICR is a critical mechanism in cellular calcium signaling, and its dysregulation is implicated in various cardiac arrhythmias. This document presents experimental data, detailed protocols, and visual representations of the underlying pathways to facilitate informed decisions in research and drug development.

Comparative Analysis of SOICR Inhibitors

This compound has emerged as a promising inhibitor of SOICR. To objectively evaluate its performance, this section compares its inhibitory potency with that of its parent compound, carvedilol, and the Class Ic antiarrhythmic drug, flecainide (B1672765).

CompoundTarget/AssayCell TypeIC50 ValueCitation
This compound RyR2-mediated SOICRHEK293 cells26.1 μM[1]
Flecainide Arrhythmogenic Ca2+ wavesCasq2 knockout myocytes~2.0 μM[2]
Carvedilol IKr potassium channelHEK-293T or CHO-K1 cells2.8 μM (WT)[3]

Note: The IC50 value for carvedilol is for the IKr potassium channel, as a direct IC50 for SOICR inhibition was not available in the reviewed literature. While not a direct measure of SOICR inhibition, it provides context for its electrophysiological effects. It is important to note that carvedilol and its analogue VK-II-86 have been shown to completely abolish SOICR in HEK293 cells at a concentration of 30 μM. Furthermore, studies on cardiomyocytes derived from patients with catecholaminergic polymorphic ventricular tachycardia (CPVT) have shown that carvedilol and flecainide are equally effective in abolishing Ca2+ abnormalities.

Signaling Pathway and Inhibition Mechanism

SOICR is primarily mediated by the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel on the sarcoplasmic reticulum (SR). Under conditions of SR calcium overload, RyR2 channels open spontaneously, leading to diastolic calcium release and potentially triggering cardiac arrhythmias. This compound, a carvedilol analogue, directly inhibits RyR2, thereby suppressing these spontaneous calcium release events. Unlike carvedilol, this compound is designed to have minimal β-blocking activity, offering a more targeted approach to SOICR inhibition.

SOICR_Inhibition cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca_overload SR Ca2+ Overload RyR2 RyR2 Channel SR_Ca_overload->RyR2 Activates Diastolic_Ca Diastolic Ca2+ Release RyR2->Diastolic_Ca Mediates Arrhythmia Arrhythmia Diastolic_Ca->Arrhythmia Triggers VK_II_36 This compound VK_II_36->RyR2 Inhibits

Inhibitory action of this compound on the SOICR pathway.

Experimental Validation Workflow

The inhibitory effect of this compound on SOICR can be validated using a HEK293 cell model stably expressing RyR2. The following workflow outlines the key steps using the ratiometric calcium indicator Fura-2 AM.

Experimental_Workflow A 1. Cell Culture & Plating HEK293 cells expressing RyR2 are plated on coverslips. B 2. Fura-2 AM Loading Cells are incubated with Fura-2 AM, a ratiometric calcium indicator. A->B C 3. Baseline Fluorescence Measurement Establish baseline Fura-340/380 ratio in a low Ca2+ buffer. B->C D 4. Induction of SOICR Increase extracellular Ca2+ concentration to induce SR Ca2+ overload and subsequent spontaneous Ca2+ oscillations (SOICR). C->D E 5. Application of this compound Introduce this compound at varying concentrations. D->E F 6. Data Acquisition & Analysis Monitor the Fura-340/380 ratio to measure changes in intracellular Ca2+ concentration. Analyze the frequency and amplitude of Ca2+ oscillations to determine the inhibitory effect of this compound. E->F

Workflow for validating SOICR inhibition.

Detailed Experimental Protocol: Measuring SOICR Inhibition in HEK293 Cells using Fura-2 AM

This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on SOICR.

I. Materials and Reagents

  • HEK293 cells stably expressing human RyR2

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Poly-D-lysine coated coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Krebs-Ringer-HEPES (KRH) buffer (low and high calcium concentrations)

  • This compound and other test compounds

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

  • Fluorescence microscopy setup with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

II. Cell Preparation

  • Culture HEK293-RyR2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells onto poly-D-lysine coated coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

III. Fura-2 AM Loading

  • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in KRH buffer. Probenecid (1-2.5 mM) can be included to prevent dye extrusion.

  • Wash the cells twice with KRH buffer (low calcium).

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with KRH buffer (low calcium) to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.

IV. SOICR Measurement and Inhibition Assay

  • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Perfuse the cells with KRH buffer containing a low concentration of extracellular Ca2+ (e.g., 0.1 mM) to establish a stable baseline fluorescence ratio (F340/F380).

  • To induce SOICR, switch the perfusion to KRH buffer with a higher extracellular Ca2+ concentration (e.g., 1-2 mM). This will lead to a gradual increase in sarcoplasmic reticulum Ca2+ load, resulting in spontaneous Ca2+ oscillations.

  • Record the baseline SOICR activity for a sufficient period.

  • Introduce this compound into the high Ca2+ KRH buffer at various concentrations. A dose-response curve can be generated by sequentially increasing the concentration of this compound.

  • Record the changes in the frequency and amplitude of the Ca2+ oscillations in the presence of the inhibitor.

  • As a control, perform a vehicle (DMSO) perfusion under the same conditions.

V. Data Analysis

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

  • Quantify the frequency and amplitude of the Ca2+ oscillations before and after the application of this compound and other inhibitors.

  • Plot the percentage of inhibition of SOICR as a function of the drug concentration to determine the IC50 value.

This comprehensive guide provides the necessary information for researchers to validate and compare the inhibitory effects of this compound on SOICR. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this and other SOICR inhibitors.

References

A Comparative Analysis of Calcium Channel Modulators: VK-II-36, Bay K 8644, and FPL 64176

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of VK-II-36 against two other well-known calcium channel activators, Bay K 8644 and FPL 64176. This document provides a comprehensive overview of their mechanisms of action, supported by experimental data, and detailed protocols for key experimental assays.

Introduction

Voltage-gated calcium channels are integral to a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Pharmacological modulation of these channels is a critical tool in both basic research and drug discovery. While Bay K 8644 and FPL 64176 are established L-type calcium channel activators, this compound presents a different mechanism of action by modulating intracellular calcium release from the sarcoplasmic reticulum. This guide will delineate the distinct properties of these three compounds to aid researchers in selecting the appropriate tool for their experimental needs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, Bay K 8644, and FPL 64176, based on available experimental data.

Table 1: General Properties and Potency

ParameterThis compoundBay K 8644FPL 64176
Chemical Class Carvedilol Analog1,4-DihydropyridineBenzoylpyrrole
Primary Mechanism Suppressor of Sarcoplasmic Reticulum Ca2+ ReleaseL-type Ca2+ Channel ActivatorL-type Ca2+ Channel Activator
EC50 Not Applicable (modulates intracellular release)~17.3 nM16 nM[1]

Table 2: Comparative Efficacy in Electrophysiological Assays

Parameter(S)-Bay K 8644 (300 nM)FPL 64176 (300 nM)
Increase in Whole-Cell Ca2+ Current Amplitude (Neonatal Rat Ventricular Cells) 249 ± 14%[2]484 ± 100%[2]
Effect on Ca2+ Channel Activation Little effect[2]Significantly slowed[2]
Effect on Ca2+ Channel Inactivation Significantly enhanced rate of inactivation[2]Significantly slowed[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement

This protocol is designed to assess the effects of Bay K 8644 and FPL 64176 on L-type calcium currents in isolated cells such as cardiomyocytes or HEK293 cells expressing the channel.

Cell Preparation:

  • Isolate and culture the desired cells on glass coverslips suitable for microscopy and electrophysiology.

  • For transient transfections, seed cells 48 hours prior to the experiment and transfect 24 hours after seeding.

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1.5-2 mL/min).

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Approach a target cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the test compound (Bay K 8644 or FPL 64176) at the desired concentration.

  • Record the changes in current amplitude and kinetics.

Isolated Smooth Muscle Contraction Assay

This protocol is used to evaluate the contractile response of smooth muscle tissue to calcium channel activators.

Tissue Preparation:

  • Dissect a segment of smooth muscle, such as the rabbit aorta or guinea pig taenia coli, in cold, oxygenated Krebs-Ringer bicarbonate solution.

  • Cut the tissue into strips or rings of appropriate size.

Solutions:

  • Krebs-Ringer Bicarbonate Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.

Procedure:

  • Mount the muscle strips in an organ bath containing oxygenated Krebs-Ringer solution at 37°C under a resting tension (e.g., 1-2 g).

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

  • Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • To assess viability, elicit a reference contraction with a high potassium solution (e.g., 80 mM KCl).

  • After washing and returning to baseline, add the test compound in a cumulative or non-cumulative manner to generate a dose-response curve.

  • Measure the amplitude of the contractile response.

Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak

This protocol is suitable for investigating the effect of compounds like this compound on the release of calcium from intracellular stores, using a fluorescent calcium indicator.

Cell Preparation:

  • Isolate primary cardiomyocytes or use a suitable cell line.

  • Load the cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

Solutions:

  • Imaging Buffer (e.g., Tyrode's solution): Composition can vary, but a typical solution contains (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES, pH 7.4.

Procedure:

  • Place the coverslip with dye-loaded cells in a perfusion chamber on a confocal or fluorescence microscope.

  • Acquire a baseline fluorescence signal.

  • To measure SR Ca2+ leak, perfuse the cells with a Ca2+-free imaging buffer containing an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin, to prevent reuptake of Ca2+ into the SR.

  • The subsequent rise in cytosolic fluorescence reflects the leak of Ca2+ from the SR.

  • To investigate the effect of this compound, pre-incubate the cells with the compound before and during the application of the SERCA inhibitor.

  • The change in the rate and amplitude of the fluorescence increase in the presence of this compound indicates its effect on SR Ca2+ leak.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

L_Type_Calcium_Channel_Activation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Membrane LTCC L-type Ca2+ Channel (Closed) LTCC_Open L-type Ca2+ Channel (Open) LTCC->LTCC_Open Opens Ca_int Ca2+ LTCC_Open->Ca_int Depolarization Membrane Depolarization Depolarization->LTCC Activates Ca_ext Ca2+ Ca_ext->LTCC_Open Influx Cellular_Response Cellular Response (e.g., Contraction) Ca_int->Cellular_Response Triggers Activator Bay K 8644 or FPL 64176 Activator->LTCC_Open Stabilizes Open State

Caption: L-type calcium channel activation pathway.

SR_Calcium_Release cluster_SR Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol SR_Lumen RyR Ryanodine Receptor (RyR) Ca_cyto Ca2+ RyR->Ca_cyto Ca_SR Ca2+ Ca_SR->RyR Release Cellular_Response Cellular Response (e.g., Arrhythmia) Ca_cyto->Cellular_Response Triggers VK_II_36 This compound VK_II_36->RyR Suppresses Release

Caption: Sarcoplasmic reticulum calcium release pathway.

Experimental Workflows

Patch_Clamp_Workflow start Start cell_prep Cell Preparation start->cell_prep seal Form Gigaohm Seal cell_prep->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_drug Apply Test Compound baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect end End record_effect->end

Caption: Whole-cell patch-clamp experimental workflow.

Muscle_Contraction_Workflow start Start tissue_prep Tissue Preparation start->tissue_prep mount Mount in Organ Bath tissue_prep->mount equilibrate Equilibrate mount->equilibrate viability Assess Viability (e.g., KCl) equilibrate->viability apply_drug Apply Test Compound viability->apply_drug record_contraction Record Contraction apply_drug->record_contraction end End record_contraction->end

Caption: Isolated muscle contraction experimental workflow.

Conclusion

This guide provides a comparative overview of this compound, Bay K 8644, and FPL 64176, highlighting their distinct mechanisms of action and providing experimental data to inform their application in research. Bay K 8644 and FPL 64176 are both potent activators of L-type calcium channels, with FPL 64176 demonstrating greater efficacy in increasing current amplitude. In contrast, this compound acts on intracellular calcium stores by suppressing sarcoplasmic reticulum Ca2+ release. The choice of compound will therefore depend on the specific scientific question being addressed. For studies requiring direct activation of plasma membrane calcium channels, Bay K 8644 and FPL 64176 are appropriate choices, with FPL 64176 being the more potent option. For investigations into the modulation of intracellular calcium release from the sarcoplasmic reticulum, this compound is a more suitable tool. The provided experimental protocols offer a starting point for the characterization and comparison of these and other calcium channel modulators.

References

Replicating Published Findings on the Mechanism of VK-II-36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel anti-arrhythmic agents, this guide provides a comprehensive comparison of the published findings on VK-II-36's mechanism of action against its parent compound, carvedilol (B1668590), and other commonly used beta-blockers: metoprolol, bisoprolol, and nebivolol (B1214574). This guide is intended to facilitate the replication of key experiments and provide a clear, data-driven comparison of these compounds' effects on cardiomyocyte electrophysiology and calcium handling.

Executive Summary

This compound, a carvedilol analog, has been shown to inhibit triggered activities in the heart by suppressing spontaneous Ca2+ release from the sarcoplasmic reticulum (SR), a mechanism implicated in both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1][2] Unlike its parent compound, carvedilol, this compound exerts these effects without significant β-adrenergic receptor blockade.[1][2] This unique pharmacological profile suggests a direct action on the cardiac ryanodine (B192298) receptor (RyR2), similar to carvedilol's known effects. In comparison, while other beta-blockers like metoprolol, bisoprolol, and nebivolol also exhibit anti-arrhythmic properties, their primary mechanism involves β-adrenoceptor antagonism, with varying effects on specific ion channels and intracellular calcium handling. Notably, nebivolol has also been shown to directly suppress RyR2-mediated spontaneous Ca2+ release, a property not shared by most other beta-blockers.

Comparative Efficacy on Electrophysiological Parameters

The following tables summarize the quantitative effects of this compound, carvedilol, metoprolol, bisoprolol, and nebivolol on key electrophysiological parameters as reported in published literature.

Table 1: Effect on Triggered Arrhythmias (EADs and DADs)

CompoundEffect on Early Afterdepolarizations (EADs)Effect on Delayed Afterdepolarizations (DADs)Primary Reference
This compound Abolished phase 2 EADs and significantly decreased the amplitude of phase 3 EADs. Completely prevented EAD-mediated triggered activities.Abolished diastolic spontaneous Ca2+ elevations and DADs.Maruyama M, et al. Heart Rhythm. 2013.[1][2]
Carvedilol Suppresses EADs.Suppresses DADs by direct action on RyR2.Maruyama M, et al. Heart Rhythm. 2013.
Metoprolol Primarily indirect effects via β-blockade.Primarily indirect effects via β-blockade.Not directly reported to suppress DADs via RyR2 inhibition.
Bisoprolol Primarily indirect effects via β-blockade.Primarily indirect effects via β-blockade.Not directly reported to suppress DADs via RyR2 inhibition.
Nebivolol Not explicitly reported, but suppression of spontaneous Ca2+ release suggests a potential effect.Effectively suppresses store-overload induced Ca2+ release (SOICR), a mechanism for DADs.Tan Z, et al. Biochemical Journal. 2016.

Table 2: Effects on Sarcoplasmic Reticulum (SR) Ca2+ Release

CompoundEffect on Spontaneous SR Ca2+ ReleasePutative Molecular Target
This compound Suppresses spontaneous intracellular Ca2+ elevations (SCaEs).[1][2]Ryanodine Receptor 2 (RyR2).[1]
Carvedilol Inhibits store-overload induced Ca2+ release (SOICR).Ryanodine Receptor 2 (RyR2).
Metoprolol May prevent SR Ca2+ leak in heart failure models, likely indirectly.Primarily β1-adrenergic receptor.
Bisoprolol No direct inhibitory effect on RyR2 reported.Primarily β1-adrenergic receptor.
Nebivolol Suppresses store-overload induced Ca2+ release (SOICR).Ryanodine Receptor 2 (RyR2).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups described in the literature, the following diagrams were generated using Graphviz.

cluster_0 Cellular Mechanisms of Triggered Arrhythmias cluster_1 Drug Intervention SR_Ca_Overload SR Ca2+ Overload Spontaneous_Ca_Release Spontaneous Ca2+ Release (SCaEs/SOICR) SR_Ca_Overload->Spontaneous_Ca_Release NCX Na+/Ca2+ Exchanger (NCX) (Inward Current) Spontaneous_Ca_Release->NCX EADs Early Afterdepolarizations (EADs) Spontaneous_Ca_Release->EADs Contributes to Phase 2 EADs DADs Delayed Afterdepolarizations (DADs) NCX->DADs Triggered_Activity Triggered Activity (Arrhythmia) DADs->Triggered_Activity EADs->Triggered_Activity L_type_Ca L-type Ca2+ Current (Reactivation) L_type_Ca->EADs VK_II_36 This compound RyR2 Ryanodine Receptor 2 (RyR2) VK_II_36->RyR2 Inhibits RyR2->Spontaneous_Ca_Release Mediates Carvedilol Carvedilol Carvedilol->RyR2 Inhibits Nebivolol Nebivolol Nebivolol->RyR2 Inhibits

Caption: Signaling pathway of triggered arrhythmias and points of intervention.

cluster_workflow Experimental Workflow: Optical Mapping of Langendorff-Perfused Heart Heart_Isolation Isolate Rabbit/Mouse Heart Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Dye_Loading Load with Voltage-Sensitive Dye (e.g., RH237) and Ca2+-Sensitive Dye (e.g., Rhod-2 AM) Langendorff->Dye_Loading Pacing Induce Arrhythmia: - Rapid Pacing - Isoproterenol Infusion - Acquired Long QT Model Dye_Loading->Pacing Optical_Mapping Simultaneous Optical Mapping of Membrane Potential and Intracellular Ca2+ Pacing->Optical_Mapping Before Drug Drug_Perfusion Perfuse with this compound or Alternative Compound Optical_Mapping->Drug_Perfusion Data_Analysis Analyze Changes in: - Action Potential Duration - EAD/DAD Amplitude & Incidence - Spontaneous Ca2+ Elevations Optical_Mapping->Data_Analysis Drug_Perfusion->Optical_Mapping After Drug

Caption: Workflow for studying drug effects on triggered arrhythmias.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, designed to be a practical guide for replication.

Induction and Optical Mapping of DADs in Rabbit Hearts
  • Animal Model: New Zealand White rabbits.

  • Heart Preparation: Hearts are isolated and Langendorff-perfused with Tyrode's solution.

  • Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., RH237) and a Ca2+-sensitive dye (e.g., Rhod-2 AM).

  • Induction of DADs:

    • Rapid ventricular pacing is performed.

    • Isoproterenol is infused to induce SR Ca2+ overload.

  • Data Acquisition: Simultaneous optical mapping of membrane potential and intracellular Ca2+ is performed to record action potentials and Ca2+ transients.

  • Drug Application: this compound or a comparator drug is perfused through the coronary circulation.

  • Analysis: The incidence and amplitude of diastolic spontaneous Ca2+ elevations and DADs are measured before and after drug administration.

Induction and Optical Mapping of EADs in Rabbit Hearts (Acquired Long QT Syndrome Model)
  • Model Creation: An acquired long QT syndrome model is established in Langendorff-perfused rabbit hearts.

  • Induction of EADs: The combination of specific pharmacological agents and pacing protocols are used to induce both phase 2 and phase 3 EADs.

  • Data Acquisition: Similar to the DAD protocol, simultaneous optical mapping of membrane potential and intracellular Ca2+ is conducted.

  • Drug Application: this compound or a comparator drug is administered.

  • Analysis: The effects of the drug on the incidence and amplitude of phase 2 and phase 3 EADs, as well as the occurrence of triggered arrhythmias, are quantified.

Single-Cell Electrophysiology (Patch-Clamp)
  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig, or mouse).

  • Recording Configuration: Whole-cell patch-clamp technique is used to record action potentials and specific ion channel currents.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.

    • Pipette Solution: Contains a potassium-based primary salt (e.g., K-aspartate or KCl), Mg-ATP, and a Ca2+ buffer (e.g., EGTA), pH adjusted to 7.2.

  • Action Potential Recording: Cells are held in current-clamp mode, and action potentials are elicited by brief depolarizing current injections. Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90) are measured.

  • Ion Channel Current Recording: Cells are held in voltage-clamp mode. Specific voltage protocols are applied to isolate and measure individual ionic currents (e.g., L-type Ca2+ current, late Na+ current, various K+ currents).

  • Drug Application: The drug of interest is applied to the bath solution at various concentrations.

  • Analysis: The effects of the drug on action potential morphology and the amplitude and kinetics of specific ion currents are quantified.

This guide provides a foundational framework for researchers seeking to replicate and build upon the published findings of this compound's mechanism of action. The provided data, protocols, and diagrams aim to facilitate a direct and objective comparison with relevant alternative compounds.

References

Safety Operating Guide

Proper Disposal Procedures for VK-II-36: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for the proper management of VK-II-36, a carvedilol (B1668590) analog and calcium channel activator used in drug development and scientific research. Due to its chemical nature and potential environmental impact, adherence to established guidelines is crucial for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet for carvedilol and adhere to the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat.[3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[3][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.[2] Clean the spill using appropriate absorbent materials and dispose of the waste as hazardous.[6]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, vials), and PPE.

  • Waste Segregation and Collection:

    • Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • The waste container must be affixed with a "Hazardous Waste" label.

    • The label must clearly identify the contents, including "this compound waste" and any solvents used.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.[7]

  • Empty Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected as hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [2]

Quantitative Data Summary

The following table summarizes the key hazard information for Carvedilol, the parent compound of this compound. This data should be used as a conservative guide for handling and disposal procedures for this compound.

Hazard ClassificationDetailsSource
Aquatic Hazard Toxic to aquatic life with long lasting effects.[2][4]
Skin Sensitization May cause an allergic skin reaction.[3][6]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for hazardous chemical waste management and information derived from the Safety Data Sheets of the analogous compound, carvedilol. Specific experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with these guidelines.

Visualizing the Disposal Workflow

To facilitate understanding and compliance, the following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposal Generate Waste Generate Waste Collect in Labeled Container Collect in Labeled Container Generate Waste->Collect in Labeled Container Segregate Waste Segregate Waste Collect in Labeled Container->Segregate Waste Store in Designated Area Store in Designated Area Segregate Waste->Store in Designated Area Contact EHS Contact EHS Store in Designated Area->Contact EHS Professional Disposal Professional Disposal Contact EHS->Professional Disposal

Caption: High-level workflow for this compound disposal.

SpillResponse Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Wear PPE Wear PPE Evacuate & Alert->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose as HazWaste Dispose as HazWaste Decontaminate Area->Dispose as HazWaste

Caption: Immediate actions for a this compound spill.

References

Navigating the Safe Handling of VK-II-36: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like VK-II-36 are paramount for ensuring laboratory safety and maintaining experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety information for a closely related product, "dramm vk-ii r3," and general best practices for handling chemical compounds in a laboratory setting.[1][2] It is crucial to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is a general guideline and may need to be adapted based on the specific procedures and quantities being used.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.Must meet ANSI Z87.1 standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber). An impervious apron or lab coat is also recommended.Consult glove manufacturer's compatibility charts for specific breakthrough times.
Respiratory A chemical respirator with an organic vapor cartridge and a full facepiece may be necessary in case of insufficient ventilation or when dealing with aerosols.NIOSH-approved. The need for respiratory protection should be determined by a risk assessment.
Body Long-sleeved lab coat or chemical-resistant suit.---
Feet Closed-toe shoes.---

Emergency Procedures

Spill Response

In the event of a spill, prompt and appropriate action is critical to minimize hazards. The following table outlines the general procedure for responding to a chemical spill.

Spill SizeProcedure
Small Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent materials (e.g., absorbent pads, vermiculite). 4. Wipe up the spill with an absorbent material. 5. Clean the spill area thoroughly with soap and water.[1] 6. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. If safe to do so, and you are trained, stop the source of the leak. 4. Dike the spill to prevent it from spreading.[1] 5. Await the arrival of trained emergency personnel to handle the cleanup.
First Aid
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[2]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Disposal Workflow

The following diagram illustrates the general workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh/Measure in Ventilated Area prep_ppe->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp disp_waste Segregate Hazardous Waste handle_exp->disp_waste disp_container Use Labeled, Sealed Container disp_waste->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: General workflow for handling and disposal of this compound.

Chemical Spill Response Plan

This diagram outlines the logical steps to follow in the event of a chemical spill.

cluster_assess Assess cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs is_major Major Spill? spill->is_major minor_alert Alert Area Personnel is_major->minor_alert No major_evacuate Evacuate Area is_major->major_evacuate Yes minor_ppe Don PPE minor_alert->minor_ppe minor_contain Contain & Absorb minor_ppe->minor_contain minor_clean Clean Area minor_contain->minor_clean minor_dispose Dispose of Waste minor_clean->minor_dispose major_alert Alert Emergency Response major_evacuate->major_alert major_isolate Isolate Area major_alert->major_isolate

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including contaminated PPE and labware, should be considered hazardous waste.[3] Follow these steps for proper disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization: Use a designated, chemically compatible, and leak-proof container for all this compound waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.[3]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VK-II-36
Reactant of Route 2
VK-II-36

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.